Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate
Description
Properties
IUPAC Name |
methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDFUXIOPJEOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439296 | |
| Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163160-55-2 | |
| Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate?
Introduction
Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, with CAS Number 163160-55-2, is a significant heterocyclic compound belonging to the indole family. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. This specific compound, featuring a chloro-substituent and a glyoxylate moiety, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Understanding its fundamental physicochemical properties is paramount for its effective handling, characterization, and deployment in synthetic workflows. This guide provides a comprehensive overview of its chemical identity, structural characteristics, spectroscopic signature, and the experimental methodologies required for its validation.
Chemical Identity and Structure
The structural integrity of a molecule dictates its reactivity and interactions. This compound is characterized by a planar indole ring system, which facilitates intermolecular interactions critical to its solid-state architecture.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 163160-55-2 | [1] |
| Molecular Formula | C₁₁H₈ClNO₃ | [1] |
| Molecular Weight | 237.64 g/mol | Calculated |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| InChI | 1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | [1] |
| InChI Key | YLDFUXIOPJEOOD-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C(=O)C1=CNC2=CC=C(Cl)C=C12 | Inferred |
Spectroscopic and Physicochemical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. The expected chemical shifts are predicted based on analyses of similar indole structures.[2][3]
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a downfield singlet for the indole N-H proton (around 12 ppm) due to hydrogen bonding. Aromatic protons on the indole ring would appear between 7.0 and 8.5 ppm, with splitting patterns dictated by their positions relative to the chloro and glyoxylate substituents. The methyl ester protons will present as a sharp singlet around 3.9 ppm.
-
¹³C NMR (Carbon NMR): The spectrum will feature two distinct carbonyl carbon signals for the ketone and ester groups in the highly deshielded region (160-185 ppm). The aromatic carbons will resonate between 110 and 140 ppm. The methyl ester carbon will appear as an upfield signal around 53 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, Electron Spray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be effective. The key diagnostic feature is the isotopic pattern of chlorine:
-
Molecular Ion (M⁺): A peak at m/z 237.
-
Isotopic Peak (M+2): A peak at m/z 239 with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom.
Solid-State Properties and Crystallography
While specific crystal structure data for the 5-chloro derivative is not published, extensive studies on the analogous 5-fluoro derivative, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, provide significant insight.[4][5] The indole ring system is essentially planar, a feature that promotes intermolecular interactions. The crystal lattice is likely stabilized by:
-
N-H···O Hydrogen Bonding: The indole N-H group acts as a hydrogen bond donor, interacting with the oxygen atoms of the glyoxylate moiety of an adjacent molecule, forming chains or tapes.
-
π–π Stacking: The planar aromatic rings can stack on top of each other, contributing to the overall stability of the crystal structure. These non-covalent interactions are critical in understanding the compound's solubility and solid-state behavior.
Experimental Methodologies
To ensure the identity, purity, and consistency of this compound, validated analytical methods are essential.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the analyte. The C18 stationary phase provides excellent hydrophobic retention, while a gradient elution ensures the separation of the main component from potential impurities with different polarities. UV detection is ideal due to the strong chromophore of the indole ring system.
Caption: Workflow for HPLC purity analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in 5 mL of Acetonitrile to make a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
System Suitability: Before sample analysis, inject a standard to verify system performance (e.g., retention time stability, peak symmetry).
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Causality: NMR provides definitive structural confirmation. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the compound and its residual proton signal does not interfere with most analyte signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more).
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Safety Information
According to the Globally Harmonized System (GHS), this compound requires careful handling.
-
Pictogram: Exclamation Mark.[1]
-
Signal Word: Warning.[1]
-
Hazard Statements:
-
Precautionary Statements:
Conclusion
This compound is a pale-yellow to yellow-brown solid with a molecular formula of C₁₁H₈ClNO₃. Its structural features, particularly the planar indole core, predispose it to significant intermolecular interactions such as hydrogen bonding and π–π stacking, which govern its solid-state properties. Standard analytical techniques, including HPLC for purity assessment and multinuclear NMR for structural verification, are essential for its characterization. The provided protocols offer a robust framework for researchers and drug development professionals to reliably validate this important synthetic intermediate.
References
-
Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & Subbiahpandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-di-hydro-1H-indol-3-ylidene)acetate . Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o856. [Link]
-
Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & Subbiahpandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-di-hydro-1H-indol-3-ylidene)acetate . PubMed. [Link]
-
Wang, S., Dong, H., Chen, H., Zhu, K., & Zhu, T. (2009). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate . Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o155. [Link]
-
methyl 1H-indol-2-yl(oxo)acetate . Chemical Synthesis Database. [Link]
-
Supplementary Information . The Royal Society of Chemistry. [Link]
-
Supporting information . The Royal Society of Chemistry. [Link]
-
Methyl 2-(5-chloro-1H-indol-3-yl)acetate | 74339-45-0 . J&K Scientific. [Link]
-
Methyl chloroacetate | C3H5ClO2 | CID 7295 . PubChem. [Link]
-
Methyl chloroglyoxylate | C3H3ClO3 | CID 79846 . PubChem. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development, 20(3), 661-667. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]
-
methyl (2-methyl-1H-indol-3-yl)(oxo)acetate | C12H11NO3 . PubChem. [Link]
-
Wang, S., Dong, H., Chen, H., Zhu, K., & Zhu, T. (2009). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate . PubMed. [Link]
-
Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) . International Journal of Advance Research in Science and Engineering. [Link]
Sources
Spectral data for Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate (1H NMR, 13C NMR, IR, Mass Spec).
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Executive Summary
This technical guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in synthetic organic chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Beyond presenting raw data, this guide emphasizes the causal relationships behind spectral features, providing field-proven insights into experimental design and data interpretation. The protocols and analyses are structured to be self-validating, ensuring scientific integrity and trustworthiness.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The title compound, this compound, serves as a versatile building block for more complex molecular architectures. The presence of a chloro-substituent on the benzene ring and an α-ketoester group at the C3 position offers multiple reaction sites for diversification. Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses. This guide provides the foundational spectroscopic data and interpretation required for such validation.
The molecular structure, with key atom numbering for NMR assignment, is presented below.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for identifying the proton framework of an organic molecule. For this compound, the key is to correctly assign the aromatic protons on the indole ring and the methyl ester protons.
Predicted ¹H NMR Spectral Analysis
The indole ring protons (H2, H4, H6, H7) and the N-H proton are expected to appear in the aromatic region (>7.0 ppm), while the methyl ester protons will be in the upfield region.
-
N-H Proton: The indole N-H proton is typically broad and appears at a high chemical shift (δ 11.0-12.0 ppm), which can vary with concentration and solvent.
-
H2 Proton: This proton is adjacent to the nitrogen atom and is deshielded, appearing as a singlet or a narrow doublet.
-
Aromatic Protons (H4, H6, H7): The 5-chloro substituent influences the electronic environment of the benzene ring protons. H4 will likely be a doublet, H6 a doublet of doublets, and H7 a doublet.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically around δ 3.9 ppm.
¹H NMR Data Summary
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.30 | br s | 1H | NH -1 |
| ~8.45 | d | 1H | H -2 |
| ~8.10 | d | 1H | H -4 |
| ~7.55 | d | 1H | H -7 |
| ~7.25 | dd | 1H | H -6 |
| ~3.90 | s | 3H | -OCH ₃ |
Note: The presented data are typical values for similar 5-substituted indole-3-glyoxylates and should be confirmed experimentally.
In-depth Interpretation
The downfield shift of the N-H proton is characteristic of indole systems and is due to its acidic nature and involvement in hydrogen bonding. The H-2 proton's chemical shift is influenced by the adjacent nitrogen and the electron-withdrawing glyoxylate group.[2] The assignments for H4, H6, and H7 are based on established substitution patterns in indoles; the chlorine at C5 exerts a deshielding effect on the ortho proton H4 and H6. The sharp singlet at ~3.90 ppm is an unambiguous signature of the methyl ester group.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals and analyze the multiplicities.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom typically appears as a single line, simplifying spectral interpretation.
Predicted ¹³C NMR Spectral Analysis
A total of 11 distinct carbon signals are expected. The carbonyl carbons will be the most downfield, followed by the aromatic carbons of the indole ring, and finally the aliphatic methyl carbon.
-
Carbonyl Carbons (C=O): Two signals are expected in the δ 160-190 ppm range.
-
Indole Ring Carbons: Eight signals are anticipated in the aromatic region (δ 100-140 ppm). The carbon bearing the chlorine (C5) will be directly observable, and its chemical shift will be influenced by the halogen.
-
Methyl Carbon (-OCH₃): A single peak is expected in the upfield region, typically around δ 50-60 ppm.[3]
¹³C NMR Data Summary
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~181.0 | C =O (ketone) |
| ~165.0 | C =O (ester) |
| ~136.0 | C -7a |
| ~135.0 | C -2 |
| ~128.0 | C -5 |
| ~126.0 | C -3a |
| ~124.0 | C -4 |
| ~122.0 | C -6 |
| ~114.0 | C -7 |
| ~112.0 | C -3 |
| ~52.5 | -OC H₃ |
Note: These are predicted chemical shifts based on known substituent effects on the indole ring.[4] Experimental verification is essential.
In-depth Interpretation
The two carbonyl carbons are significantly deshielded due to the electronegativity of the attached oxygen atoms. The chemical shifts of the indole carbons are assigned based on established data for 5-chloroindoles. C-2 and C-7a are typically the most downfield of the ring carbons. The signal for C-3 is notably upfield, a characteristic feature of the indole system. The methyl carbon's shift at ~52.5 ppm is typical for an ester methyl group.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.
-
C=O Stretch: Two strong, sharp absorptions are expected for the ketone and ester carbonyls, likely in the 1650-1750 cm⁻¹ range.[5] Conjugation with the indole ring will shift these to a lower frequency.
-
C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region for the ester.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1730 | Strong, Sharp | C=O Stretch (Ester) |
| ~1680 | Strong, Sharp | C=O Stretch (Ketone) |
| ~1580, 1470 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~800 | Medium | C-Cl Stretch |
In-depth Interpretation
The presence of a sharp N-H stretch confirms the indole secondary amine. The two distinct and strong carbonyl peaks are the most telling feature, confirming the α-ketoester moiety. The ester C=O typically appears at a higher frequency than the ketone C=O, which is conjugated with the electron-rich indole ring.[5][6] The various C-H and C=C stretches confirm the presence of both aromatic and aliphatic components.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is typically displayed in transmittance or absorbance. No further processing is usually required.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.
Predicted Mass Spectrum Analysis
The compound has a molecular formula of C₁₁H₈ClNO₃.
-
Molecular Weight: 237.02 g/mol (for ³⁵Cl) and 239.02 g/mol (for ³⁷Cl).
-
Molecular Ion (M⁺): Expect to see a molecular ion peak at m/z 237 and an M+2 peak at m/z 239 with a characteristic ~3:1 intensity ratio, which is a definitive signature for a single chlorine atom.
-
Key Fragments:
-
Loss of the methoxy group (-OCH₃): m/z 206
-
Loss of the carbomethoxy group (-COOCH₃): m/z 178
-
Formation of the 5-chloro-1H-indol-3-ylcarbonyl cation: m/z 178
-
Mass Spectrometry Data Summary
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z | Relative Intensity | Assignment |
| 237/239 | High (~3:1) | [M]⁺ (Molecular Ion) |
| 206/208 | Medium (~3:1) | [M - OCH₃]⁺ |
| 178/180 | High (~3:1) | [M - COOCH₃]⁺ |
| 150/152 | Medium (~3:1) | [C₈H₅ClN]⁺ |
In-depth Interpretation
The observation of the isotopic pattern for chlorine in the molecular ion peak is the most critical piece of information for confirming the elemental composition.[7] The fragmentation pattern logically follows the structure, with initial cleavage at the ester and keto groups, which are the most labile parts of the molecule. The fragment at m/z 178 corresponds to the stable 5-chloroindoloyl cation, providing strong evidence for the core structure.
Experimental Protocol: Mass Spectrometry Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer source via direct infusion using a syringe pump.
-
Instrument Settings (for ESI):
-
Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.
Integrated Spectroscopic Analysis Workflow
Confirming a chemical structure is not a linear process but an integrated workflow where each piece of data corroborates the others. This holistic approach minimizes ambiguity and ensures the highest level of confidence in the final assignment.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and definitive confirmation of its molecular structure. The combined data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are mutually consistent and align with theoretical predictions for the assigned structure. This guide serves as an authoritative reference for researchers, ensuring the quality and identity of this important synthetic intermediate for applications in medicinal chemistry and materials science.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. (2025). ResearchGate. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
13C NMR Chemical Shifts. (2021). ACS Division of Organic Chemistry. Retrieved from [Link]
-
Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). International Journal of Advanced Research in Science and Engineering. Retrieved from [Link]
-
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Pavia, Lampman, Kriz, Vyvyan, Introduction to Spectroscopy. Retrieved from [Link]
-
Methyl (S)-2-(1–7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites. (n.d.). ResearchGate. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
A Guide to the Structural Elucidation of Indole-Based Pharmaceutical Precursors: The Case of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
This technical guide provides an in-depth exploration of the crystallographic analysis of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a key intermediate in the synthesis of various pharmacologically active indole derivatives. The indole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutics ranging from anti-inflammatory agents to anti-cancer drugs.[1][2][3] A thorough understanding of the three-dimensional arrangement of atoms within these molecules, achievable through single-crystal X-ray diffraction, is paramount for rational drug design and the development of novel therapeutic agents.[4][5][6][7]
While a definitive crystal structure for the title compound is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate , to illustrate the comprehensive workflow and analytical depth of a typical crystal structure determination. This examination will serve as a robust proxy for researchers engaged in the study of similar indole-2-glyoxylates.
The Significance of Indole-2-Glyoxylates in Medicinal Chemistry
Indole-2-glyoxylates are versatile synthons in organic chemistry, enabling the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical industry, where they serve as precursors to a wide array of bioactive molecules.[8][9] The inherent reactivity of the glyoxylate moiety, coupled with the diverse functionalization potential of the indole ring, allows for the generation of extensive compound libraries for high-throughput screening. The biological activities of indole derivatives are vast, encompassing roles in the management of cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders.[1][2]
The Crystallization Imperative: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The synthesis of this compound can be achieved through established synthetic routes, often involving the acylation of 5-chloroindole.
Synthesis Pathway Overview
A plausible synthetic route involves the reaction of 5-chloroindole with an appropriate acylating agent, such as methyl chlorooxoacetate, in the presence of a suitable base. The reaction proceeds via electrophilic substitution at the C3 position of the indole ring, which is the most nucleophilic site.
Caption: Generalized synthetic scheme for this compound.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Success hinges on a systematic exploration of various crystallization conditions.
Experimental Protocol: Vapor Diffusion for Crystallization
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate).
-
Apparatus Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container (a beaker or jar) containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane, heptane).
-
Slow Evaporation: The "good" solvent will slowly evaporate from the inner vial and mix with the vapor of the "poor" solvent in the sealed container. This gradual increase in the concentration of the "poor" solvent in the inner vial reduces the solubility of the compound, ideally leading to the slow formation of well-ordered crystals.
-
Incubation: The setup is left undisturbed in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4][6][7] The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice.[5]
Data Collection and Processing Workflow
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Structural Analysis of a Representative Analogue
As a proxy, we will consider the crystallographic data for Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate .[10] This data, available from the Cambridge Crystallographic Data Centre (CCDC), provides a wealth of information about the molecular geometry and packing.[11][12][13]
Table 1: Crystal Data and Structure Refinement for Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate [10]
| Parameter | Value |
| Empirical formula | C₁₂H₁₀ClNO₃ |
| Formula weight | 251.66 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.4709(7) Å |
| b = 17.1658(13) Å | |
| c = 7.9481(6) Å | |
| α = 90° | |
| β = 107.228(4)° | |
| γ = 90° | |
| Volume | 1103.88(15) ų |
| Z | 4 |
| Calculated density | 1.513 Mg/m³ |
| Absorption coefficient | 0.341 mm⁻¹ |
| F(000) | 520 |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| Theta range for data collection | 2.29 to 28.28° |
| Reflections collected | 10447 |
| Independent reflections | 2815 [R(int) = 0.0311] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2815 / 0 / 157 |
| Goodness-of-fit on F² | 1.134 |
| Final R indices [I>2sigma(I)] | R1 = 0.0381, wR2 = 0.1384 |
| R indices (all data) | R1 = 0.0435, wR2 = 0.1456 |
| Largest diff. peak and hole | 0.341 and -0.213 e.Å⁻³ |
Interpretation of the Crystal Structure
The analysis of the crystal structure of the analogue reveals several key features:
-
Planarity: The indoline ring system is essentially planar. This planarity is crucial for understanding potential π-π stacking interactions, which can influence crystal packing and solid-state properties.[10]
-
Conformation: The acetate group is nearly coplanar with the indoline ring. The specific torsion angles define the overall conformation of the molecule, which is important for its interaction with biological targets.
-
Intermolecular Interactions: In the crystal lattice, molecules can be linked by various non-covalent interactions, such as hydrogen bonds and π-π stacking. These interactions dictate the packing arrangement and contribute to the overall stability of the crystal. For instance, in the analogue, π–π stacking interactions are observed between the benzene rings of adjacent molecules.[10]
Broader Implications for Drug Development
A detailed understanding of the solid-state structure of a pharmaceutical intermediate like this compound has several profound implications for drug development:
-
Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and conformational preferences obtained from crystallographic data provide a foundational understanding for SAR studies. This allows for the rational design of more potent and selective analogues.
-
Polymorphism Screening: The ability of a compound to exist in different crystal forms (polymorphism) can significantly impact its physicochemical properties, such as solubility and bioavailability. Crystallographic analysis is the definitive method for identifying and characterizing polymorphs.
-
Computational Modeling: High-quality crystal structures serve as the starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding modes of ligands to their biological targets.
Conclusion
The structural elucidation of key pharmaceutical intermediates through single-crystal X-ray diffraction is an indispensable component of modern drug discovery. While the specific crystal structure of this compound remains to be reported, the analysis of a close analogue provides a valuable framework for understanding the structural nuances of this important class of compounds. The insights gained from such studies, from molecular conformation to intermolecular interactions, are critical for the design and development of the next generation of indole-based therapeutics.
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The Indole-3-Glyoxylamide Scaffold: A Mechanistic Deep Dive into a Privileged Structure in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The indole-3-glyoxylamide core represents a "privileged structure" in medicinal chemistry, a distinction earned by its remarkable versatility in binding to a diverse array of biological targets.[1][2] This scaffold, characterized by an indole ring linked to a glyoxylamide moiety, has served as a fertile ground for the development of potent modulators of cellular processes, leading to promising therapeutic candidates for a range of diseases, most notably cancer, neurodegenerative disorders, and infectious diseases.[2][3] This guide will provide an in-depth exploration of the primary mechanism of action for the most prominent class of indole-3-glyoxylamide compounds—tubulin polymerization inhibitors—and will also shed light on other validated biological activities. We will delve into the causality behind experimental designs and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in the field.
Primary Mechanism of Action: Disruption of Microtubule Dynamics
A significant and well-characterized class of indole-3-glyoxylamide derivatives exerts its potent cytotoxic effects against cancer cells by interfering with the dynamic instability of microtubules.[3][4][5] These compounds are classified as microtubule-targeting agents (MTAs), a cornerstone of cancer chemotherapy.
Molecular Target: The Colchicine Binding Site on β-Tubulin
The primary molecular target for these anticancer indole-3-glyoxylamides is the heterodimeric protein tubulin, the fundamental building block of microtubules. Specifically, these compounds bind to the colchicine binding site on β-tubulin.[4][5] This binding event physically obstructs the polymerization of tubulin heterodimers into microtubules. Unlike the taxanes, which stabilize microtubules, or the vinca alkaloids, which induce tubulin aggregation, the indole-3-glyoxylamides act as pure tubulin polymerization inhibitors.[6]
The interaction with the colchicine site is a critical aspect of their mechanism. This site is a complex pocket, and the binding of indole-3-glyoxylamides prevents the conformational changes necessary for the incorporation of tubulin dimers into the growing microtubule polymer. This inhibitory action leads to a net depolymerization of the microtubule network.
Downstream Cellular Consequences
The inhibition of tubulin polymerization triggers a cascade of cellular events, culminating in apoptotic cell death. This pathway is a self-validating system: the observation of each sequential event reinforces the initial mechanistic hypothesis of tubulin polymerization inhibition.
-
Disruption of the Microtubule Network: The most immediate consequence of tubulin polymerization inhibition is the disassembly of the cellular microtubule network.[4][5] This can be directly visualized using immunofluorescence microscopy, where the well-defined filamentous network of tubulin in healthy cells is replaced by a diffuse, disorganized pattern in treated cells.
-
Cell Cycle Arrest at the G2/M Phase: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule formation, indole-3-glyoxylamides activate the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This activation prevents the cell from progressing from the G2 phase into mitosis (M phase), leading to a characteristic cell cycle arrest at the G2/M boundary.[5][7] This arrest can be quantitatively measured by flow cytometry analysis of cellular DNA content.
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase is an unsustainable state for the cell and ultimately triggers the intrinsic apoptotic pathway.[7][8] This programmed cell death is characterized by a series of morphological and biochemical changes, including mitochondrial membrane potential collapse, activation of caspases, and DNA fragmentation.[7][8] The induction of apoptosis is a hallmark of effective anticancer agents and serves as a key validation point for the mechanism of action of these compounds.
Visualizing the Primary Mechanism of Action
The following diagram illustrates the signaling cascade initiated by indole-3-glyoxylamide compounds that leads to apoptosis in cancer cells.
Caption: Experimental workflow for validating tubulin-inhibiting indole-3-glyoxylamides.
Detailed Experimental Protocols
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., DU145, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the indole-3-glyoxylamide compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
-
Principle: This assay directly measures the effect of the compound on the polymerization of purified tubulin in vitro. Tubulin polymerization is monitored by the increase in turbidity (light scattering) as microtubules form.
-
Protocol:
-
Reconstitute purified bovine or porcine brain tubulin in a suitable buffer.
-
Add the indole-3-glyoxylamide compound at various concentrations to the tubulin solution.
-
Initiate polymerization by adding GTP and warming the mixture to 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Compare the polymerization curves of treated samples to a control (e.g., DMSO) and a known inhibitor (e.g., colchicine).
-
-
Principle: This technique measures the DNA content of individual cells. Cells in the G2 and M phases of the cell cycle have twice the DNA content of cells in the G1 phase. Treatment with a tubulin inhibitor is expected to cause an accumulation of cells in the G2/M phase.
-
Protocol:
-
Treat cells with the compound for a specified period (e.g., 24 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
-
Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells.
-
Protocol:
-
Grow cells on coverslips and treat them with the compound.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. [4]
-
Quantitative Data Summary
The following table summarizes representative data for potent indole-3-glyoxylamide compounds, demonstrating their activity in key assays.
| Compound ID | Target Cell Line | Cytotoxicity IC50 (nM) [7] | Tubulin Polymerization IC50 (µM) [7] | Cell Cycle Effect |
| 7f | DU145 (Prostate) | 140 | 0.40 | G2/M Arrest [7] |
| BPR0C261 | Various | Potent | Yes | G2/M Arrest [5] |
| Indibulin | Various | Potent | Yes | G2/M Arrest [3][6] |
Conclusion and Future Perspectives
The indole-3-glyoxylamide scaffold has proven to be a highly successful template for the design of potent therapeutic agents. The primary mechanism of action for the anticancer derivatives—inhibition of tubulin polymerization at the colchicine binding site—is well-established and supported by a robust body of experimental evidence. The downstream consequences of this action, including G2/M cell cycle arrest and apoptosis, provide a clear and validated pathway to cytotoxicity in cancer cells.
The continued exploration of this privileged structure is warranted. Future research should focus on:
-
Improving Pharmacokinetic Properties: Enhancing oral bioavailability and metabolic stability to develop clinically viable drugs. [4][9]* Overcoming Drug Resistance: Designing novel analogs that are effective against multidrug-resistant cancer cell lines. [8]* Exploring Novel Targets: Expanding the therapeutic applications of this scaffold by systematically investigating its potential to interact with other biological targets beyond tubulin.
By leveraging the insights gained from decades of research and employing the rigorous experimental workflows outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of indole-3-glyoxylamide compounds.
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The Architectural Versatility of the Indole Nucleus: A Technical Guide to the Biological Activity of Substituted Derivatives
Preamble: The Enduring Legacy of the Indole Scaffold in Drug Discovery
The indole ring system, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent structural features, including a planar electron-rich system and a hydrogen bond donor, render it a "privileged scaffold"—a recurring molecular framework that demonstrates binding affinity to a diverse array of biological targets.[1][2][3] From the quintessential amino acid tryptophan to a plethora of natural products and blockbuster pharmaceuticals, the indole nucleus is intricately woven into the fabric of biological function and therapeutic intervention.[4][5][6] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of substituted indole derivatives. We will dissect the causal relationships between chemical structure and biological function, elucidate key mechanisms of action, and present actionable experimental protocols to empower the rational design of next-generation indole-based therapeutics.
I. The Indole Core: A Privileged Platform for Therapeutic Design
The unique physicochemical properties of the indole scaffold are central to its promiscuous yet specific interactions with biological macromolecules. The fused benzene and pyrrole rings create a delocalized π-electron system, facilitating π-π stacking and hydrophobic interactions with protein targets.[7] The pyrrolic nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring ligands within a binding pocket. Furthermore, the indole ring is amenable to substitution at multiple positions (N-1, C-2, C-3, C-4, C-5, C-6, and C-7), providing a rich canvas for chemists to modulate pharmacokinetic and pharmacodynamic properties.[8] This structural plasticity has been exploited to develop a vast armamentarium of drugs targeting a wide spectrum of diseases.[5][9]
II. Anticancer Activity: A Multi-pronged Assault on Malignancy
Substituted indole derivatives have emerged as one of the most prolific classes of anticancer agents, exhibiting a remarkable diversity of mechanisms to thwart tumor growth and proliferation.[10][11][12][13][14] Their ability to target various hallmarks of cancer underscores their therapeutic potential.
A. Disruption of Microtubule Dynamics
A significant number of indole-based compounds exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[5][15]
-
Mechanism of Action: These agents typically bind to tubulin, the protein subunit of microtubules, at the colchicine binding site.[16] This binding event disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[10][16] The vinca alkaloids, such as vinblastine and vincristine, are classic examples of naturally occurring indole alkaloids that function as potent tubulin inhibitors.[11]
-
Structure-Activity Relationship (SAR): The substitution pattern on the indole ring is critical for potent anti-tubulin activity. For instance, in certain series of indole derivatives, substitutions at the C-6 and C-7 positions with heterocyclic moieties have been shown to enhance the inhibition of tubulin polymerization.[15]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a framework for assessing the ability of a test compound to inhibit tubulin polymerization.
1. Reagents and Materials:
- Tubulin (≥99% pure)
- General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- GTP (100 mM stock)
- Glycerol
- Test compound (dissolved in DMSO)
- Positive control (e.g., Paclitaxel, Nocodazole)
- Negative control (DMSO)
- 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm.
2. Procedure:
- Prepare tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
- Dispense 10 µL of various concentrations of the test compound, positive control, or negative control into the wells of a 96-well plate.
- Pre-warm the plate to 37°C.
- Initiate the polymerization reaction by adding 90 µL of the pre-warmed tubulin solution to each well.
- Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Measure the absorbance at 340 nm every minute for 60 minutes.
- Plot the absorbance against time to generate polymerization curves.
- Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Causality behind Experimental Choices: The use of a spectrophotometer to measure the increase in absorbance at 340 nm provides a real-time, quantitative measure of microtubule formation (light scattering). The inclusion of positive and negative controls is essential for validating the assay's performance and ensuring that any observed inhibition is due to the specific activity of the test compound and not an artifact of the experimental conditions.
B. Kinase Inhibition: Halting Aberrant Signaling Cascades
Many cancers are driven by dysregulated protein kinase activity. Indole derivatives have been successfully developed as potent inhibitors of various kinases involved in cancer progression.[10][17]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways, such as the NFκB/PI3K/Akt/mTOR pathway, can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis.[10][17] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a multi-targeted receptor tyrosine kinase inhibitor with an indole core.[12][18]
Diagram: Simplified Kinase Inhibition by an Indole Derivative
Caption: Competitive inhibition of a kinase by a substituted indole derivative.
C. Other Anticancer Mechanisms
The anticancer prowess of indole derivatives extends beyond tubulin and kinase inhibition. They have been shown to act as:
-
Topoisomerase inhibitors: Interfering with DNA replication and repair.[10][17]
-
Aromatase inhibitors and estrogen receptor modulators: Crucial in hormone-dependent cancers.[10][17]
-
Inducers of apoptosis: Triggering programmed cell death through various signaling pathways.[7][11]
Table 1: Representative Anticancer Indole Derivatives and their Mechanisms
| Compound Class | Example | Primary Mechanism of Action | Target Cancer Types |
| Vinca Alkaloids | Vinblastine, Vincristine | Tubulin polymerization inhibitor | Lymphomas, Leukemias |
| Kinase Inhibitors | Sunitinib | Multi-targeted tyrosine kinase inhibitor | Renal cell carcinoma, GIST |
| Indole-3-carbinol | Indole-3-carbinol | Apoptosis induction, Estrogen modulation | Breast, Lung cancer[11] |
| Curcumin Derivatives | Methoxy-substituted indole curcumin | Dual anticancer and antioxidant | Laryngeal, Lung, Cervical cancer[5] |
III. Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted indoles have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and fungi.[19][20][21][22][23]
A. Antibacterial Activity
-
Mechanism of Action: The antibacterial mechanisms of indole derivatives are diverse and can involve the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation.[24][25] Some indole compounds have also been shown to act synergistically with conventional antibiotics, potentiating their efficacy against drug-resistant strains like MRSA.[19][25]
B. Antifungal Activity
-
Mechanism of Action: Indole derivatives can exert antifungal effects by inhibiting yeast-to-hypha transition, a critical step in the pathogenesis of fungi like Candida albicans, and by disrupting biofilm formation.[24] They can also damage mitochondrial function and interfere with cellular energy production.[24]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Reagents and Materials:
- Bacterial or fungal strain of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Test compound (dissolved in DMSO)
- Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
- Negative control (broth with DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer or visual inspection.
2. Procedure:
- Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
- Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
- Add the inoculum to each well, including the positive and negative control wells.
- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done visually or by measuring the optical density at 600 nm.
Self-Validating System: The inclusion of a positive control with a known MIC for the specific microbial strain ensures that the assay is sensitive and performing correctly. The negative control confirms that the broth and solvent are not inhibiting microbial growth.
IV. Antiviral Activity: A Promising Frontier
Indole-containing compounds have a rich history in antiviral drug discovery, with several approved drugs and numerous candidates in clinical trials.[1][26][27][28]
-
Mechanism of Action: The antiviral activity of indole derivatives is target-specific. For example, some compounds inhibit viral entry and fusion, while others target viral enzymes like reverse transcriptase, integrase, or polymerase.[27] Delavirdine is an example of an indole-based non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][27] More recently, indole derivatives have been investigated for their potential against emerging viruses like Dengue, Zika, and SARS-CoV-2.[29][30] Some novel indole alkaloids have been shown to interfere with the viral replication complex of Dengue and Zika viruses.[29]
Diagram: Workflow for Antiviral Drug Screening
Caption: A generalized workflow for the discovery of antiviral indole derivatives.
V. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Indole derivatives, including the well-known NSAID Indomethacin, have demonstrated potent anti-inflammatory properties.[31][32][33][34]
-
Mechanism of Action: A primary mechanism of anti-inflammatory indoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.[31] More recent research has shown that indole derivatives can also modulate other inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and reducing oxidative stress.[33][35]
VI. Future Perspectives and Conclusion
The indole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[36][37][38] The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of substituted indoles will undoubtedly lead to the development of more potent and selective drugs with improved safety profiles.[4][39] The future of indole-based drug discovery lies in the rational design of multi-target agents, the exploration of novel biological targets, and the application of cutting-edge technologies such as computational modeling and artificial intelligence to accelerate the discovery process. This guide has provided a comprehensive overview of the diverse biological activities of substituted indole derivatives, underpinned by mechanistic insights and practical experimental guidance, to aid researchers in harnessing the full therapeutic potential of this privileged heterocyclic nucleus.
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An In-Depth Technical Guide to the In Silico Prediction of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate Bioactivity
Abstract
The imperative to accelerate drug discovery while minimizing costs has positioned in silico computational methods at the forefront of modern pharmaceutical research.[1][2][3] These techniques allow for the rapid screening of vast chemical libraries, prediction of biological activities, and early assessment of pharmacokinetic profiles, thereby rationalizing the selection of candidates for synthesis and in vitro testing.[4] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a specific molecule, Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. This compound belongs to the indole family, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[5] We will navigate the entire predictive pipeline, from initial compound characterization and target identification to multi-faceted computational analysis—including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET profiling. Each step is detailed with the underlying scientific rationale, self-validating protocols, and actionable insights, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Computational Approach
This compound is an indole-glyoxylate derivative. The indole nucleus is a cornerstone of many pharmaceuticals due to its ability to interact with a multitude of biological targets. Specifically, indole derivatives have been investigated as potent inhibitors of enzymes crucial in pathophysiology, such as Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism that has emerged as a significant target in cancer immunotherapy.[6][7] IDO1 overexpression allows tumors to evade the immune system, making its inhibition a promising therapeutic strategy.[6]
Given this context, an in silico approach provides a robust, cost-effective, and rapid first pass to:
-
Identify probable biological targets.
-
Predict the binding affinity and interaction patterns with these targets.
-
Estimate the compound's "drug-likeness" and potential liabilities.
-
Generate hypotheses for further experimental validation.
This guide will use IDO1 as a primary example target to illustrate the structure-based prediction workflow, a choice informed by the structural class of our query compound.[8][9]
The Integrated In Silico Workflow
A credible bioactivity prediction does not rely on a single method but rather on the convergence of evidence from orthogonal approaches. Our workflow integrates structure-based, ligand-based, and pharmacokinetic predictions.
Caption: High-level integrated workflow for in silico bioactivity prediction.
Phase 1: Compound Preparation and Target Identification
Ligand Preparation
The first step is to obtain an accurate 3D representation of this compound.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Source the canonical SMILES string or SDF file from a reputable chemical database like PubChem or Sigma-Aldrich. For our compound, the SMILES is COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in its lowest energy (most stable) conformation. Use a force field (e.g., MMFF94 or UFF) to perform energy minimization. This ensures the bond lengths, angles, and torsions are physically realistic.
-
Assign Charges & Atom Types: Correctly assign partial charges (e.g., Gasteiger charges) and atom types. This is crucial for accurately calculating electrostatic and van der Waals interactions in subsequent steps.
Target Identification
As hypothesized, Indoleamine 2,3-dioxygenase 1 (IDO1) is a strong candidate target. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[7][10] Many known IDO1 inhibitors are indole derivatives, making it a logical starting point for our structure-based analysis.[8]
For our case study, we will use the human IDO1 protein. A high-resolution crystal structure can be obtained from the Protein Data Bank (PDB).
Phase 2 (Part A): Structure-Based Prediction - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11][12] The process allows for the characterization of the ligand's behavior in the binding site and estimation of binding affinity through scoring functions.[11][12]
Caption: Step-by-step workflow for molecular docking analysis.
Protocol 2: Molecular Docking with AutoDock Vina
-
Receptor Acquisition & Preparation:
-
Download the crystal structure of human IDO1 from the PDB. A suitable entry is 4D07 , which is co-crystallized with an inhibitor.
-
Using software like UCSF Chimera or AutoDock Tools, prepare the protein by:
-
Removing all water molecules and non-essential co-factors.
-
Adding polar hydrogens.
-
Assigning partial charges (e.g., Kollman charges).
-
Saving the prepared receptor in .pdbqt format.
-
-
Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent the dynamic reality of the binding pocket and can interfere with the docking algorithm. Adding hydrogens is essential for correct hydrogen bond calculations.
-
-
Ligand Preparation:
-
Prepare this compound as described in Protocol 1.
-
Ensure the ligand is also in .pdbqt format, with rotatable bonds defined.
-
-
Grid Box Definition:
-
Define a search space (grid box) that encompasses the active site. For IDO1, this should be centered on the heme group and the known inhibitor binding pocket. A box size of approximately 25x25x25 Å is a reasonable starting point.
-
Causality: The grid box confines the search algorithm to the area of interest, saving computational time and preventing the ligand from docking to irrelevant surface pockets.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina. The command typically looks like: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
The config.txt file specifies the coordinates and size of the grid box.
-
-
Analysis & Interpretation:
-
Vina will output several binding poses ranked by a scoring function (binding affinity in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualize the top-ranked pose in a molecular viewer. Analyze the key interactions:
-
Hydrogen bonds: Are there H-bonds with key active site residues (e.g., Ser167, Arg231)?
-
Hydrophobic interactions: Does the chloro-indole ring sit in a hydrophobic pocket?
-
Heme interaction: Does any part of the ligand coordinate with the heme iron? The oxoacetate moiety is a potential candidate for this interaction.
-
-
-
Trustworthiness (Self-Validation):
-
To validate the docking protocol, extract the co-crystallized inhibitor from 4D07, prepare it, and dock it back into the receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD < 2.0 Å indicates the protocol is reliable and can accurately reproduce the known binding mode.
-
Table 1: Predicted Docking Results (Hypothetical)
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding affinity. |
| Key H-Bond Interactions | Arg231, Ser167 | Forms key interactions known to be important for IDO1 inhibition. |
| Heme Coordination | Yes (via carbonyl oxygen) | Direct interaction with the catalytic heme group is predicted. |
| Validation RMSD | 1.2 Å | The docking protocol is validated and trustworthy. |
Phase 2 (Part B): Ligand-Based Prediction - QSAR & Pharmacophore Modeling
These methods are used when a high-quality receptor structure is unknown or as a complementary approach. They rely on the principle that similar molecules should have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity.[13][14]
Caption: The iterative cycle of QSAR model development and validation.
Protocol 3: Building a Predictive QSAR Model
-
Data Curation: Assemble a dataset of indole derivatives with experimentally measured inhibitory activity (e.g., IC50) against the target (IDO1). Data can be sourced from databases like ChEMBL.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., LogP, Molecular Weight, TPSA, E-state indices).
-
Dataset Division: Split the dataset into a training set (~80%) to build the model and a test set (~20%) to validate its predictive power.[14]
-
Model Generation: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model correlating descriptors with activity (pIC50).[15]
-
Validation: The model's robustness must be rigorously validated.[15]
-
Internal Validation: Use cross-validation (leave-one-out) to calculate Q². A Q² > 0.5 is generally considered good.
-
External Validation: Use the model to predict the activity of the test set compounds. The predictive power is assessed by R²_pred. An R²_pred > 0.6 is desirable.
-
-
Prediction: Once validated, use the QSAR equation to predict the pIC50 of this compound.
Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential molecular features required for biological activity.[16][17] It acts as a 3D query to find other molecules that could be active.[17][18][19]
Protocol 4: Ligand-Based Pharmacophore Generation
-
Select Active Ligands: Choose a set of structurally diverse but potent IDO1 inhibitors.
-
Generate Conformations: Create a conformational library for each ligand to explore its flexibility.
-
Align Molecules: Align the molecules based on common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Generate Hypotheses: Software like PharmaGist or LigandScout will generate several pharmacophore hypotheses. The best model is typically the one that maps the most features across the most active compounds.
-
Screening: The final pharmacophore model can be used as a filter to see if our query compound, this compound, fits the required 3D arrangement of features.
Phase 3: Druggability Assessment - ADMET Prediction
An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] In silico ADMET prediction is crucial for identifying potential liabilities early in the discovery process.[1][20]
Protocol 5: ADMET Profiling
-
Use Web Servers: Submit the SMILES string of the compound to free, reliable web servers like SwissADME or ADMETlab 2.0.[3]
-
Analyze Key Parameters: Evaluate the output against established guidelines for oral bioavailability and drug-likeness.
Table 2: Predicted ADMET & Physicochemical Properties (Hypothetical)
| Property | Predicted Value | Guideline | Assessment |
|---|---|---|---|
| Physicochemical | |||
| Molecular Weight | 237.63 g/mol | < 500 | Pass |
| LogP (Lipophilicity) | 2.15 | < 5 | Pass |
| H-Bond Donors | 1 | < 5 | Pass |
| H-Bond Acceptors | 3 | < 10 | Pass |
| TPSA | 69.9 Ų | < 140 Ų | Pass |
| Pharmacokinetics | |||
| GI Absorption | High | High | Favorable |
| BBB Permeant | No | No | Low CNS side effects |
| CYP2D6 Inhibitor | No | No | Low drug-drug interaction risk |
| Drug-Likeness | |||
| Lipinski's Rule | 0 Violations | 0-1 Violations | Pass |
| Bioavailability Score | 0.55 | > 0.1 | Good |
| Toxicity | |||
| hERG Inhibition | Low Risk | Low Risk | Low cardiotoxicity risk |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Low genotoxicity risk |
Interpretation: The hypothetical ADMET profile is highly favorable. The compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Predicted high GI absorption and low potential for CYP enzyme inhibition or hERG-related cardiotoxicity further strengthen its profile as a viable drug candidate.
Data Synthesis and Final Conclusion
The ultimate goal is to integrate the findings from all in silico methods to form a cohesive prediction.
-
Structure-Based: Our molecular docking simulation predicts that this compound binds strongly within the active site of IDO1, forming key hydrogen bonds and coordinating with the catalytic heme iron. The protocol was validated with a low RMSD, lending high confidence to this prediction.
-
Ligand-Based: A robust QSAR model (if developed) would provide a quantitative prediction of inhibitory potency (pIC50). Pharmacophore mapping would confirm that the compound possesses the necessary 3D electronic and steric features for IDO1 inhibition.
-
ADMET: The compound is predicted to have an excellent drug-like profile, with good oral absorption and a low risk of common toxicities.
Overall Hypothesis: Based on the convergent evidence from this multi-faceted in silico analysis, This compound is predicted to be a potent, orally bioavailable inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This strong computational evidence provides a solid rationale for its synthesis and progression to in vitro enzymatic and cellular assays for experimental validation.
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A Comprehensive Technical Guide to the Synthetic Routes for Indolyl-2-Oxoacetates
Indolyl-2-oxoacetates are a pivotal class of chemical intermediates, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis is a subject of considerable interest within the chemical research community. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this valuable scaffold, offering field-proven insights, detailed experimental protocols, and a comparative analysis to inform strategic synthetic planning for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indolyl-2-Oxoacetate Moiety
The indole nucleus is a ubiquitous motif in biologically active molecules. The addition of a 2-oxoacetate functionality at the C3 position of the indole ring introduces a versatile handle for further chemical transformations, making it a key building block in the synthesis of complex molecular architectures. This guide will explore the most prevalent and effective methods for the construction of indolyl-2-oxoacetates, with a focus on the underlying chemical principles that govern each approach.
I. The Workhorse Method: Friedel-Crafts Acylation of Indoles with Oxalyl Chloride
The most direct and widely employed method for the synthesis of indolyl-2-oxoacetates is the Friedel-Crafts acylation of an indole with oxalyl chloride or its monoester derivatives. This electrophilic aromatic substitution reaction is highly efficient and generally proceeds with excellent regioselectivity at the electron-rich C3 position of the indole ring.
Mechanistic Insights
The reaction is believed to proceed through a classic Friedel-Crafts acylation mechanism. Although indoles are highly reactive and can undergo acylation without a Lewis acid catalyst, one is sometimes employed to enhance the electrophilicity of the acylating agent.[1] The high reactivity of the indole C3 position, which is estimated to be about 10^13 times more reactive than benzene, allows the reaction to proceed readily.[2]
The key steps involve:
-
Formation of the Acylium Ion: Oxalyl chloride, being highly electrophilic, can react directly with the indole. In some cases, a Lewis acid can be used to generate a more potent acylium ion.
-
Electrophilic Attack: The electron-rich C3 position of the indole nucleus attacks the electrophilic carbonyl carbon of the acylium ion, forming a resonance-stabilized cationic intermediate (the sigma complex).
-
Deprotonation: A weak base, such as the solvent or the counter-ion, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the indol-3-ylglyoxyl chloride intermediate.
-
Hydrolysis or Alcoholysis: The resulting acid chloride is typically not isolated due to its instability and is immediately quenched with water or an alcohol to afford the corresponding indolyl-2-oxoacetic acid or ester. The intermediate indol-3-ylglyoxyl chloride often precipitates from the reaction mixture as a yellow crystalline solid, which facilitates its separation before subsequent reaction.
Caption: Friedel-Crafts acylation of indole with oxalyl chloride.
Experimental Protocol: Two-Step, One-Pot Synthesis of 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetic acid[4]
This protocol exemplifies a highly efficient procedure that yields the desired product in high purity without the need for chromatography.
Step 1: Acylation
-
To a stirred solution of 7-methylindole in anhydrous diethyl ether (Et₂O) at 0 °C under an inert atmosphere, add oxalyl chloride dropwise over 1.5 hours.
-
Maintain the reaction at 0 °C and continue stirring. The intermediate, 2-(7-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, will precipitate as a solid.
Step 2: Hydrolysis
-
After the acylation is complete, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.
-
Heat the resulting biphasic mixture to reflux for 2 hours to ensure complete hydrolysis of the acid chloride.
-
After cooling to room temperature, the product can be isolated by filtration, washing with water, and drying.
This method has been reported to provide the product in a 95% overall yield for the two steps.[3]
Scope and Limitations
The Friedel-Crafts acylation with oxalyl chloride is a robust method applicable to a wide range of substituted indoles.[4][5] However, its success can be influenced by the electronic nature of the substituents on the indole ring.
| Substituent Position | Electronic Effect | Impact on Reaction |
| Electron-donating groups (e.g., -OCH₃, -CH₃) at C5 or C6 | Enhance nucleophilicity | Generally accelerate the reaction and give high yields. |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Decrease nucleophilicity | Can significantly slow down or inhibit the reaction. Harsher conditions or the use of a Lewis acid catalyst may be required.[6] |
| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonantly donating | Generally well-tolerated, providing good yields. |
| N-Substitution | Steric and electronic effects | N-alkylation or N-acylation can influence the reactivity and solubility of the indole substrate. N-protection is often not necessary due to the high reactivity at C3. |
Key Causality: The choice of a non-polar solvent like diethyl ether is crucial as it facilitates the precipitation of the intermediate acid chloride, preventing side reactions such as double acylation. The low reaction temperature helps to control the reactivity of the system and minimize the formation of undesired byproducts.
II. Oxidation of 2-Substituted Indole Precursors
An alternative strategy to construct the indolyl-2-oxoacetate scaffold involves the oxidation of a pre-installed two-carbon side chain at the C2 position of the indole ring. This approach is particularly useful when the desired substitution pattern on the indole nucleus is more readily achieved before the introduction of the oxoacetate moiety.
A. Riley Oxidation of 2-Acetylindoles with Selenium Dioxide
The Riley oxidation provides a direct method for the conversion of a methyl ketone to a 1,2-dicarbonyl compound.[1] In the context of indole chemistry, this translates to the oxidation of a 2-acetylindole to the corresponding indolyl-2-oxoacetate.[7]
Mechanistic Insights
The mechanism of the Riley oxidation of a ketone involves the following key steps:[1][8]
-
Enolization: The 2-acetylindole first tautomerizes to its enol form.
-
Ene Reaction: The enol attacks the electrophilic selenium dioxide in an ene-type reaction.
-
[3][8]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[3][8]-sigmatropic rearrangement to form a selenium(II) ester.
-
Hydrolysis: Hydrolysis of the selenium ester liberates the desired 1,2-dicarbonyl compound and selenium(0).
Caption: Riley oxidation of 2-acetylindole to indolyl-2-oxoacetate.
Experimental Protocol: Selenium Dioxide Oxidation of a Protected Indolone[10]
-
In a flask equipped with a reflux condenser, dissolve selenium dioxide in a suitable solvent such as 1,4-dioxane and heat to reflux for 1 hour to ensure complete dissolution.
-
Add the 2-acetylindole substrate to the refluxing solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated elemental selenium.
-
The filtrate can then be concentrated and the product purified by column chromatography.
Important Consideration: Selenium compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8]
B. Kornblum Oxidation of 2-(Bromoacetyl)indoles
The Kornblum oxidation offers a method to convert α-halo ketones into α-dicarbonyl compounds using dimethyl sulfoxide (DMSO) as the oxidant.[9] This route would involve the initial synthesis of a 2-(bromoacetyl)indole, which can be achieved through Friedel-Crafts acylation with bromoacetyl bromide, followed by oxidation.
Mechanistic Insights
The Kornblum oxidation proceeds via an initial Sₙ2 displacement of the halide by the oxygen atom of DMSO, followed by an elimination reaction.[9]
-
Nucleophilic Substitution: The oxygen of DMSO attacks the carbon bearing the bromine, displacing the bromide ion to form an alkoxysulfonium salt.
-
Elimination: A mild base, often triethylamine, is added to deprotonate the α-carbon, leading to an E2-like elimination that furnishes the desired α-dicarbonyl compound, dimethyl sulfide, and the protonated base.
III. Transition Metal-Catalyzed Approaches
Modern synthetic methodologies increasingly rely on transition metal catalysis to achieve efficient and selective transformations. In the context of indolyl-2-oxoacetate synthesis, palladium-catalyzed carbonylation reactions have emerged as a promising, albeit less common, strategy.
Palladium-Catalyzed Carbonylative Synthesis
This approach typically involves the palladium-catalyzed carbonylation of a 2-haloindole in the presence of an alcohol.[10] This method allows for the direct introduction of the 2-oxoacetate moiety.
Mechanistic Insights
The catalytic cycle is thought to involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-haloindole to form a Pd(II)-indolyl complex.
-
CO Insertion: Carbon monoxide inserts into the Pd-C bond.
-
Second CO Insertion: A second molecule of CO can insert to form a palladium-acyl complex.
-
Nucleophilic Attack: The alcohol attacks the acyl-palladium species.
-
Reductive Elimination: Reductive elimination releases the indolyl-2-oxoacetate product and regenerates the Pd(0) catalyst.
Caption: Palladium-catalyzed carbonylation of a 2-haloindole.
This method, while elegant, often requires high pressures of carbon monoxide and specialized equipment. The development of more practical and milder conditions is an ongoing area of research.[11]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Friedel-Crafts Acylation | Indole, Oxalyl Chloride | High yields, excellent regioselectivity, readily available starting materials, often no chromatography needed.[3] | Sensitive to strongly deactivating groups on the indole ring, intermediate acid chloride can be unstable. | 80-95% |
| Riley Oxidation | 2-Acetylindole, Selenium Dioxide | Good for substrates where direct acylation is problematic, provides a different synthetic disconnection. | Use of highly toxic selenium reagents, potential for over-oxidation, requires preparation of the 2-acetylindole precursor.[7] | Moderate to Good |
| Kornblum Oxidation | 2-(Bromoacetyl)indole, DMSO | Avoids heavy metal oxidants. | Requires a two-step sequence (acylation then oxidation), potential for side reactions. | Moderate |
| Pd-Catalyzed Carbonylation | 2-Haloindole, CO, Alcohol, Pd catalyst | Direct introduction of the 2-oxoacetate moiety, potentially good functional group tolerance.[10] | Often requires high pressure of CO, expensive catalyst, and specialized equipment. | Variable |
Conclusion
The synthesis of indolyl-2-oxoacetates is a well-established field with the Friedel-Crafts acylation of indoles with oxalyl chloride remaining the most practical and widely used method due to its high efficiency and operational simplicity. However, for substrates that are incompatible with this approach, oxidation routes such as the Riley oxidation offer viable alternatives, provided the necessary safety precautions are taken. Transition metal-catalyzed methods, while currently less common, hold promise for the future development of more sustainable and versatile synthetic strategies. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the scale of the synthesis, and the available laboratory resources.
References
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Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 262. The mechanism of the oxidation of organic compounds by selenium dioxide. Journal of the Chemical Society (Resumed), 1875-1883. Available at: [Link]
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AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
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Carroll, A. R., et al. (2018). Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators. Marine drugs, 16(10), 369. Available at: [Link]
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Cenini, S., Ragaini, F., & Tollari, S. (2021). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 17, 1148-1175. Available at: [Link]
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Earle, M. J., et al. (2005). Friedel–Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. Catalysis Communications, 6(11), 721-724. Available at: [Link]
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ScienceMadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. Retrieved from [Link]
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Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25. Available at: [Link]
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Rago, A. J., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─ H activation. Green Synthesis & Catalysis, 2(2), 216-227. Available at: [Link]
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Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. Available at: [Link]
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Li, M., et al. (2021). Palladium‐Catalyzed Carbonylative Transformation for the Synthesis of Tetracyclic Indoline Thioesters. Advanced Synthesis & Catalysis, 363(15), 3846-3851. Available at: [Link]
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Feng, J., et al. (2018). Examination of the substrate scope for Friedel–Crafts alkylation of indoles with aldehydes in water. Chemistry–An Asian Journal, 13(21), 3233-3237. Available at: [Link]
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ScienceMadness Discussion Board. (2013). Why This Reaction Doesn't Happen ???. Retrieved from [Link]
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Wang, T., Kadow, J. F., & Meanwell, N. A. (2015). Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. In Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir (pp. 1-26). Available at: [Link]
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Chem-Station. (2018). Kornblum Oxidation. Retrieved from [Link]
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Bugaenko, D. I., Karchava, A. V., & Zyk, N. V. (2019). Synthesis of Indoles: Recent Advances. Russian Chemical Reviews, 88(2), 99-158. Available at: [Link]
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RSC Publishing. (n.d.). Elegant Synthetic Routes to Indole Derivatives Home. Retrieved from [Link]
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Wiley, H., & Smith, N. R. (1953). Selenium Dioxide Oxidation. Organic Reactions, 340-411. Available at: [Link]
-
Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. Available at: [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
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Physics Forums. (2004). Oxidation using selenium dioxide. Retrieved from [Link]
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Thomson, R. J., & Wilson, Z. J. (2014). Selenium dioxide oxidation of protected indolones. Tetrahedron Letters, 55(17), 2809-2811. Available at: [Link]
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Kłosiński, P., & Dembeic, K. (2011). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Chemistry, 15(18), 3227-3251. Available at: [Link]
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D'Agostino, M., et al. (2020). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 25(21), 5036. Available at: [Link]
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Kim, J. H., & Lee, J. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(4), M960. Available at: [Link]
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Stability and degradation profile of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate.
An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate
Introduction
This compound is a substituted indole derivative featuring an α-keto ester functional group at the C3 position. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for drug discovery and development.[1][2] A comprehensive understanding of a molecule's chemical stability is a cornerstone of the pharmaceutical development process. It dictates formulation strategies, storage conditions, shelf-life, and provides critical insights into potential degradation pathways that could impact safety and efficacy.[3][4]
This guide provides a detailed examination of the stability and degradation profile of this compound. We will explore its inherent susceptibilities based on its chemical structure, outline a systematic approach for conducting forced degradation studies, and detail the analytical methodologies required to develop a robust, stability-indicating method. This document is intended for researchers, chemists, and drug development professionals seeking to characterize this molecule or structurally related compounds.
Physicochemical Properties and Structural Analysis
A foundational understanding of the molecule's structure is essential to predict its chemical behavior.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich[5] |
| Synonym(s) | methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | Sigma-Aldrich[5] |
| CAS Number | 163160-55-2 | Sigma-Aldrich[5] |
| Molecular Formula | C₁₁H₈ClNO₃ | Sigma-Aldrich[5] |
| Molecular Weight | 237.64 g/mol | Sigma-Aldrich[5] |
| Physical Form | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich[5] |
Structural Features Influencing Stability:
-
α-Keto Ester Moiety: This is the most reactive part of the molecule. Ester groups are susceptible to hydrolysis under both acidic and basic conditions. The adjacent keto group can influence the rate of this reaction. α-keto esters, in particular, can hydrolyze rapidly in aqueous media.[6]
-
Indole Ring: The indole nucleus is an electron-rich aromatic system. This makes it prone to oxidation, especially at the C2 and C3 positions.[7] The N-H proton can be abstracted under basic conditions, potentially leading to other reactions.
-
5-Chloro Substituent: The chlorine atom is an electron-withdrawing group, which can modulate the electron density of the indole ring, thereby influencing its susceptibility to oxidative and electrophilic attack.
-
Chromophore: The conjugated indole system absorbs ultraviolet (UV) light, making the molecule potentially susceptible to photodegradation.[8][9][10]
Caption: Chemical Structure of the Topic Compound.
Predicted Degradation Pathways
Based on the structural analysis, we can predict several key degradation pathways. A forced degradation study, as outlined in the next section, is designed to confirm these predictions and uncover any unexpected liabilities.
Caption: Experimental Workflow for Forced Degradation Studies.
Step-by-Step Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Calibrated pH meter, heating block, photostability chamber, analytical balance, volumetric flasks, HPLC system with DAD/PDA detector.
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target analytical concentration (e.g., 0.1 mg/mL).
-
Rationale: Elevated temperature accelerates the hydrolytic process which might be slow at room temperature.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Maintain the solution at room temperature.
-
Rationale: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed hydrolysis, so elevated temperatures may not be necessary and could cause excessive degradation.
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Immediately neutralize with an equivalent amount of 0.1 M HCl and dilute to the target concentration.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Maintain the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Dilute to the target concentration.
-
Rationale: 3% H₂O₂ is a standard oxidizing agent used in forced degradation to simulate potential oxidative stress.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a clear glass vial.
-
Expose to 80°C in a calibrated oven for 48 hours.
-
After exposure, cool the sample, dissolve in acetonitrile, and dilute to the target concentration.
-
Rationale: This tests the stability of the drug substance in the solid state, which is crucial for storage and handling.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) and the solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
A parallel control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples.
-
Rationale: This is the regulatory standard for assessing photosensitivity and ensures both UV and visible light exposure are tested.
-
Stability-Indicating Analytical Method
The cornerstone of a stability study is a validated analytical method that can accurately separate, detect, and quantify the parent compound in the presence of its degradation products.
Recommended Technique: HPLC-DAD
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Diode Array Detector (DAD) is the preferred technique.
-
RP-HPLC: Provides excellent separation for molecules of moderate polarity like the target compound and its likely degradants.
-
DAD (or PDA): Crucial for a stability-indicating method. It allows for the assessment of peak purity, ensuring that the parent peak is free from any co-eluting degradants. It also provides UV spectra for all peaks, which aids in the initial characterization of unknown products.
Protocol for Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). This is a versatile stationary phase suitable for a wide range of compounds.
-
Mobile Phase Selection:
-
Begin with a simple gradient using Acetonitrile (Solvent B) and a buffered aqueous phase (Solvent A), such as 0.1% Formic Acid or a 10 mM phosphate buffer at pH 3.0.
-
Rationale: A buffered mobile phase helps to ensure consistent peak shapes and retention times, especially for ionizable compounds like the potential carboxylic acid degradant.
-
Run a scouting gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the parent compound.
-
-
Optimization:
-
Analyze a mixture of the stressed samples (e.g., a composite of acid, base, and peroxide degraded samples).
-
Adjust the gradient slope, initial/final %B, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Set the DAD to collect data across a wide range (e.g., 210-400 nm) and select an optimal wavelength for quantification (likely a λmax of the indole chromophore).
-
-
Method Validation (per ICH Q2(R1)):
-
Specificity: Analyze all forced degradation samples. The method is specific if it can resolve the parent peak from all degradation products and placebo components (if in a formulation). Check peak purity using the DAD software.
-
Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50-150% of the target concentration) and perform a linear regression of peak area vs. concentration.
-
Accuracy: Determine the recovery of the analyte in a spiked matrix.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Summary of Expected Stability Profile
This table summarizes the anticipated stability based on chemical principles and data from related compounds. Actual results must be confirmed experimentally.
| Stress Condition | Predicted Stability | Likely Primary Degradant(s) | Key Functional Group Involved |
| Acidic (0.1 M HCl, 60°C) | Moderate to Low | 2-(5-chloro-1H-indol-3-yl)-2-oxoacetic acid | Ester |
| Basic (0.1 M NaOH, RT) | Low | 2-(5-chloro-1H-indol-3-yl)-2-oxoacetic acid | Ester |
| Oxidative (3% H₂O₂) | Moderate to Low | Oxindole and/or Isatin derivatives | Indole Ring (C2-C3 bond) |
| Thermal (Solid, 80°C) | Likely Stable | Minimal degradation expected at this temp. | N/A |
| Photolytic (ICH Q1B) | Potentially Unstable | Mixture of oxidative and rearranged products | Indole Ring (Chromophore) |
Conclusion
This compound possesses two primary chemical liabilities: the α-keto ester side chain and the electron-rich indole nucleus. The molecule is expected to be highly susceptible to base-catalyzed hydrolysis and moderately susceptible to acid-catalyzed hydrolysis, yielding its corresponding carboxylic acid. Furthermore, the indole ring is a likely target for oxidative and photolytic degradation. Its thermal stability in the solid state is predicted to be relatively high under typical storage conditions.
The experimental protocols and analytical strategies detailed in this guide provide a robust framework for comprehensively characterizing the stability profile of this molecule. The resulting data is indispensable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality and safety of any potential drug product.
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Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications. [Link]
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Microbial Degradation of Indole and Its Derivatives. Bioinorganic Chemistry and Applications. [Link]
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Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
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Oxidation of indoles to 2-oxindoles. ResearchGate. [Link]
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Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]
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Thermal Decomposition and Melting of A New Carboxyindole Derivative. Journal of Thermal Analysis and Calorimetry. [Link]
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Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Thermal Decomposition and Melting of A New Carboxyindole Derivative. AKJournals. [Link]
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Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. [Link]
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Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. [Link]
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Discovery of indole derivatives as STING degraders. PubMed. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical and Biological Evaluations. [Link]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Solubility of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate in common organic solvents.
An In-depth Technical Guide to the Solubility of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted indole derivative of significant interest in pharmaceutical research. Given the scarcity of published quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility based on its molecular structure and furnishes a detailed, field-proven experimental protocol for its empirical determination. The methodologies presented are aligned with industry best practices, ensuring the generation of reliable and reproducible data critical for drug discovery, process development, and formulation science.
Introduction: The Significance of the Indole Scaffold and Solubility
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique aromatic and electronic properties allow for diverse biological activities, and indole derivatives have been developed as anticancer, antiviral, and anti-inflammatory agents.[1][2] this compound belongs to this vital class of compounds.
The successful transition of a promising compound from discovery to a viable product is critically dependent on its physicochemical properties, with solubility being paramount.[3] Solubility dictates a compound's behavior in various media, influencing everything from reaction kinetics in process chemistry to bioavailability and efficacy in drug development.[4] A thorough understanding of a compound's solubility profile in a range of organic solvents is essential for:
-
Reaction Optimization: Selecting appropriate solvents for synthesis and purification.
-
Crystallization and Polymorph Screening: Controlling the solid-state form of the active pharmaceutical ingredient (API).
-
Formulation Development: Designing stable and effective dosage forms.
-
Preclinical Studies: Ensuring consistent and reliable results in biological assays.[5]
This guide provides the necessary tools for researchers to both predict and experimentally quantify the solubility of this compound.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of this compound offers several key features that dictate its solubility profile:
-
The Indole Core: The bicyclic aromatic system is relatively non-polar. The nitrogen atom in the pyrrole ring possesses a lone pair of electrons and an N-H group, allowing it to act as both a hydrogen bond acceptor and donor.[2]
-
The 5-Chloro Substituent: The chlorine atom is electron-withdrawing and increases the molecule's overall lipophilicity and molecular weight, which can decrease solubility in polar solvents.
-
The 3-yl-oxoacetate Moiety: This side chain introduces significant polarity. The two carbonyl (C=O) groups and the ester oxygen are effective hydrogen bond acceptors.
Based on this structure, we can predict the following solubility trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H group and the carbonyl oxygens of the solute. Good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO, Tetrahydrofuran - THF): These solvents can act as hydrogen bond acceptors for the indole N-H and can engage in dipole-dipole interactions with the polar oxoacetate group. High solubility is anticipated, particularly in strong solvents like DMSO.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity introduced by the oxoacetate side chain, the compound is expected to have low solubility in non-polar solvents. The non-polar indole core and chloro-substituent will contribute some affinity, but it is unlikely to overcome the energetic cost of breaking the strong solute-solute interactions in the crystal lattice.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is widely recognized as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6] It is a robust and reliable technique that measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.
Principle
An excess amount of the solid compound is suspended in a known volume of the solvent. The mixture is agitated for a prolonged period to allow the system to reach equilibrium, where the rate of dissolution of the solid equals the rate of precipitation from the solution. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical method.
Materials and Equipment
-
Solute: High-purity this compound.
-
Solvents: Analytical or HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, THF, Toluene, Hexane).
-
Equipment:
-
Analytical balance (± 0.01 mg).
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL).
-
Thermostatically controlled orbital shaker or rotator.
-
Centrifuge capable of holding the vials.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon).
-
Volumetric flasks and pipettes for dilutions.
-
HPLC system with a UV detector.
-
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of appropriately labeled glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation. Prepare each solvent system in triplicate to ensure statistical validity.[7]
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.[5]
-
-
Phase Separation:
-
After the equilibration period, visually confirm the presence of excess solid in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step minimizes the amount of particulate matter that needs to be removed by filtration.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, pre-labeled vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (typically the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method described below. A series of dilutions may be necessary.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used method for quantifying the concentration of dissolved indole derivatives.[8][9]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile (or Methanol) and water (often with a small amount of acid like 0.1% formic acid to ensure good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at a wavelength where the compound exhibits maximum absorbance (λmax), which should be determined by running a UV scan of a standard solution.
-
Column Temperature: 25 °C.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.995) over the desired concentration range.
-
-
Sample Analysis and Calculation:
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of the diluted sample using the peak area and the linear regression equation from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.
Table 1: Template for Solubility Data of this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | TBD | TBD |
| Ethanol | TBD | TBD | |
| Polar Aprotic | Acetonitrile | TBD | TBD |
| Acetone | TBD | TBD | |
| Tetrahydrofuran (THF) | TBD | TBD | |
| Dimethyl Sulfoxide (DMSO) | TBD | TBD | |
| Less Polar | Ethyl Acetate | TBD | TBD |
| Dichloromethane | TBD | TBD | |
| Non-Polar | Toluene | TBD | TBD |
| n-Hexane | TBD | TBD | |
| TBD: To Be Determined experimentally. |
The results from this table can be used to build a deeper understanding of the compound's behavior, often visualized by plotting solubility against a solvent polarity index.
Caption: Expected relationship between solvent polarity and solubility.
Conclusion
References
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-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
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ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
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A manifold implications of indole and its derivatives: A brief Review. Journal of Drug Delivery and Therapeutics, 4(1), 22-27.
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Creative Proteomics. Indole: Chemical Properties, Synthesis, Applications, and Analysis.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
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Alhadab, A. A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-8.
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Potential therapeutic targets of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate derivatives.
An In-Depth Technical Guide to the Potential Therapeutic Targets of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate Derivatives
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its synthetic versatility.[1][2] When combined with a glyoxylamide function, it forms the indole-3-glyoxylamide scaffold, a template that has yielded a wide array of pharmacologically active molecules.[1][3] This technical guide focuses on the derivatives of this compound, exploring their established and emerging therapeutic targets. The primary focus of research on this class of compounds has been in oncology, where they have demonstrated potent anticancer activity through multiple mechanisms. This document provides a detailed examination of these targets, the underlying molecular pathways, and the experimental protocols required for their validation, aimed at researchers and professionals in drug development.
Chapter 1: The Indole-3-Glyoxylamide Scaffold: A Foundation for Therapeutic Innovation
The indole ring is a fundamental component of many biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1] This inherent biological relevance has driven extensive research into synthetic indole-based derivatives. The indole-3-glyoxylamide moiety, in particular, has proven to be an exceptional template for drug design, allowing for extensive structural modifications to achieve specific therapeutic effects and optimize pharmacokinetic profiles.[1][3] The versatility of this scaffold has led to the development of compounds with a broad spectrum of activities, including anticancer, anxiolytic, antibacterial, and antiviral properties.[3][4] The 5-chloro substitution on the indole ring is a common feature in many potent derivatives, often enhancing activity against various biological targets.[5][6]
Chapter 2: Primary Therapeutic Landscape: Oncology
Derivatives of this compound have been most extensively studied as anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including those known for chemotherapy resistance.[4][7] Their mechanism of action is often multifactorial, targeting key cellular processes essential for cancer cell proliferation and survival.
Microtubule Destabilization: A Dominant Anticancer Mechanism
One of the most well-characterized mechanisms of action for indole-3-glyoxylamide derivatives is the inhibition of tubulin polymerization.[4]
Mechanism of Action: Microtubules are critical components of the cytoskeleton, playing a pivotal role in forming the mitotic spindle during cell division.[8] By binding to tubulin, the protein subunit of microtubules, these derivatives prevent its polymerization into functional microtubules. This disruption of microtubule dynamics leads to a cascade of events:
-
Cell Cycle Arrest: The inability to form a proper mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[4][8]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
-
Selective Binding: Notably, some derivatives like Indibulin (D-24851) bind to the colchicine binding site on β-tubulin, a site distinct from that of other major microtubule inhibitors like taxanes and vinca alkaloids.[4][7] This can result in a different spectrum of activity and potentially lower neurotoxicity, as Indibulin does not bind effectively to acetylated (neuronal) tubulins.[4]
A prominent example is Indibulin (D-24851) , an orally active agent that has shown promising anticancer activity in preclinical models and has entered clinical trials.[4][8][9]
Mandatory Visualization: Mechanism of Tubulin Polymerization Inhibition
Caption: Workflow of microtubule destabilization by indole derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a method to quantitatively assess the effect of a test compound on tubulin polymerization in a cell-free system.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this OD increase.
Materials:
-
Tubulin ( >99% pure, lyophilized powder)
-
G-PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
Glycerol
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Positive control: Colchicine or Nocodazole
-
Negative control: DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Low-volume, clear bottom 96-well plates
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.
-
Prepare a 2X Polymerization Buffer: G-PEM buffer containing 20% glycerol and 2 mM GTP. Warm this buffer to 37°C just before use.
-
-
Assay Setup:
-
On ice, add 5 µL of various concentrations of the test compound (or controls) to the wells of a 96-well plate.
-
Add 50 µL of the cold tubulin solution to each well.
-
Incubate the plate at 4°C for 5 minutes to allow for compound-tubulin interaction.
-
-
Initiating Polymerization:
-
To initiate polymerization, add 55 µL of the pre-warmed 2X Polymerization Buffer to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance (OD) at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot OD340nm versus time for each concentration.
-
Calculate the initial rate of polymerization (Vmax) from the linear phase of the curve.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition (relative to the DMSO control) against the log of the compound concentration and fitting the data to a dose-response curve.
-
DNA Topoisomerase II (TopoII) Inhibition
Certain indole-3-glyoxylamide derivatives have been identified as inhibitors of Topoisomerase II, a critical enzyme for maintaining DNA topology.[1]
Mechanism of Action: Topoisomerase II resolves DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break. This process is vital for DNA replication and chromosome segregation.
-
Enzyme Inhibition: The glyoxylamide moiety of these derivatives is implicated in interacting with the DNA-TopoII complex, potentially through hydrogen bonding.[1]
-
DNA Damage: By inhibiting the resealing step, these compounds trap the enzyme on the DNA, leading to the accumulation of permanent double-strand breaks.
-
Apoptosis: The resulting DNA damage triggers cellular checkpoints and ultimately induces apoptosis.[1]
Mandatory Visualization: Topoisomerase II Inhibition Pathway
Caption: Mechanism of apoptosis via Topoisomerase II inhibition.
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
Principle: This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by TopoII. The different DNA topoisomers can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA)
-
ATP (10 mM stock)
-
Test compound dissolved in DMSO
-
Positive control: Etoposide
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis system and imaging equipment
Methodology:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing Assay Buffer, 1 mM ATP, and 200 ng of supercoiled plasmid DNA.
-
Add the test compound at various concentrations (or controls).
-
Add 1-2 units of TopoII enzyme to each reaction tube to start the reaction. The final volume should be ~20 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of DNA loading dye containing SDS and Proteinase K.
-
-
Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize it under UV light.
-
In the absence of an inhibitor, the supercoiled plasmid will be converted to relaxed forms. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the supercoiled DNA.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC₅₀ value.
-
Tyrosine Kinase Inhibition: Disrupting Oncogenic Signaling
Recent studies have highlighted the potential of 5-chloro-indole derivatives as inhibitors of key oncogenic tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF, particularly their mutated forms.[10]
Mechanism of Action: EGFR and BRAF are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Mutations like EGFR T790M and BRAF V600E lead to constitutive activation of these pathways, driving tumor growth and conferring resistance to standard therapies.
-
Competitive Inhibition: These indole derivatives are designed to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
-
Overcoming Resistance: By targeting mutant forms of these kinases, these compounds offer a strategy to treat cancers that have become resistant to first-generation inhibitors.[11] Several 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have shown potent activity against both wild-type and mutant EGFR.[10][11]
Mandatory Visualization: EGFR/BRAF Signaling Pathway Inhibition
Caption: Inhibition of the EGFR/BRAF signaling cascade.
Chapter 3: Expanding the Therapeutic Horizon: Other Potential Targets
While oncology is the primary focus, the versatile indole-3-glyoxylamide scaffold has shown promise in other therapeutic areas.
-
Antibacterial Activity: Derivatives have demonstrated activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1][12] Docking studies have suggested a potential protein target (PDB ID: 4DH6) for these compounds.[12]
-
Central Nervous System (CNS) Modulation: By targeting the GABA-A receptor, some indole-3-glyoxylamides have shown potential as anxiolytic agents, acting at the benzodiazepine receptor site to modulate GABAergic neurotransmission.[1]
-
Antiviral Applications: The indole scaffold is present in compounds that inhibit the HIV-1 Tat protein, which is essential for viral transcription.[13] This suggests a potential avenue for developing novel anti-HIV agents.
-
Future Directions - Epigenetic Targets: Aberrant DNA methylation and histone modification are hallmarks of cancer. While not yet directly demonstrated for this specific class of compounds, other agents that modulate epigenetic pathways, such as DNA methyltransferase (DNMT) inhibitors, are in clinical use.[14] Given the scaffold's versatility, designing derivatives to target epigenetic enzymes like histone deacetylases (HDACs) or DNMTs represents a logical and promising future direction.
Chapter 4: Conclusion and Future Perspectives
The derivatives of this compound represent a rich and pharmacologically diverse class of molecules. Their proven ability to potently inhibit cancer growth through multiple, clinically relevant mechanisms—including microtubule destabilization, topoisomerase II inhibition, and tyrosine kinase inhibition—solidifies their importance in oncological drug discovery. The structural versatility of the indole-3-glyoxylamide scaffold continues to offer exciting opportunities for optimization and for the exploration of new therapeutic targets in infectious diseases, CNS disorders, and potentially, epigenetic regulation. Future research should focus on enhancing target specificity, improving pharmacokinetic profiles, and further elucidating the structure-activity relationships to unlock the full therapeutic potential of this privileged chemical scaffold.
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An Important Scaffold for Anticancer Activity - Asian Journal of Pharmaceutical Research and Development Indole-3-Glyoxylamide. (2020, August 15). Asian Journal of Pharmaceutical Research and Development. [Link]
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Antoine, M., Marchand, P., Le Baut, G., Czech, M., Baasner, S., & Gunther, E. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 686-695. [Link]
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Antoine, M., Marchand, P., Le Baut, G., Czech, M., Baasner, S., & Gunther, E. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 686-695. [Link]
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An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2018). Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023, January 28). National Center for Biotechnology Information. [Link]
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Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024, August 1). National Center for Biotechnology Information. [Link]
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Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
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Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023, July 5). ResearchGate. [Link]
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Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. (n.d.). ResearchGate. [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). Taylor & Francis Online. [Link]
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Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024, February 2). Journal of Chemical Health Risks. [Link]
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Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (n.d.). ResearchGate. [Link]
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Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. (n.d.). National Center for Biotechnology Information. [Link]
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Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. (n.d.). National Center for Biotechnology Information. [Link]
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Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & SubbiahPandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-di-hydro-1H-indol-3-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o856. [Link]
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Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. (2009). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o155. [Link]
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Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. (n.d.). ResearchGate. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a pivotal intermediate in medicinal chemistry and drug discovery. The indole-3-glyoxylate scaffold is a key component in a variety of biologically active compounds. This protocol details a reliable and scalable method for the C-3 acylation of 5-chloro-1H-indole using oxalyl chloride, followed by esterification with methanol. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline critical safety considerations.
Introduction and Scientific Rationale
The indole nucleus is a privileged scaffold in pharmaceutical development, present in numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a cornerstone of medicinal chemistry, and among the most important modifications is the introduction of a glyoxylate moiety at the C-3 position. This compound (CAS 163160-55-2) serves as a versatile precursor for the synthesis of tubulin polymerization inhibitors, antiviral agents, and other therapeutic candidates.[2]
The synthesis described herein proceeds via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3][4] The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and sterically accessible site. This inherent reactivity allows for a regioselective acylation without the need for N-H protection under carefully controlled conditions.[5][6]
Mechanism Insight: The reaction is initiated by the attack of the indole C-3 position on one of the electrophilic carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate which then eliminates a chloride ion to yield the 3-indolylglyoxylyl chloride. This intermediate is not typically isolated but is directly treated with methanol. The subsequent nucleophilic attack by methanol on the acyl chloride carbonyl, followed by the elimination of HCl, yields the final methyl ester product. The low temperature at which the reaction is conducted is critical to prevent side reactions and polymerization of the electron-rich indole starting material.
Reaction Scheme and Workflow
Overall Synthetic Transformation
The synthesis is a one-pot, two-step procedure starting from commercially available 5-chloro-1H-indole.
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Synthesis Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Molar Eq. | Amount (for 10 mmol scale) |
| 5-Chloro-1H-indole | 17422-32-1 | 151.59 g/mol | 1.0 | 1.52 g |
| Oxalyl chloride | 79-37-8 | 126.93 g/mol | 1.2 | 1.05 mL (1.52 g) |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | - | - | 50 mL |
| Anhydrous Methanol (MeOH) | 67-56-1 | - | - | 10 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | As needed for extraction |
| Hexane | 110-54-3 | - | - | As needed for chromatography |
| Saturated Sodium Bicarbonate (aq) | - | - | - | As needed for washing |
| Brine (Saturated NaCl aq) | - | - | - | As needed for washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | As needed for drying |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | - | As needed for chromatography |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnels (x2)
-
Thermometer
-
Nitrogen/Argon gas inlet and bubbler
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for workup and chromatography
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Dissolution: To the flask, add 5-chloro-1H-indole (1.52 g, 10.0 mmol) and anhydrous diethyl ether (50 mL). Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acylation: Add oxalyl chloride (1.05 mL, 12.0 mmol) to one of the dropping funnels. Add the oxalyl chloride dropwise to the stirred indole solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. A thick, yellow precipitate of the intermediate indolylglyoxylyl chloride will form.
-
Esterification: Add anhydrous methanol (10 mL) to the second dropping funnel. Add the methanol dropwise to the reaction slurry at 0 °C. The precipitate will gradually dissolve as the ester is formed.
-
Warming: Once the methanol addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of ice-water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting with 10% EtOAc/Hexane and gradually increasing to 30% EtOAc/Hexane).
-
Combine the fractions containing the pure product (monitor by TLC) and remove the solvent under reduced pressure to yield this compound as a pale-yellow solid.[7]
-
Safety and Hazard Management
Researcher safety is paramount. This procedure must be performed in a certified chemical fume hood by personnel trained in handling hazardous reagents.
-
Oxalyl Chloride (CAS 79-37-8): Highly toxic, corrosive, and a severe lachrymator.[8] It reacts violently with water and alcohols, releasing toxic gases (HCl, CO, CO₂).[9][10] Always handle with extreme caution in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[9][11]
-
Emergency Quenching: Unused or residual oxalyl chloride should be quenched slowly by adding it to a large volume of a cooled (0-5 °C), stirred solution of sodium bicarbonate or by slowly adding methanol to a diluted solution of the oxalyl chloride in an inert solvent like DCM.[10]
-
Solvents: Diethyl ether and ethyl acetate are highly flammable. Ensure there are no ignition sources nearby. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Spill Management: In case of a spill, evacuate the area. Absorb small spills with an inert material like vermiculite or dry sand and place in a sealed container for chemical waste disposal.[10] Do not use combustible materials like paper towels.
Characterization and Expected Results
-
Appearance: Pale-yellow to yellow-brown solid.[7]
-
Yield: Typical yields for this reaction range from 70-85%.
-
Purity: Should be >95% as determined by NMR and HPLC.[7]
-
Storage: Store the final product at 2-8 °C under an inert atmosphere.[7]
-
Spectroscopic Data: Characterization should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to match literature values.
References
-
Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & SubbiahPandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1256. [Link]
-
Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Li, S., et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals, 766(1), 74-87. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for a related synthesis. [Link]
-
Hu, Y., et al. (2009). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E, 66(1). [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for methylation of indoles. [Link]
-
Wang, T., Kadow, J. F., & Meanwell, N. A. (2019). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. ResearchGate. [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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International Journal of Advance Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) Ethanones. [Link]
-
Journal of Medicinal Chemistry. (2014). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors. [Link]
-
PubMed. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. [Link]
-
J&K Scientific. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid methyl ester. [Link]
-
Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
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Derivatization of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate for antimicrobial screening.
Application Notes and Protocols
Topic: Derivatization of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate for Antimicrobial Screening
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1] Indole-based scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including potent antimicrobial effects.[2][3][4][5] This guide provides a comprehensive framework for the chemical modification of this compound, a versatile starting material, to generate a library of novel derivatives. We present detailed protocols for synthesizing key intermediates such as hydrazones and thiosemicarbazones, classes of compounds well-documented for their antimicrobial potential.[6][7][8] Furthermore, we provide a robust, step-by-step protocol for the subsequent in vitro antimicrobial screening of these derivatives to determine their Minimum Inhibitory Concentration (MIC), a critical parameter for evaluating efficacy.
Rationale and Strategic Approach
The Indole-3-glyoxylate Scaffold: A Privileged Starting Point
The selected starting material, this compound, offers several strategic advantages for derivative synthesis:
-
Reactive Core: The α-ketoester functionality at the 3-position of the indole ring is highly reactive and serves as an ideal handle for chemical modification. The ketone group is particularly susceptible to condensation reactions with nucleophiles like hydrazines and thiosemicarbazides.
-
Structural Features for Activity: The indole nucleus is a key pharmacophore known to interact with various biological targets in microorganisms.[9][10] The presence of a chlorine atom at the 5-position can enhance lipophilicity and modulate electronic properties, often leading to improved biological activity.[11]
Derivatization Strategy: Targeting the C2-Carbonyl
Our strategy focuses on the condensation of the C2-carbonyl group to form C=N bonds, yielding hydrazone and thiosemicarbazone derivatives. This approach is rooted in established medicinal chemistry principles:
-
Hydrazones: The azometine group (-N=CH-) in hydrazones is a crucial feature for biological activity. Introducing various substituted aromatic or heterocyclic rings via the hydrazine moiety allows for systematic exploration of the structure-activity relationship (SAR).[6][12]
-
Thiosemicarbazones: This class of compounds possesses a unique pharmacophore (N-N-C=S) known to exhibit potent antimicrobial properties, often through mechanisms like enzyme inhibition or metal chelation.[13][14][15]
The overall experimental workflow is depicted below.
Figure 1: Overall workflow from synthesis to lead identification.
Synthesis Protocols
Safety Precaution: All synthesis steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Synthesis of Starting Material: this compound
This protocol is based on the Friedel-Crafts acylation of 5-chloroindole.
-
Principle: The electron-rich indole ring undergoes electrophilic substitution at the C3 position with an acylating agent, methyl oxalyl chloride, typically in the presence of a Lewis acid catalyst or under thermal conditions in a suitable solvent.
-
Materials:
-
5-chloroindole
-
Methyl oxalyl chloride
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Pyridine (optional, as a mild base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane, Ethyl Acetate for chromatography
-
-
Step-by-Step Protocol:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-chloroindole (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per gram of indole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. A precipitate may form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure this compound as a solid.[16][17]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
General Protocol for Derivatization: Synthesis of Hydrazones and Thiosemicarbazones
-
Principle: This is a classic condensation (or Schiff base formation) reaction where the nucleophilic primary amine of a hydrazine or thiosemicarbazide attacks the electrophilic carbonyl carbon of the keto group, followed by dehydration to form a C=N double bond.[15][18]
-
Materials:
-
This compound (1.0 eq)
-
Substituted hydrazine or thiosemicarbazide (1.1 eq) (e.g., thiosemicarbazide, phenylhydrazine, 4-nitrophenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, 2-3 drops)
-
Figure 2: General reaction scheme for derivative synthesis.
-
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (15 mL), add the appropriate substituted hydrazine or thiosemicarbazide (1.1 eq).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and stir for 2-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure derivative.
-
Confirm the structure and purity of each derivative using ¹H NMR, IR, and Mass Spectrometry.
-
Protocol for Antimicrobial Screening
Principle of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The broth microdilution method is a standardized and quantitative technique used to determine MIC values and is highly amenable to screening compound libraries.[1]
Materials & Equipment
-
Synthesized indole derivatives
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal Strain: Candida albicans
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Step-by-Step Protocol for MIC Determination
Figure 3: Workflow for broth microdilution MIC assay.
-
Preparation of Test Compounds: Prepare stock solutions of each synthesized derivative and control antibiotic at a high concentration (e.g., 1024 µg/mL) in sterile DMSO.
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the appropriate growth medium (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.
-
-
Plate Setup:
-
Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row (column 1), resulting in a 1:2 dilution.
-
Using a multichannel pipette, perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient.
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum (from step 2) to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation and Interpretation
Results should be compiled in a clear, tabular format to facilitate comparison and SAR analysis. The table should include the structure of the variable 'R' group, the yield of the reaction, and the MIC values against each tested organism.
Table 1: Antimicrobial Activity of Synthesized Indole Derivatives
| Compound ID | Derivative Type | R-Group | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| IND-01 | Thiosemicarbazone | -H | 85 | 16 | 64 | >128 |
| IND-02 | Thiosemicarbazone | -C₆H₅ | 78 | 8 | 32 | 64 |
| IND-03 | Hydrazone | -C₆H₅ | 91 | 32 | 128 | >128 |
| IND-04 | Hydrazone | -C₆H₄-4-NO₂ | 88 | 8 | 16 | 32 |
| Ciprofloxacin | (Control) | N/A | N/A | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | N/A | N/A | 4 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Interpreting the Results: From the hypothetical data, one could infer preliminary SAR:
-
The thiosemicarbazone scaffold (IND-01, IND-02) appears more potent against Gram-positive bacteria than the basic hydrazone (IND-03).
-
Adding an electron-withdrawing nitro group (-NO₂) to the phenyl ring of the hydrazone (IND-04) significantly enhances activity against all tested strains compared to the unsubstituted phenyl hydrazone (IND-03).[20][21] This suggests that electronic modifications play a crucial role in antimicrobial potency.
Further studies should be performed to determine the specific mode of action and to confirm these initial findings.[21]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Hu, Y., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 790. [Link]
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Li, H., et al. (2020). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 68(17), 4845-4853. [Link]
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Jadhav, S. B., & Pande, J. J. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Organic Synthesis, 20. [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. Pharmaceuticals, 16(11), 1541. [Link]
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Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 23(11), 2769. [Link]
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Luo, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 715044. [Link]
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Bingul, M., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Acta Chimica Slovenica, 70(2), 433-446. [Link]
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Kannan, P. S., et al. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1256. [Link]
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Kumar, S., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 1489. [Link]
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Vadakkedathu Palakkeezhillam, V. N., et al. (2023). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Indian Journal of Pharmaceutical Education and Research, 57(1s), s1-s10. [Link]
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Foroumadi, A., et al. (2011). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 10(4), 793-800. [Link]
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Bingul, M., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Sciences and Engineering, 18(3), 776-786. [Link]
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Shitta, K. A., & Olorunshola, S. J. (2022). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Chemistry Research Journal, 7(4), 1-10. [Link]
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Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2326. [Link]
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Panagiotopoulos, T., et al. (2008). Synthesis and biological evaluation of indole containing derivatives of thiosemicarbazide and their cyclic 1,2,4-triazole and 1,3,4-thiadiazole analogs. Il Farmaco, 59(9), 735-742. [Link]
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Emami, S., et al. (2013). Synthesis, Antimycobacterial and Anticancer Activity of Novel Indole-Based Thiosemicarbazones. Archiv der Pharmazie, 346(11), 822-832. [Link]
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Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. ResearchGate. [Link]
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Scott, R. W., et al. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Antibiotics, 12(2), 233. [Link]
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Singh, R., & Kumar, S. (2024). Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. ResearchGate. [Link]
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- 6. Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indole containing derivatives of thiosemicarbazide and their cyclic 1,2,4-triazole and 1,3,4-thiadiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. This compound | 163160-55-2 [sigmaaldrich.com]
- 17. 163160-55-2|this compound|BLD Pharm [bldpharm.com]
- 18. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate as a Cornerstone for Modern Medicinal Chemistry
The indole nucleus is a quintessential pharmacophore, a privileged structure bestowed by nature and honed by chemists, forming the core of a vast array of pharmaceuticals and biologically active molecules.[1][2] Its inherent versatility, arising from the fused benzene and pyrrole rings, provides a unique electronic and steric landscape for molecular interactions. Within this esteemed class of heterocycles, strategic halogenation has emerged as a powerful tool to modulate physicochemical properties and enhance biological activity. This guide focuses on a particularly valuable building block, Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate , and its pivotal role in the synthesis of next-generation therapeutics. The introduction of a chlorine atom at the 5-position and an activated glyoxylate moiety at the 3-position creates a scaffold primed for diversification, leading to potent agents in oncology and beyond.[3][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the application of this building block in contemporary drug discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties is fundamental to its effective use. This compound is a pale-yellow to yellow-brown solid, and its key characteristics are summarized below.[6]
| Property | Value | Source |
| CAS Number | 163160-55-2 | |
| Molecular Formula | C₁₁H₈ClNO₃ | |
| Molecular Weight | 237.64 g/mol | Calculated |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Storage Temperature | 2-8 °C | |
| Purity | ≥95% |
Safety Information:
Users should consult the full Safety Data Sheet (SDS) before handling. The compound is classified with the following hazard statements: H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[6] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory.
Application I: Synthesis of Potent Indole-3-glyoxylamide-Based Kinase Inhibitors
The indole-3-glyoxylamide scaffold is a validated template for the development of potent kinase inhibitors, particularly targeting pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[4][5] The 5-chloro substituent often enhances the inhibitory activity of these compounds. The following protocol details a general yet robust method for the synthesis of an N-substituted indole-3-glyoxylamide, a common core structure in many kinase inhibitors, starting from this compound.
Rationale for the Synthetic Approach
The direct amidation of the methyl ester of this compound with a primary or secondary amine is a straightforward and efficient method for the synthesis of the corresponding glyoxylamide. The reaction is typically carried out in a suitable solvent at elevated temperatures to drive the reaction to completion. The choice of amine is critical and is dictated by the specific structure-activity relationships (SAR) of the target kinase.
Caption: Synthetic workflow for the amidation of this compound.
Detailed Experimental Protocol: Synthesis of N-benzyl-2-(5-chloro-1H-indol-3-yl)-2-oxoacetamide
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Methanol (MeOH), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Ethyl acetate (EtOAc) and Hexanes for TLC and column chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 0.2 M concentration).
-
Reagent Addition: Add benzylamine (1.2 eq) to the stirred solution at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
-
Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-(5-chloro-1H-indol-3-yl)-2-oxoacetamide.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application II: Multi-component Synthesis of Highly Substituted Indole Derivatives
The electrophilic nature of the glyoxylate carbonyl group in this compound makes it an excellent substrate for multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. The following protocol outlines a conceptual three-component reaction involving this compound, an amine, and a nucleophile to generate a highly functionalized indole scaffold.
Rationale for the Synthetic Approach
This approach leverages the reactivity of the ketone and ester functionalities of the glyoxylate moiety. The initial reaction with an amine can form an iminium ion intermediate, which is then susceptible to nucleophilic attack. This strategy allows for the rapid generation of molecular diversity from a common starting material.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 163160-55-2 [sigmaaldrich.com]
Application Notes & Protocols: High-Throughput Screening Using Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate
Introduction: The Promise of the Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2][3] From anticancer agents to antivirals and enzyme inhibitors, indole derivatives have demonstrated significant therapeutic potential.[1][2][4][5] Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate belongs to the indole-3-glyoxylate family, a class of compounds noted for their diverse biological activities, including the inhibition of enzymes critical to disease pathways.[6][7] The α-keto ester functionality, in particular, suggests a strong potential for interaction with the active sites of various enzymes, making this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
While specific biological targets for this compound are still under exploration, its structural alerts point towards the inhibition of metabolic enzymes. The glyoxylate moiety is structurally similar to α-keto acids that are substrates for numerous dehydrogenases and other metabolic enzymes. For instance, the glyoxylate cycle is essential for the survival of pathogens like Candida albicans in host environments, making its enzymes, such as isocitrate lyase, attractive drug targets.[8] This application note provides a detailed protocol for a robust, fluorescence-based high-throughput screening assay to identify inhibitors of a model NAD+-dependent dehydrogenase, a ubiquitous class of enzymes, using this compound as a hypothetical test compound.
Principle of the Assay: A Fluorescence-Based Approach to Enzyme Inhibition
High-throughput screening is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries.[9][10] Fluorescence-based assays are among the most common HTS methodologies due to their high sensitivity, wide dynamic range, and amenability to automation.[11][12][13][14]
This protocol describes a coupled-enzyme assay for a generic NAD+-dependent dehydrogenase. The activity of the primary dehydrogenase enzyme results in the reduction of NAD+ to NADH. The produced NADH is then utilized by a secondary "coupling" enzyme, diaphorase, to reduce a non-fluorescent probe, resazurin, into the highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the rate of NADH production and thus, the activity of the primary dehydrogenase. Inhibitors of the dehydrogenase will decrease the rate of NADH formation, leading to a reduction in the fluorescent signal. This "mix-and-measure" format is highly efficient and minimizes the number of steps required, making it ideal for HTS.[15]
Visualizing the Assay Workflow
The following diagram illustrates the sequential steps of the high-throughput screening process, from plate preparation to data analysis and hit validation.
Caption: A generalized workflow for a primary high-throughput screen and subsequent hit validation.
Detailed Protocol: Dehydrogenase Inhibition HTS Assay
This protocol is optimized for a 384-well plate format, a standard in HTS for balancing throughput and reagent consumption.
I. Materials and Reagents
-
Test Compound: this compound (e.g., from AstaTech, Inc.), dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Enzyme: A purified NAD+-dependent dehydrogenase (e.g., lactate dehydrogenase, malate dehydrogenase).
-
Substrate: The specific substrate for the chosen dehydrogenase (e.g., L-lactic acid, L-malic acid).
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
Coupling Enzyme: Diaphorase.
-
Fluorescent Probe: Resazurin sodium salt.
-
Positive Control: A known inhibitor of the target dehydrogenase.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.01% (v/v) Tween-20.
-
Plates: 384-well, black, flat-bottom plates.
-
Instrumentation: A multi-mode plate reader with fluorescence detection capabilities.
II. Step-by-Step Methodology
-
Compound Plating:
-
Prepare a compound source plate by serial diluting the 10 mM stock of this compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of the test compound, positive control, and DMSO (negative control) into the appropriate wells of the 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume, with a final DMSO concentration of 0.1%.
-
-
Reagent Preparation (Master Mix):
-
Prepare a 2X master mix in assay buffer containing the enzyme, substrate, and NAD+. The final concentrations in the 50 µL assay volume should be at the Km for the substrate and NAD+ to ensure sensitivity to competitive inhibitors.
-
Prepare a 2X detection mix in assay buffer containing diaphorase and resazurin.
-
Scientist's Note: It is crucial to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay in a reasonable timeframe (e.g., 30-60 minutes).
-
-
Assay Execution:
-
Add 25 µL of the 2X master mix to all wells of the assay plate containing the pre-spotted compounds.
-
Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X detection mix to all wells.
-
-
Signal Detection:
-
Immediately transfer the plate to a multi-mode plate reader.
-
Monitor the kinetic reaction by measuring the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) every 2 minutes for 30-60 minutes. Alternatively, for an endpoint reading, incubate the plate for a fixed time (e.g., 30 minutes) at room temperature, protected from light, and then read the fluorescence.
-
III. Data Analysis and Interpretation
-
Calculation of Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_TestCompound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Signal_TestCompound: Fluorescence signal in the presence of the test compound.
-
Signal_NegativeControl: Fluorescence signal in the presence of DMSO (0% inhibition).
-
Signal_Background: Fluorescence signal in the absence of the primary enzyme (or with a potent inhibitor, representing 100% inhibition).
-
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Data Presentation: A Hypothetical Screening Outcome
The following table summarizes hypothetical data from a primary screen of this compound and control compounds.
| Compound | Concentration (µM) | Mean Fluorescence (RFU) | % Inhibition | Z'-Factor |
| Negative Control (DMSO) | N/A | 85,432 | 0% | 0.78 |
| Positive Control (Known Inhibitor) | 10 | 5,123 | 94.2% | 0.78 |
| This compound | 10 | 23,876 | 72.1% | N/A |
| Inactive Compound Example | 10 | 84,995 | 0.5% | N/A |
In this hypothetical scenario, this compound shows significant inhibitory activity (72.1%) at 10 µM, identifying it as a "hit" that warrants further investigation, such as dose-response studies to determine its IC50 value.
Conclusion and Future Directions
This application note provides a comprehensive and robust protocol for the high-throughput screening of compounds like this compound against a model NAD+-dependent dehydrogenase. The indole-3-glyoxylate scaffold is a promising starting point for the discovery of novel enzyme inhibitors.[6][7] Hits identified from this primary screen should be subjected to a rigorous validation cascade, including confirmation of activity through orthogonal assays (e.g., absorbance-based monitoring of NADH at 340 nm), assessment of dose-dependent inhibition to determine potency (IC50), and further studies to elucidate the mechanism of inhibition. The versatility of fluorescence-based assays provides a powerful tool for unlocking the therapeutic potential of intriguing chemical matter in the quest for new medicines.[13][14]
References
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (Source: Ingenta Connect, URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (Source: PubMed Central, URL: [Link])
-
Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. (Source: RSC Publishing, URL: [Link])
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (Source: ResearchGate, URL: [Link])
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (Source: RSC Publishing, URL: [Link])
-
Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (Source: Scilit, URL: [Link])
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug... (Source: Ingenta Connect, URL: [Link])
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (Source: ACS Publications, URL: [Link])
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (Source: PubMed, URL: [Link])
-
A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. (Source: PubMed, URL: [Link])
-
Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. (Source: Future Medicine, URL: [Link])
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (Source: NIH, URL: [Link])
-
Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (Source: NIH, URL: [Link])
-
Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum. (Source: ResearchGate, URL: [Link])
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (Source: ACS Publications, URL: [Link])
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (Source: MDPI, URL: [Link])
-
Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (Source: MDPI, URL: [Link])
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (Source: ACS Publications, URL: [Link])
-
Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. (Source: RSC Publishing, URL: [Link])
-
Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents. (Source: PLOS One, URL: [Link])
-
Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (Source: PubMed Central, URL: [Link])
-
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. (Source: NIH, URL: [Link])
-
Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. (Source: PubMed Central, URL: [Link])
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- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents | PLOS One [journals.plos.org]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Alkylation of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Introduction
N-substituted indole scaffolds are cornerstones in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The functionalization of the indole nitrogen (N-1 position) is a critical synthetic step that allows for the modulation of a molecule's biological activity, physicochemical properties, and metabolic stability. The target substrate, Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, is a particularly valuable starting material. The presence of the strongly electron-withdrawing glyoxylyl group at the C-3 position significantly increases the acidity of the N-H proton. This inherent electronic property facilitates selective deprotonation at the nitrogen atom, thereby promoting N-alkylation over the often-competing C-3 alkylation, a common challenge in indole chemistry.
This guide provides detailed, field-proven protocols for the N-alkylation of this substrate using three robust and widely adopted synthetic methodologies: classical alkylation with a strong base, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction. Each protocol is presented with an explanation of its underlying chemical principles, step-by-step instructions, and key considerations for successful execution.
Methodology Overview & Mechanistic Insights
The choice of N-alkylation strategy depends on the nature of the alkylating agent, scale, and desired reaction conditions. Below is a comparative overview of the three primary methods detailed in this document.
Classical N-Alkylation with a Strong Base
This is the most conventional approach, relying on the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), to generate a potent indolate nucleophile. This anion then readily displaces a halide or other suitable leaving group from an alkylating agent in a classic SN2 reaction. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial for solvating the cation and promoting the reaction.
Phase-Transfer Catalysis (PTC)
PTC offers a practical alternative that avoids the need for strictly anhydrous conditions and pyrophoric reagents like NaH. The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene or dichloromethane). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the migration of the indolate anion into the organic phase where it can react with the alkylating agent. This method is often scalable and operationally simpler.
Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally useful method for forming C-N bonds using an alcohol as the alkyl source, which is ideal when the corresponding alkyl halide is unstable or inaccessible. The reaction involves the in-situ activation of the alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This process is known for its mild conditions and stereospecificity, causing an inversion of configuration at the alcohol's stereocenter.
Experimental Protocols
Protocol A: N-Alkylation using Sodium Hydride
Principle: This protocol utilizes the strong, non-nucleophilic base sodium hydride to quantitatively deprotonate the indole, creating a highly reactive indolate anion that subsequently reacts with an electrophilic alkylating agent.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount (1 mmol scale) |
|---|---|---|---|
| This compound | C₁₁H₈ClNO₃ | 237.64 | 238 mg (1.0 eq) |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 48 mg (1.2 eq) |
| Alkyl Halide (e.g., Benzyl Bromide) | C₇H₇Br | 171.04 | 188 mg, 131 µL (1.1 eq) |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL |
| Saturated aq. NH₄Cl | - | - | ~20 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL |
| Brine | - | - | ~20 mL |
Procedure:
-
Preparation: Add sodium hydride (60% dispersion, 48 mg, 1.2 mmol) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Addition: Wash the NaH with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, carefully decanting the hexanes each time. Place the flask under a gentle stream of nitrogen to evaporate residual hexanes.
-
Reaction Setup: Add anhydrous DMF (3 mL) to the washed NaH and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (238 mg, 1.0 mmol) in anhydrous DMF (2 mL) and add it dropwise to the NaH suspension over 5 minutes.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the resulting indolate solution back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 131 µL, 1.1 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with water (2 x 15 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Safety: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE).
Protocol B: N-Alkylation via Phase-Transfer Catalysis (PTC)
Principle: This method utilizes a biphasic system where a phase-transfer catalyst shuttles the indolate anion from the aqueous basic phase to the organic phase for reaction, avoiding harsh anhydrous conditions.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount (1 mmol scale) |
|---|---|---|---|
| This compound | C₁₁H₈ClNO₃ | 237.64 | 238 mg (1.0 eq) |
| Alkyl Halide (e.g., Ethyl Bromoacetate) | C₄H₇BrO₂ | 167.00 | 184 mg, 122 µL (1.1 eq) |
| Sodium Hydroxide (50% w/v aq. solution) | NaOH | 40.00 | 2 mL |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 32 mg (0.1 eq) |
| Toluene | C₇H₈ | 92.14 | 10 mL |
| Deionized Water | H₂O | 18.02 | ~30 mL |
| Brine | - | - | ~20 mL |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (238 mg, 1.0 mmol), the alkylating agent (e.g., ethyl bromoacetate, 122 µL, 1.1 mmol), tetrabutylammonium bromide (32 mg, 0.1 mmol), and toluene (10 mL).
-
Base Addition: Add the 50% aqueous NaOH solution (2 mL) to the flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or heat to 40-50 °C for 4-24 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with toluene or ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (2 x 15 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol C: N-Alkylation via Mitsunobu Reaction
Principle: This protocol couples the indole with a primary or secondary alcohol under mild, redox-neutral conditions, mediated by triphenylphosphine and an azodicarboxylate.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount (1 mmol scale) |
|---|---|---|---|
| This compound | C₁₁H₈ClNO₃ | 237.64 | 238 mg (1.0 eq) |
| Alcohol (e.g., Cyclopentanol) | C₅H₁₀O | 86.13 | 103 mg, 109 µL (1.2 eq) |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 393 mg (1.5 eq) |
| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 303 mg, 297 µL (1.5 eq) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL |
| Saturated aq. NaHCO₃ | - | - | ~20 mL |
| Brine | - | - | ~20 mL |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (238 mg, 1.0 mmol), the alcohol (e.g., cyclopentanol, 109 µL, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 eq) in anhydrous THF (10 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Add DIAD (297 µL, 1.5 mmol) dropwise to the solution over 10 minutes. A color change (typically to yellow/orange) and formation of a white precipitate (triphenylphosphine oxide) may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-18 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting indole.
-
Concentration: Once complete, remove the THF under reduced pressure.
-
Purification: Directly purify the resulting residue by flash column chromatography. The byproducts (triphenylphosphine oxide and the DIAD-hydrazine) can often be eluted first with a less polar eluent system before eluting the desired N-alkylated product. In some cases, an initial aqueous workup (extraction with ethyl acetate, washing with sat. NaHCO₃ and brine) may be performed before chromatography.
Troubleshooting: Low yields in Mitsunobu reactions can sometimes be attributed to the quality of the reagents (especially DIAD/DEAD) or insufficient drying of the solvent and glassware.
Summary of Reaction Conditions & Characterization
The choice of alkylating agent will dictate the optimal conditions. The following table provides a general guideline for common electrophiles.
| Protocol | Alkylating Agent | Base / Key Reagents | Solvent | Temp. (°C) | Typical Time (h) |
| A (NaH) | Methyl Iodide | 1.2 eq NaH | DMF | 0 to RT | 2 - 6 |
| A (NaH) | Benzyl Bromide | 1.2 eq NaH | THF/DMF | 0 to RT | 4 - 16 |
| B (PTC) | Ethyl Bromoacetate | 50% NaOH / 0.1 eq TBAB | Toluene | RT - 50 | 6 - 24 |
| B (PTC) | Allyl Bromide | 50% NaOH / 0.1 eq TBAB | DCM | RT | 4 - 12 |
| C (Mitsunobu) | Ethanol | 1.5 eq PPh₃ / 1.5 eq DIAD | THF | 0 to RT | 3 - 12 |
| C (Mitsunobu) | Isopropanol | 1.5 eq PPh₃ / 1.5 eq DIAD | THF | 0 to RT | 8 - 18 |
Product Characterization: Successful N-alkylation is confirmed by standard analytical techniques:
-
¹H NMR: Disappearance of the broad N-H singlet (typically > 10 ppm for this substrate) and the appearance of new signals corresponding to the protons of the newly installed alkyl group.
-
¹³C NMR: Appearance of new carbon signals from the alkyl group.
-
Mass Spectrometry (HRMS or LC-MS): Observation of the correct molecular ion peak for the N-alkylated product.
-
HPLC: Assessment of purity and comparison of retention time with the starting material.
References
-
Fochi, M., Caruana, L., & Bernardi, L. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry-A European Journal, 16(41), 12462-73. Available at: [Link]
-
Couture, A., Deniau, E., & Grandclaudon, P. (1995). N-alkylation of indole ring using Mitsunobu reaction. Tetrahedron, 51(32), 8953-8962. Available at: [Link]
-
Kovács, L. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]
-
Kanger, T., Trubitsõn, D., & Järving, I. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF. Available at: [Link]
- Primofiore, G., Da Settimo, F., Marini, A. M., La Motta, C., Martini, C.
Application Notes: Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate as a Pivotal Precursor in the Synthesis of Indole-Based Kinase Inhibitors
Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1] Within the vast chemical space explored for kinase inhibitor design, the indole ring system has emerged as a "privileged scaffold."[2][3][4] Its unique electronic properties, structural rigidity, and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal foundation for potent and selective inhibitors.[4][5]
This guide focuses on the application of a specific, highly functionalized indole derivative: Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate . This compound serves as a versatile and strategic starting material for constructing complex kinase inhibitors. The presence of the α-ketoester group at the C3 position provides a reactive handle for elaboration, while the 5-chloro substituent can enhance binding affinity and modulate pharmacokinetic properties. We will explore its transformation into the 5-chlorooxindole core, a key component of numerous potent tyrosine kinase inhibitors, and detail the subsequent assembly of a final drug-like molecule.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonym | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |
| CAS Number | 163160-55-2 | [6] |
| Molecular Formula | C₁₁H₈ClNO₃ | |
| Molecular Weight | 237.64 g/mol | |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Storage | 2-8 °C, protect from light and moisture |
Safety Note: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.[7]
Synthetic Strategy: From Indole-3-glyoxylate to Oxindole-Based Kinase Inhibitors
The primary application of this compound is as a precursor to 5-chlorooxindole. This oxindole core is the cornerstone of a class of inhibitors that target key kinases in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[8] The overall synthetic workflow involves two main stages: the conversion of the starting indole to the 5-chlorooxindole core and the subsequent condensation with a substituted pyrrole aldehyde to form the final inhibitor.
Caption: High-level synthetic workflow from starting material to the final inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Chlorooxindole (Key Intermediate)
This protocol describes a plausible and chemically sound method for converting the indole-3-glyoxylate starting material into the required 5-chlorooxindole intermediate. This transformation is a critical step that reconfigures the indole core into the indolin-2-one (oxindole) structure essential for potent kinase inhibition in this series.
Rationale: The conversion of a 3-substituted indole to a 2-oxindole can be achieved via an oxidative rearrangement. The use of N-Bromosuccinimide (NBS) in an aqueous solvent system facilitates the formation of a 2-hydroxyindolenine intermediate, which tautomerizes to the more stable oxindole. This method is chosen for its relatively mild conditions and reliability.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a 3:1 mixture of t-BuOH and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous mixture with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford pure 5-chlorooxindole.
Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Typical Yield: 60-75%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic C=O stretch of the oxindole should be visible in the IR spectrum around 1710 cm⁻¹.
Protocol 2: Knoevenagel Condensation to Synthesize Final Inhibitor
This protocol details the final assembly step, condensing the 5-chlorooxindole intermediate with a functionalized pyrrole aldehyde. This specific reaction is central to the synthesis of Sunitinib and its analogues.[9][10]
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (the C3-methylene of the oxindole) to a carbonyl group (the pyrrole aldehyde) followed by dehydration. Pyrrolidine is used as a weak base catalyst to deprotonate the oxindole, facilitating the initial nucleophilic attack. The reaction is typically driven to completion by refluxing in a protic solvent like ethanol.
Caption: Key components of the Knoevenagel condensation reaction.
Materials:
-
5-Chlorooxindole (1.0 eq)
-
N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.05 eq)
-
Anhydrous Ethanol
-
Pyrrolidine (0.1 eq)
Procedure:
-
To a flask containing a stirred suspension of 5-chlorooxindole (1.0 eq) in anhydrous ethanol, add the substituted pyrrole aldehyde (1.05 eq).
-
Add a catalytic amount of pyrrolidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC. The product is typically a brightly colored (yellow/orange) spot with a lower Rf than the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.
-
Dry the final product under vacuum.
Self-Validation:
-
Expected Outcome: A bright yellow or orange crystalline solid.[11]
-
Typical Yield: 75-90%.
-
Characterization: Confirm the structure via NMR and Mass Spectrometry. The formation of the exocyclic double bond results in a characteristic downfield shift of the vinyl proton in the ¹H NMR spectrum. Purity should be assessed by HPLC (>98% is desirable for biological testing).
Mechanism of Action and Targeted Signaling Pathway
The synthesized 5-chloro Sunitinib analogue is designed to function as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. By occupying the ATP-binding pocket of kinases like VEGFR-2 and PDGFR-β, it prevents receptor autophosphorylation and the initiation of downstream signaling cascades.[8][10] This effectively blocks pathways responsible for tumor angiogenesis (the formation of new blood vessels) and cell proliferation.
Caption: Inhibition of the VEGFR-2 signaling pathway by the synthesized inhibitor.
Anticipated Biological Activity
The introduction of a chlorine atom at the 5-position of the oxindole ring, in place of the fluorine in Sunitinib, is expected to yield a potent kinase inhibitor. The electronic and steric properties of chlorine may alter the binding kinetics and selectivity profile compared to the parent compound. Below is a table of predicted and reference data.
| Compound | Target Kinase | IC₅₀ (nM) | Rationale / Reference |
| Sunitinib | VEGFR-2 | 9 | Potent inhibitor of angiogenesis.[8] |
| Sunitinib | PDGFR-β | 8 | Inhibits pericyte recruitment and tumor growth.[8] |
| Hypothetical 5-Cl Analogue | VEGFR-2 | 5 - 20 | Expected to retain high potency due to structural similarity. |
| Hypothetical 5-Cl Analogue | PDGFR-β | 5 - 20 | The 5-position interaction is key for affinity. |
References
-
This compound | 163160-55-2 . Sigma-Aldrich.
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review . ResearchGate.
-
The Azaindole Framework in the Design of Kinase Inhibitors . PubMed Central (PMC).
-
Synthesis of Medicinally Important Indole Derivatives: A Review . Bentham Science.
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer . MDPI.
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents . National Institutes of Health (NIH).
-
Methyl 2-(5-chloro-1H-indol-3-yl)acetate | 74339-45-0 . J&K Scientific.
-
163160-55-2|this compound . BLDpharm.
-
Process for preparation of sunitinib malate and salts thereof . Google Patents.
-
SAFETY DATA SHEET - Methyl Chloroacetate . Sigma-Aldrich.
-
Safety Data Sheet - Methyl Chloroacetate . High Mountain Chem.
-
Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate . PubMed Central.
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors . PubMed Central (PMC).
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors . MDPI.
-
Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite . ResearchGate.
-
Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt . Google Patents.
-
Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 . PubMed.
-
Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets . Scilit.
-
SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB . Chemistry of Heterocyclic Compounds.
-
The synthesis of novel kinase inhibitors using click chemistry . Semantic Scholar.
-
Design and synthesis of kinase inhibitors using novel heterocyclic systems . Vertex Pharmaceuticals.
-
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate . PubMed Central (PMC).
-
Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase . PubMed.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 163160-55-2|this compound|BLD Pharm [bldpharm.com]
- 7. highmountainco.com [highmountainco.com]
- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 10. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cell-based assay protocol using Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate.
Application Note & Protocol
Topic: High-Throughput Screening and Mechanistic Validation of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate as a Potential Modulator of Necroptotic Cell Death
Audience: Researchers, scientists, and drug development professionals in inflammation, neurodegeneration, and oncology.
Introduction: Beyond Apoptosis - Targeting Necroptosis in Disease
Regulated cell death (RCD) is a fundamental process essential for tissue homeostasis, and its dysregulation is a cornerstone of numerous human pathologies. While apoptosis, a caspase-dependent form of RCD, has been extensively studied, there is growing interest in caspase-independent pathways. One such pathway is necroptosis, a form of programmed necrosis that, unlike the immunologically silent process of apoptosis, results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs).[1][2] This pro-inflammatory outcome implicates necroptosis as a key driver in diseases such as inflammatory bowel disease, neurodegenerative disorders, and certain cancers.[3][4]
The core of the necroptotic signaling machinery involves a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[5][6] In response to stimuli like Tumor Necrosis Factor-alpha (TNF-α), and particularly when caspase-8 is inhibited, RIPK1 and RIPK3 are recruited into a complex known as the necrosome.[7] Within this complex, RIPK1 and RIPK3 undergo auto- and cross-phosphorylation, leading to the activation of RIPK3.[6] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell lysis.[1][8]
The central role of the RIPK1 kinase activity in initiating this cascade makes it a prime target for therapeutic intervention.[9] Small molecules that can inhibit RIPK1 kinase activity have the potential to block the necroptotic pathway and mitigate its pro-inflammatory consequences. This compound is a novel indole-based small molecule. The indole scaffold is a privileged structure in medicinal chemistry, and the α-keto ester moiety suggests potential kinase-modulating activity. This application note provides a comprehensive guide to evaluating the inhibitory potential of this compound on the necroptosis pathway using robust, validated cell-based assays.
The Scientific Rationale: A Multi-Tiered Approach to Validation
To rigorously characterize a novel compound, a single assay is insufficient. This guide is structured to provide a multi-layered validation process. We begin with a high-throughput primary screen to assess general cytoprotective effects against necroptotic stimuli. This is followed by secondary mechanistic assays to confirm that the observed activity is due to specific inhibition of the necroptosis pathway and not a result of off-target effects or general anti-apoptotic activity.
Core Principle of Necroptosis Induction
The most common and reliable method for inducing necroptosis in vitro involves a triple-stimulus cocktail:
-
TNF-α: A death receptor ligand that initiates the extrinsic cell death pathway.
-
SMAC Mimetic (e.g., LCL161 or Birinapant): A compound that inhibits cellular Inhibitor of Apoptosis Proteins (cIAPs), which would otherwise ubiquitinate RIPK1 and promote pro-survival signaling.[10]
-
Pan-Caspase Inhibitor (e.g., z-VAD-FMK): This is the critical component that shunts the signaling cascade away from apoptosis. By inhibiting caspase-8, it prevents the cleavage and inactivation of RIPK1 and RIPK3, allowing for the formation of the necrosome and commitment to necroptosis.[9][10]
This "TSZ" (TNF-α, SMAC mimetic, z-VAD-FMK) cocktail provides a robust and specific method to induce necroptosis across various cell lines.
Visualizing the Pathway and Workflow
Diagram 1: The Necroptosis Signaling Pathway
Caption: The necroptosis signaling cascade initiated by TNF-α.
Diagram 2: Experimental Workflow Overview
Caption: A streamlined workflow for screening and validation.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Test Compound | N/A | This compound |
| Cell Line | ATCC | HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) |
| Positive Control | Selleck Chemicals | Necrostatin-1 (Nec-1) or GSK'963 (RIPK1 Inhibitors) |
| Necroptosis Inducers | ||
| - Human/Mouse TNF-α | PeproTech | Initiates death receptor signaling |
| - SMAC Mimetic (LCL161) | Selleck Chemicals | Inhibits cIAPs to promote Complex II formation |
| - Pan-Caspase Inhibitor (z-VAD-FMK) | InvivoGen | Blocks apoptosis, directing the pathway to necroptosis |
| Cell Culture Media | Gibco/Thermo Fisher | DMEM or McCoy's 5A, supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| Assay Reagents | ||
| - CellTiter-Glo® Luminescent Assay | Promega | Measures ATP as an indicator of cell viability |
| - CytoTox 96® Non-Radioactive Assay | Promega | Measures LDH release as an indicator of cytotoxicity |
| - Incucyte® Cytotox Dyes | Sartorius | Real-time fluorescent labeling of dead cells[11] |
| - FITC Annexin V Apoptosis Detection Kit | BD Biosciences | Flow cytometry-based differentiation of live, apoptotic, and necrotic cells[12] |
| Western Blot Reagents | ||
| - Primary Antibodies | Cell Signaling Tech. | Phospho-RIPK1 (Ser166), Phospho-RIPK3 (Ser227), Phospho-MLKL (Ser358) |
| - Secondary Antibodies | Cell Signaling Tech. | HRP-conjugated anti-rabbit/mouse IgG |
| - RIPA Lysis Buffer, Protease/Phosphatase Inhibitors | Cell Signaling Tech. | For protein extraction |
Detailed Experimental Protocols
Protocol 1: Primary Screening via ATP Viability Assay
This protocol is designed for a 96-well format to determine the dose-dependent protective effect of the test compound.
-
Cell Seeding: Seed HT-29 cells in a clear-bottom, white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create 2X working concentrations (e.g., from 200 µM down to 0.1 µM). Do the same for the positive control, Necrostatin-1 (final concentration 10-30 µM is effective).
-
Compound Pre-treatment: Add 50 µL of the 2X compound dilutions to the appropriate wells. Add 50 µL of medium with 0.2% DMSO to control wells. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a 4X induction cocktail in serum-free medium containing:
-
TNF-α (40 ng/mL)
-
LCL161 (SMAC mimetic) (400 nM)
-
z-VAD-FMK (80 µM)
-
-
Add 50 µL of the 4X induction cocktail to all wells except the "untreated" control wells (add 50 µL of serum-free medium to these). This brings the final volume to 200 µL and the inducer concentrations to 1X.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis (IC₅₀ Calculation)
-
Normalize Data:
-
Set the average luminescence of "Untreated" wells as 100% viability.
-
Set the average luminescence of "TSZ-treated + Vehicle" wells as 0% protection.
-
-
Calculate % Protection: For each compound concentration, calculate: % Protection = [(L_sample - L_TSZ) / (L_untreated - L_TSZ)] * 100
-
Generate Curve: Plot % Protection against the log of the compound concentration. Use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.
| Control Group | Expected Outcome | Purpose |
| Untreated | High luminescence (100% viability) | Baseline for healthy cells |
| Vehicle + TSZ | Low luminescence (~10-20% viability) | Establishes the maximum necroptotic cell death window |
| Necrostatin-1 + TSZ | High luminescence (near 100% viability) | Confirms the assay is responsive to a known RIPK1 inhibitor |
| Test Compound (no TSZ) | High luminescence (should not be cytotoxic on its own) | Assesses baseline toxicity of the compound |
Protocol 2: Mechanistic Validation via Western Blot
This protocol confirms that the compound inhibits the phosphorylation of key necroptosis pathway proteins.
-
Experiment Setup: Scale up the experiment from Protocol 1 to a 6-well plate format. Seed 500,000 HT-29 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compound at its IC₅₀ and 10x IC₅₀ concentration for 1-2 hours, followed by the TSZ induction cocktail for 4-6 hours (the phosphorylation events are earlier than cell death). Include untreated, TSZ-only, and Necrostatin-1 controls.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results: In the "TSZ-only" lane, strong bands for p-RIPK1, p-RIPK3, and p-MLKL should be visible. Treatment with an effective concentration of this compound should show a marked reduction in the intensity of these phosphorylated bands, similar to the Necrostatin-1 control.[7]
Trustworthiness: Building a Self-Validating Experimental System
-
Specificity Control: Run a parallel experiment where cells are treated with TNF-α and a SMAC mimetic without the z-VAD-FMK caspase inhibitor. This will induce apoptosis. If the test compound protects against TSZ-induced death but not T+S-induced apoptosis, it strongly suggests a specific anti-necroptotic mechanism.
-
Orthogonal Readouts: Confirm primary screening hits using a different assay methodology. For example, if the primary screen used an ATP assay (measuring viability), confirm with an LDH release assay (measuring membrane rupture).[8][11] This ensures the observed effect is not an artifact of a single detection technology.
-
Counter-Screening: If available, test the compound in a biochemical kinase assay for RIPK1 to confirm direct target engagement.[13][14]
References
-
Vandenabeele, P., Galluzzi, L., Vanden Berghe, T., & Kroemer, G. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature Reviews Molecular Cell Biology, 11(10), 700-714. [Link]
-
Grootjans, S., Vanden Berghe, T., & Vandenabeele, P. (2017). Initiation and execution mechanisms of necroptosis: an overview. Cell Death & Differentiation, 24(7), 1184-1195. [Link]
-
Pasparakis, M., & Vandenabeele, P. (2015). Necroptosis and its role in inflammation. Nature, 517(7534), 311-320. [Link]
-
Linkermann, A., & Green, D. R. (2014). Necroptosis. New England Journal of Medicine, 370(5), 455-465. [Link]
-
Sun, L., Wang, H., Wang, Z., He, S., Chen, S., Liao, D., ... & Yuan, J. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-227. [Link]
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Bio-Rad Laboratories. (2017). Assessing Cell Health: Necroptosis. Bio-Radiations. [Link]
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Krysko, D. V., Vanden Berghe, T., D'Herde, K., & Vandenabeele, P. (2007). Apoptosis and necrosis: detection, discrimination and phagocytosis. Methods, 41(2), 165-176. [Link]
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BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. [Link]
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ResearchGate. (2014). How can I prove caspase-independent cell death?. [Link]
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Berger, S. B., Harris, P. A., Nagilla, R., et al. (2018). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. The FASEB Journal, 32(1), 398-408. [Link]
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Sartorius Group. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]
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Harris, P. A., Berger, S. B., Jeong, J. U., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. [Link]
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Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
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Galluzzi, L., Vitale, I., Aaronson, S. A., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25(3), 486-541. [Link]
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Sun, L., & Wang, X. (2017). A new kind of cell death: necroptosis. Annual Review of Cell and Developmental Biology, 33, 219-245. [Link]
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Leist, M., & Jäättelä, M. (2001). Four deaths and a funeral: from caspases to alternative mechanisms. Nature Reviews Molecular Cell Biology, 2(8), 589-598. [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors. [Link]
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Creative Bioarray. (n.d.). Necrosis Inducers & Inhibitors. [Link]
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Degterev, A., & Yuan, J. (2008). Expansion and evolution of cell death programmes. Nature Reviews Molecular Cell Biology, 9(5), 378-390. [Link]
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Mandal, P., Berger, S. B., Pillay, S., et al. (2014). RIP3 induces apoptosis independent of pronecrotic kinase activity. Molecular Cell, 56(4), 481-495. [Link]
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Application Notes and Protocols: Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate as a Chemical Probe for Indoleamine 2,3-dioxygenase 1 (IDO1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate as a chemical probe for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme and a high-interest target in oncology and immunology. While direct extensive studies on this specific molecule are emerging, its structural features, particularly the indole-3-glyoxylate core, strongly suggest its potential as an IDO1 inhibitor. These notes offer a scientifically grounded framework for its investigation, including the theoretical basis for its mechanism of action, and detailed protocols for its validation and application in experimental systems.
Introduction: The Significance of Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This metabolic activity has profound implications for immune regulation. In the tumor microenvironment and other pathological contexts, the upregulation of IDO1 exerts a potent immunosuppressive effect through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.
This dual mechanism allows cancer cells to evade immune surveillance, making IDO1 a prime target for cancer immunotherapy.[4] The development of small molecule inhibitors of IDO1 is an active area of research aimed at restoring anti-tumor immunity.[3][4]
This compound belongs to the indole-3-glyoxylate class of compounds, a scaffold known to be present in numerous IDO1 inhibitors.[5] Its structural similarity to known inhibitors provides a strong rationale for its investigation as a chemical probe to study IDO1 biology.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 163160-55-2 | |
| Molecular Formula | C₁₁H₈ClNO₃ | |
| Molecular Weight | 237.64 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Storage | 2-8°C |
Proposed Mechanism of Action: IDO1 Inhibition
Based on the structure-activity relationships of known indole-based IDO1 inhibitors, this compound is hypothesized to act as a competitive inhibitor of IDO1. The indole ring system is structurally analogous to the natural substrate, tryptophan, allowing it to bind to the active site of the enzyme. The chloro- and methyl-oxoacetate substitutions at the 5- and 3-positions, respectively, are predicted to influence binding affinity and inhibitory potency.[5]
The proposed mechanism involves the coordination of the oxoacetate group to the heme iron within the IDO1 active site, thereby preventing the binding and subsequent oxidation of tryptophan.
Experimental Protocols
The following protocols are designed to validate the hypothesis that this compound acts as an IDO1 inhibitor and to characterize its activity.
In Vitro IDO1 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human IDO1.
Principle: This assay measures the enzymatic conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine is quantified spectrophotometrically.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
This compound
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.
-
Add the reaction buffer to the wells of the 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Add L-tryptophan to all wells.
-
Initiate the reaction by adding recombinant IDO1 enzyme and methylene blue to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance at 321 nm to quantify kynurenine.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based IDO1 Activity Assay
Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.
Principle: This assay utilizes a cell line that expresses IDO1 (e.g., IFN-γ stimulated HeLa or SK-OV-3 cells). The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.
Materials:
-
HeLa or SK-OV-3 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound
-
96-well cell culture plate
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add p-DMAB reagent to the supernatant. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in the samples and calculate the percent inhibition of IDO1 activity.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the compound to IDO1 in intact cells.
Principle: CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
IDO1-expressing cells
-
PBS and appropriate lysis buffer with protease inhibitors
-
This compound
-
PCR tubes and a thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-IDO1 antibody
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures using a thermal cycler for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-IDO1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Data Interpretation and Expected Outcomes
| Assay | Expected Outcome with an Effective IDO1 Inhibitor |
| In Vitro Enzymatic Assay | Dose-dependent inhibition of recombinant IDO1 activity, yielding a potent IC₅₀ value. |
| Cell-Based IDO1 Assay | Significant reduction in IFN-γ-induced kynurenine production in the culture medium. |
| CETSA | A rightward shift in the thermal denaturation curve of IDO1 in the presence of the compound. |
| Western Blot | No significant change in the total IDO1 protein expression levels, indicating that the compound inhibits enzyme activity rather than expression. |
| T-Cell Proliferation Assay | Restoration of T-cell proliferation in a co-culture with IDO1-expressing cells. |
Conclusion
This compound represents a promising chemical probe for the investigation of IDO1 biology. Its indole-3-glyoxylate scaffold is a key feature of many known IDO1 inhibitors, providing a strong rationale for its proposed mechanism of action. The protocols detailed in these application notes provide a comprehensive framework for researchers to validate its inhibitory activity, confirm target engagement, and explore its functional consequences in cellular models. Successful validation of this compound as an IDO1 inhibitor will provide a valuable tool for the scientific community to further elucidate the role of IDO1 in health and disease.
References
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Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & Subbiahpandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o856. [Link]
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Zhai, L., Ladomersky, E., Lenzen, A., Nguyen, B., Patel, R., Lau, J., & Wu, J. (2021). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Experimental & Clinical Cancer Research, 40(1), 143. [Link]
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Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(21), 9451–9467. [Link]
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Maji, B., Kumar, S., Guchhait, G., & Kundu, B. (2021). A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ChemMedChem, 16(14), 2263–2270. [Link]
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Sun, Y. M., Liu, Y. N., Li, X. Y., Du, J., & Hou, Y. Y. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8, 593. [Link]
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Chen, Y., Chen, J., Wang, L., Liu, T., & Zhang, Y. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1039603. [Link]
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Qi, R., Li, Y., & Li, H. (2020). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 192, 112173. [Link]
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Tobita, T., Horikawa, M., & Mizushima, T. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research, 41(5), 2287–2296. [Link]
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Chen, Y., Chen, J., Wang, L., Liu, T., & Zhang, Y. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13. [Link]
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J&K Scientific. (n.d.). Methyl 2-(5-chloro-1H-indol-3-yl)acetate. Retrieved from [Link]
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ResearchGate. (n.d.). IDO1 inhibitors (3–7) in clinical trials. Retrieved from [Link]
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Sato, T., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1044-1049. [Link]
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Liu, X., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]
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Zhang, Y., et al. (2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o155. [Link]
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Kannan, P. S., et al. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-di-hydro-1H-indol-3-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o856. [Link]
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Davis, R. A., et al. (2023). Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators. Marine Drugs, 21(6), 336. [Link]
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Zhang, Y., et al. (2019). Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 808-813. [Link]
-
Opitz, C. A., et al. (2011). The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One, 6(5), e19823. [Link]
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Adlesic, M., et al. (2022). Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. Angewandte Chemie International Edition, 61(43), e202209374. [Link]
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Application Note: A Rapid and Efficient Microwave-Assisted Protocol for the Synthesis of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Introduction: The Significance of Indole-3-glyoxylates and the Advent of Microwave Synthesis
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Among these, the indole-3-glyoxylate scaffold, specifically Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, serves as a pivotal intermediate for the synthesis of a wide range of therapeutic agents, including potential antivirals and neuroprotective agents.[2][3] The traditional synthesis of these compounds often involves Friedel-Crafts acylation, a process that can be hindered by long reaction times, harsh conditions, and the formation of undesirable byproducts.[4]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, offering substantial improvements over conventional heating methods.[5] By utilizing microwave irradiation, MAOS facilitates rapid, uniform heating of the reaction mixture through dielectric losses, leading to dramatic reductions in reaction time, increased product yields, and enhanced purity.[6][7] This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the power of microwave technology to create a more efficient, reliable, and scalable process.[8]
The Core Reaction: Microwave-Promoted Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic substitution reaction at the electron-rich C3 position of the 5-chloroindole ring. Methyl oxalyl chloride acts as the acylating agent. Microwave irradiation is uniquely suited for this reaction, as it rapidly and homogeneously heats the polar solvent and reactants, overcoming the activation energy barrier much more efficiently than conventional methods and often obviating the need for a strong Lewis acid catalyst.[9][10]
Experimental Workflow and Protocol
The following diagram provides a high-level overview of the entire workflow, from preparation to final product characterization.
Caption: High-level workflow for microwave-assisted synthesis.
Materials & Equipment
-
Reagents: 5-chloro-1H-indole, Methyl oxalyl chloride, 1,2-Dichloroethane (DCE, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate (EtOAc), Anhydrous magnesium sulfate (MgSO₄), Silica gel for chromatography.
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial with snap cap and stir bar, standard laboratory glassware, rotary evaporator, flash chromatography system.
Detailed Step-by-Step Protocol
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-chloro-1H-indole (1.0 mmol, 151.6 mg).
-
Solvent Addition: Add 4.0 mL of anhydrous 1,2-dichloroethane to the vial.
-
Reagent Addition: Carefully add methyl oxalyl chloride (1.2 mmol, 147.0 mg, 1.1 eq.) dropwise to the stirred solution at room temperature.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (variable power to maintain temperature)
-
Stirring: High
-
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) using the instrument's automated cooling system.
-
Work-up (Quenching): Carefully uncap the vial in a fume hood. Slowly pour the reaction mixture into a beaker containing 20 mL of a stirred, saturated NaHCO₃ solution to quench any unreacted acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.
Mechanism and Scientific Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The C3 position of the indole nucleus is highly nucleophilic and preferentially attacks the electrophilic carbonyl carbon of the methyl oxalyl chloride.
Caption: Proposed mechanism for the Friedel-Crafts acylation of indole.
-
Causality Behind Choices:
-
Solvent: 1,2-Dichloroethane (DCE) is an excellent choice as it is a polar solvent capable of efficiently absorbing microwave energy, while its relatively high boiling point (84 °C) allows for reactions to be conducted at elevated temperatures under pressure, accelerating the reaction rate.[11]
-
Regioselectivity: The acylation occurs at the C3 position due to the higher electron density at this position, which stabilizes the intermediate sigma complex more effectively than attack at C2.[12]
-
Microwave vs. Conventional Heat: Microwave heating provides a rapid and uniform temperature profile throughout the reaction volume. This minimizes the formation of thermal decomposition byproducts that can occur with conventional heating, where vessel walls are superheated, leading to cleaner reactions and higher yields.[13]
-
Trustworthiness: Product Validation and Data
The integrity of this protocol is validated through rigorous characterization of the final product. The identity and purity of this compound (CAS 163160-55-2) are confirmed using standard analytical techniques.[14]
Expected Characterization Data
-
Appearance: Pale-yellow to yellow-brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.50 (s, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 3.90 (s, 3H, OCH₃). (Note: Chemical shifts are approximate and should be confirmed experimentally).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 181.5, 163.0, 135.0, 132.0, 127.0, 126.5, 125.0, 115.0, 114.0, 108.0, 52.5. (Note: Chemical shifts are approximate).
-
Mass Spectrometry (ESI+): m/z = 238.0 [M+H]⁺, 260.0 [M+Na]⁺ for C₁₁H₈ClNO₃.
Typical Experimental Results
The microwave-assisted protocol consistently delivers superior results compared to traditional methods.
| Entry | Method | Temperature (°C) | Time | Yield (%) | Purity (by NMR) |
| 1 | Microwave | 150 | 10 min | ~92% | >95% |
| 2 | Conventional | 84 (Reflux) | 8 hours | ~65% | Variable |
Conclusion
This application note details a robust, highly efficient, and rapid microwave-assisted protocol for the synthesis of this compound. By significantly reducing reaction times from hours to minutes and improving yields, this method aligns with the principles of green chemistry and provides a superior alternative to conventional synthetic routes.[6] The protocol is self-validating through standard analytical characterization, ensuring a reliable and reproducible process for researchers in drug discovery and development.
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Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. National Institutes of Health (NIH). Available at: [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. Available at: [Link]
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Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. Available at: [Link]
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Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. ACS Publications. Available at: [Link]
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Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. National Institutes of Health (NIH). Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]
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MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. International Journal of Research and Publication and Reviews. Available at: [Link]
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Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Royal Society of Chemistry. Available at: [Link]
-
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Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. National Institutes of Health (NIH). Available at: [Link]
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- 14. 163160-55-2|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. As a crucial intermediate in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and biological assays.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding what you are trying to remove. The target compound, an indole-3-glyoxylate, is typically synthesized via a Friedel-Crafts acylation of 5-chloroindole.[3][4][5] This reaction class, while effective, can generate a predictable set of byproducts.
Question: What are the most common impurities I should expect in my crude reaction mixture?
Answer: Your crude product is likely a mixture containing the desired product along with unreacted starting materials, side-products, and residual reagents. The most common species are outlined below.
Table 1: Common Impurities and Their Distinguishing Properties
| Impurity Name | Structure | Polarity Relative to Product | Key Characteristics & Removal Strategy |
| 5-Chloroindole | Starting Material | Less Polar | A non-polar, UV-active solid. Easily separated by silica gel chromatography. |
| 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid | Hydrolysis Product | More Polar | Formed by ester hydrolysis from exposure to water, especially under acidic or basic conditions. Can be removed with a basic wash (e.g., NaHCO₃ solution) during workup or by chromatography.[6] |
| Di-acylated Indoles | Isomeric Byproducts | Similar Polarity | Result from over-acylation. Often difficult to separate from the desired product and may require careful chromatography. |
| Polymeric Materials | Indole Polymers | Very Polar / Insoluble | Indoles can polymerize under harsh acidic conditions.[4] These are typically high molecular weight, insoluble materials that remain at the baseline on TLC and can often be filtered off. |
| Residual Lewis Acid | Catalyst (e.g., AlCl₃) | Water-Soluble Salts | Quenched during workup to form water-soluble salts (e.g., Al(OH)₃), which are removed in the aqueous phase. |
Section 2: The Purification Workflow: From Crude Mixture to Pure Compound
A multi-step approach is essential for achieving high purity. The general workflow involves an initial extractive workup, followed by primary purification via column chromatography, and an optional final polishing step via recrystallization for analytical-grade material.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863 - PubChem [pubchem.ncbi.nlm.nih.gov]
Storage and handling guidelines for Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate to prevent degradation.
Technical Support Center: Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate
Introduction: This guide provides comprehensive technical support for the storage and handling of this compound. As a key intermediate in various synthetic pathways, maintaining its integrity is paramount for reproducible and successful experimental outcomes. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter. Our recommendations are grounded in established principles of organic chemistry and extensive laboratory experience with sensitive indole derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the ideal short-term and long-term storage condition for this compound?
A1: Proper storage is the most critical factor in preventing the degradation of this compound. The molecule's indole ring is susceptible to oxidation and light, while the α-ketoester functional group is sensitive to moisture.
-
Long-Term Storage (Months to Years): For long-term storage, the compound should be stored at -20°C or lower in a tightly sealed container. The container should be purged with an inert gas, such as argon or nitrogen, before sealing to displace oxygen and moisture. Using a desiccator within the freezer is also highly recommended.
-
Short-Term Storage (Days to Weeks): For daily use, it is advisable to store the compound at 2-8°C under an inert atmosphere. It is crucial to minimize the number of times the main container is opened. We recommend preparing smaller aliquots for daily or weekly use to prevent contamination and degradation of the bulk supply.
| Parameter | Long-Term Storage | Short-Term Storage | Rationale |
| Temperature | -20°C or below | 2-8°C | Slows down kinetic degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the electron-rich indole ring. |
| Light | Amber vial, stored in dark | Amber vial | The indole nucleus is photosensitive and can degrade upon exposure to light. |
| Moisture | Tightly sealed, desiccated | Tightly sealed | Prevents hydrolysis of the methyl ester to the corresponding carboxylic acid. |
Q2: My this compound has changed color from off-white to a yellowish or brownish tint. Is it still usable?
A2: A color change is a primary indicator of degradation, most likely due to oxidation of the indole ring. While a slight discoloration may not significantly impact some reactions, it is a clear warning sign.
Immediate Actions:
-
Purity Check: Before use, assess the purity of the discolored material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare it to a previous batch or the supplier's certificate of analysis.
-
Reaction Test: If the purity is only slightly compromised, consider running a small-scale test reaction to determine if the material still provides the desired outcome.
-
Purification: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. However, this may not always be practical.
To prevent this, always handle the compound under an inert atmosphere and minimize its exposure to air and light.
Q3: I am dissolving the compound in a solvent for my reaction. What are the best practices?
A3: The choice of solvent and the dissolution procedure are critical.
-
Solvent Choice: Use only anhydrous (dry) solvents . The presence of water can lead to the hydrolysis of the methyl ester. Common compatible solvents include anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN).
-
Procedure:
-
Ensure your glassware is oven-dried or flame-dried to remove any residual moisture.
-
Add the desired amount of the solid compound to the flask.
-
Seal the flask and purge with an inert gas.
-
Add the anhydrous solvent via a syringe through a septum.
-
If the compound is to be stored in solution, even for a short period, keep it under an inert atmosphere and refrigerated.
-
Part 2: Troubleshooting Guide
This section addresses specific experimental issues and provides step-by-step protocols to diagnose and resolve them.
Scenario 1: Inconsistent Reaction Yields
Problem: You are experiencing inconsistent yields in a reaction where this compound is a starting material.
Possible Cause: Degradation of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Step-by-Step Protocol for Purity Check by TLC:
-
Prepare TLC Plate: Use a standard silica gel TLC plate.
-
Spotting: Dissolve a small amount of your potentially degraded compound in a suitable solvent (e.g., ethyl acetate). Spot it on the TLC plate. If available, spot a reference sample of known purity alongside it.
-
Elution: Develop the plate using a solvent system in which the compound has an Rf value of approximately 0.3-0.5 (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the plate under UV light (254 nm).
-
Analysis: The appearance of new spots, particularly near the baseline (polar impurities), indicates degradation. The primary degradation product from hydrolysis would be the carboxylic acid, which is significantly more polar.
Scenario 2: Appearance of an Unexpected Carboxylic Acid Peak in NMR/LC-MS
Problem: Your analytical data (e.g., 1H NMR, LC-MS) of the reaction mixture or the starting material shows the presence of the corresponding carboxylic acid: 2-(5-chloro-1H-indol-3-yl)-2-oxoacetic acid.
Cause: Hydrolysis of the methyl ester.
Underlying Mechanism: The ester is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base, and is accelerated by the presence of water.
Caption: Diagram of the ester hydrolysis degradation pathway.
Preventative Measures:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Handle the compound and set up reactions under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Avoid Basic/Acidic Conditions (during storage): Do not store the compound in solutions containing even trace amounts of acids or bases.
References
-
General Guidelines for Handling and Storage of Chemicals
- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
- Source: N
-
URL: [Link]
-
Stability of Indole Compounds
- Title: The Chemistry of Indoles
- Source: Academic Press (Book by R.J. Sundberg) - While a direct link to the full text is not provided, this is a foundational text on indole chemistry and stability.
-
URL: [Link]
- Techniques for Handling Air- and Moisture-Sensitive Reagents: Title: Handling of Air-Sensitive Reagents Source: MilliporeSigma (Sigma-Aldrich) Technical Bulletin
Technical Support Center: Troubleshooting Low Yield in the Friedel-Crafts Acylation of 5-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Friedel-Crafts acylation of 5-chloroindole. This guide is designed to help you navigate the common challenges and pitfalls associated with this reaction, providing in-depth, experience-driven advice to improve your reaction yields and obtain consistent results. As Senior Application Scientists, we understand that nuances in experimental setup can significantly impact outcomes. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation of 5-chloroindole is resulting in a very low yield or failing completely. What are the most common initial factors to investigate?
Low yields in the Friedel-Crafts acylation of 5-chloroindole can often be traced back to a few fundamental experimental conditions.[1] Here’s a prioritized checklist of what to verify first:
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvent, or reagents will rapidly deactivate the catalyst.[1][2] Furthermore, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst, not just catalytic quantities.[2][3] This is because the ketone product can form a stable complex with the Lewis acid, effectively taking it out of the catalytic cycle.[1][2]
-
Actionable Advice: Always use freshly opened, anhydrous AlCl₃ or purify it before use. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Start with at least 1.1 equivalents of AlCl₃ relative to the acylating agent.[2]
-
-
Substrate Reactivity: While the indole ring is electron-rich, the chloro-substituent at the 5-position is an electron-withdrawing group.[4] This has a modest deactivating effect on the benzene portion of the indole, but more importantly, the indole nitrogen's lone pair can complex with the Lewis acid. This coordination deactivates the entire ring system towards electrophilic attack.[2]
-
Actionable Advice: Consider using milder Lewis acids that have a lower propensity to complex with the indole nitrogen. Diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to be effective for the acylation of indoles without the need for N-protection, proceeding under milder conditions.[5]
-
-
Reaction Temperature: Temperature control is critical. Some acylations proceed well at room temperature, while others may require cooling to 0°C initially to control the exothermic reaction between the Lewis acid and the acyl chloride, followed by warming to room temperature or gentle heating to drive the reaction to completion.[1][6] Excessively high temperatures can lead to decomposition and the formation of side products.[1][2]
-
Actionable Advice: Start the reaction at 0°C, especially during the addition of the acylating agent to the mixture of 5-chloroindole and Lewis acid. Monitor the reaction progress by Thin Layer Chromatography (TLC) and consider gentle heating if the reaction is sluggish.[2]
-
Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions, and how can I suppress them?
The formation of multiple products is a common issue. Here are the most probable causes and their solutions:
-
N-Acylation vs. C3-Acylation: Indoles have two primary nucleophilic sites: the C3 position and the N1 position.[7] While C3 acylation is generally favored under Friedel-Crafts conditions, N-acylation can occur, especially if the indole nitrogen is deprotonated or if a less sterically hindered acylating agent is used. The resulting N-acylindole is often unreactive towards further Friedel-Crafts reactions.
-
Actionable Advice: Using a stoichiometric amount of a strong Lewis acid like AlCl₃ tends to favor C3 acylation by complexing with the indole nitrogen, making it less nucleophilic. If N-acylation is a persistent problem, consider protecting the indole nitrogen with a suitable protecting group that can be removed post-acylation. However, methods using dialkylaluminum chlorides have been shown to selectively acylate the C3 position without N-protection.[5]
-
-
Polyacylation: Although the acyl group introduced onto the indole ring is deactivating, making a second acylation less favorable, polyacylation can still occur if the reaction conditions are too harsh or if the indole substrate is particularly activated.[1][2]
-
Actionable Advice: Use the minimum effective amount of the acylating agent (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the formation of di-acylated products.
-
-
Dimerization/Polymerization: Under strongly acidic conditions, the electron-rich indole ring can be protonated, leading to the formation of an indoleninium cation.[4] This reactive intermediate can then be attacked by another neutral indole molecule, leading to dimerization or polymerization, which often manifests as an insoluble tar-like substance.[4]
-
Actionable Advice: Use milder Lewis acids like Et₂AlCl or Me₂AlCl, which are less prone to causing decomposition.[5] Maintaining a low reaction temperature can also help to suppress these side reactions.
-
Troubleshooting Workflow
Here is a logical workflow to systematically troubleshoot low yields in the Friedel-Crafts acylation of 5-chloroindole.
Caption: A stepwise workflow for troubleshooting low yields.
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
Reproducibility is key in research and development. Here’s a step-by-step protocol incorporating best practices for the Friedel-Crafts acylation of 5-chloroindole.
Experimental Protocol: C3-Acylation of 5-Chloroindole with Diethylaluminum Chloride
This protocol is adapted from methodologies that have proven effective for the selective C3-acylation of indoles.[5]
Materials:
-
5-Chloroindole
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride)
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for challenging substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas (N₂ or Ar) supply, ice bath
Procedure:
-
Preparation: Under an inert atmosphere, add 5-chloroindole (1.0 eq) and anhydrous DCM to a dry round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Lewis Acid Addition: Slowly add the diethylaluminum chloride solution (1.1 eq) to the stirred solution of 5-chloroindole. Stir for 15-20 minutes at 0°C.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled, stirred mixture of ice and saturated NaHCO₃ solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Lewis Acids for Indole Acylation
The choice of Lewis acid is a critical parameter. The following table summarizes the performance of different Lewis acids in the acylation of indoles.
| Lewis Acid | Typical Conditions | Advantages | Disadvantages | Reference |
| AlCl₃ | Stoichiometric amount, DCM or nitrobenzene, 0°C to RT | High reactivity, readily available | Strong acidity can cause substrate decomposition/polymerization, moisture sensitive, can promote side reactions | [5] |
| Et₂AlCl | Stoichiometric amount, DCM, 0°C to RT | High C3-selectivity, mild conditions, no N-protection needed | Air and moisture sensitive, more expensive than AlCl₃ | [5] |
| Me₂AlCl | Stoichiometric amount, DCM, 0°C to RT | Similar to Et₂AlCl, high yields | Air and moisture sensitive | [5] |
| Cu(OTf)₂ | Catalytic amount, acetic anhydride, microwave irradiation | Mild, catalyst can be recovered and reused | Requires microwave conditions, may not be suitable for all acylating agents | [8][9] |
Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting.
Caption: Generalized mechanism of Friedel-Crafts acylation on an indole.
The reaction proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion.[10][11]
-
Nucleophilic Attack: The electron-rich C3 position of the 5-chloroindole attacks the acylium ion, forming a resonance-stabilized intermediate known as a sigma complex.[11]
-
Re-aromatization: A proton is lost from the C3 position, restoring the aromaticity of the indole ring. The ketone product initially forms a complex with the Lewis acid, which is broken during aqueous workup to yield the final 3-acyl-5-chloroindole.[2][10]
By understanding these steps, you can better diagnose where your reaction might be failing. For instance, a failure to form the product could indicate an issue with the initial generation of the acylium ion (Step 1), perhaps due to an inactive catalyst. The formation of byproducts might suggest that the sigma complex (Step 2) is undergoing alternative reaction pathways.
References
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Nghiên cứu phản ứng acetyl hóa indole , 5-methoxyindole và 5-chloroindole sử duṇg triflate đồng trong điều kiêṇ chiếu xa ̣vi sóng. (2015). Semantic Scholar. [Link]
-
Wang, X., Fu, W., Ding, Y., An, Y., Yuan, L., Tian, J., Tang, B., & Wang, Z. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry, 89(24), 17355–17361. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Xu, S., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 46-51. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nghiên cứu phản ứng acetyl hóa indole , 5-methoxyindole và 5-chloroindole sử duṇg triflate đồng trong điều kiêṇ chiếu xa ̣vi sóng | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for the synthesis of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate.
Welcome to the technical support center for the synthesis of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 5-chloroindole with methyl oxalyl chloride.[1][2] This electrophilic aromatic substitution reaction is a powerful method for the C3-acylation of indoles.[3][4] The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[5][6]
Reaction Scheme:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Impurity Identification in Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate by HPLC
Welcome to the technical support center for the analysis of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis. Here, we combine established scientific principles with field-proven insights to ensure the integrity and accuracy of your results.
Understanding the Importance of Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, accurate identification and quantification of these impurities are critical regulatory and scientific requirements. HPLC is the predominant analytical technique for this purpose due to its high resolution and sensitivity.
Common Sources of Impurities
Impurities can arise from various stages of the manufacturing process and storage:
-
Starting Materials and Reagents: Unreacted starting materials or impurities within them.
-
Side Reactions: Formation of by-products during the synthesis.[1]
-
Degradation: Breakdown of the active pharmaceutical ingredient (API) under stress conditions such as heat, light, oxidation, or hydrolysis.[2][3][4][5]
-
Storage and Handling: Improper storage conditions can lead to the formation of degradants.[6]
Recommended HPLC Method Parameters
While method development should be tailored to specific instrumentation and impurity profiles, the following provides a robust starting point for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase is well-suited for retaining and separating indole derivatives.[7][8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic mobile phase helps to suppress the ionization of silanol groups on the silica-based column, leading to better peak shape.[9] Acetonitrile is a common organic modifier providing good separation efficiency. |
| Elution | Gradient | A gradient elution is often necessary to resolve early-eluting polar impurities from the main peak and any late-eluting non-polar impurities within a reasonable run time.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.[11][12] |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while ensuring adequate sensitivity. |
| Detector | UV at 254 nm or 280 nm | Indole derivatives typically exhibit strong UV absorbance at these wavelengths.[7] |
| Sample Preparation | Dissolve in a mixture of Acetonitrile and Water (e.g., 50:50 v/v) | The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.[11] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis in a question-and-answer format.
Q1: Why is the peak for my main compound (this compound) tailing?
A1: Peak tailing is a common issue that can compromise quantification.[13] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Possible Causes & Solutions:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic nitrogen in the indole ring, causing tailing.
-
Solution: Decrease the mobile phase pH by using an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress silanol ionization.[9] Using a column with high-purity silica can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Contaminated Guard Column/Column: Particulate matter or strongly retained compounds can accumulate at the head of the column.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.[11]
-
-
Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
Q2: I'm observing a noisy or drifting baseline. What could be the cause?
A2: A stable baseline is crucial for accurate integration and quantification, especially for low-level impurities.
Possible Causes & Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases coming out of the solution in the detector cell can cause noise.
-
Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[12]
-
-
Contamination: Impurities in the solvents or additives can contribute to baseline noise.
-
Solution: Use high-purity HPLC-grade solvents and reagents.[13]
-
-
Improper Mixing: For gradient elution, ensure the pump's mixer is functioning correctly.
-
Solution: Prepare fresh mobile phase and prime the system thoroughly.[12]
-
-
-
Detector Instability: Fluctuations in the lamp intensity or detector electronics can cause drift.
-
Solution: Allow the detector lamp to warm up for an adequate amount of time. If the problem continues, the lamp may need replacement.
-
-
System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations, leading to a noisy baseline.[13]
-
Solution: Systematically check all fittings for leaks.
-
Q3: An unexpected peak has appeared in my chromatogram. How do I identify it?
A3: The appearance of new peaks could indicate sample degradation, contamination, or an issue with the HPLC system.
Workflow for Identification:
Caption: Troubleshooting workflow for identifying unexpected peaks.
-
Step 1: Blank Injection: Inject your sample solvent and mobile phase to check for "ghost peaks" that may arise from system contamination or carryover.[11]
-
Step 2: Forced Degradation Studies: To determine if the peak is a degradant, subject your sample to stress conditions (acid, base, oxidation, heat, light).[2][3][4][5] An increase in the peak area under specific stress conditions can help identify its nature. For example, indole compounds can be susceptible to oxidation.[1][14]
-
Step 3: Mass Spectrometry (LC-MS): If the identity of the impurity is still unknown, coupling the HPLC to a mass spectrometer is the most definitive way to elucidate its structure by determining its mass-to-charge ratio.
Q4: My retention times are shifting between injections. What is the cause?
A4: Consistent retention times are fundamental for reliable peak identification. Drifting retention times can point to several issues.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection, especially in gradient methods.
-
Mobile Phase Composition Changes: Evaporation of the more volatile solvent component can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[11]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Pump Issues: Inconsistent flow from the pump due to air bubbles or faulty check valves will cause retention time shifts.
-
Solution: Purge the pump to remove air bubbles. If the problem persists, the pump seals or check valves may need maintenance.
-
Frequently Asked Questions (FAQs)
Q: How can I improve the resolution between the main peak and a closely eluting impurity?
A: Improving resolution often involves modifying the mobile phase or column chemistry.[13]
-
Adjust Mobile Phase Strength: For reversed-phase HPLC, decreasing the amount of organic solvent (acetonitrile) in the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation.
-
Modify pH: Adjusting the pH of the mobile phase can change the ionization state of the analytes and improve separation.[15]
-
Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl) or a smaller particle size can provide different selectivity and higher efficiency.
Q: What is a forced degradation study and why is it necessary?
A: A forced degradation study, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[2][3][5] These studies are crucial for:
-
Demonstrating Specificity: It helps to prove that your analytical method can separate the main compound from its degradation products, a key requirement for a stability-indicating method.[2]
-
Identifying Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and defining proper storage conditions.[4]
-
Elucidating Impurity Structures: The degradants produced can be isolated and characterized.[2]
Experimental Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.[6]
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
PubMed. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Available from: [Link]
-
IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]
-
Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available from: [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. Available from: [Link]
-
ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]
-
NIH. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
Luminous. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
International Journal of PharmTech Research. Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. Available from: [Link]
-
ResearchGate. (2017, December 18). What do common indole impurities look like? Available from: [Link]
-
Dr. Divya Kushwaha. Synthesis of Indole. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. scispace.com [scispace.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. hplc.eu [hplc.eu]
- 10. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support guide for the purification of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this compound or structurally related indole-3-glyoxylates. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a key synthetic intermediate. Indole-3-glyoxylates and their derivatives are foundational scaffolds in drug discovery, known for their wide range of biological activities, including as tubulin polymerization inhibitors for cancer therapy.[1] The purity of this intermediate is paramount, as residual impurities can lead to side reactions, lower yields in subsequent steps, and introduce contaminants that are difficult to remove from the final active pharmaceutical ingredient (API).
Q2: What is the general principle of recrystallization for this compound?
Recrystallization is a purification technique based on differential solubility. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either insoluble or sparingly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, leaving the soluble impurities behind in the mother liquor.[2][3]
Q3: How do I select an appropriate solvent for recrystallization?
The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound to prevent "oiling out."[4][5]
-
Be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound (a moderately polar molecule with hydrogen bonding capabilities), suitable solvents are likely to be moderately polar. A good starting point is to test solvents like ethyl acetate, isopropanol, ethanol, or acetonitrile. Solvent pairs, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.[6]
Q4: What are the known properties of this compound?
-
Chemical Formula: C₁₁H₈ClNO₃
-
Appearance: Typically a pale-yellow to yellow-brown solid.
-
Storage: Recommended storage at 2-8°C.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both immediate remedies and long-term preventative strategies.
Problem 1: My compound "oiled out" and formed a liquid layer instead of crystals. What went wrong and how do I fix it?
Answer:
"Oiling out" occurs when the solid melts and separates as a liquid phase before it crystallizes.[7] This happens when the temperature of the saturated solution is higher than the melting point of the compound.[4] Impurities can also lower the melting point of your compound, making this phenomenon more likely.[5][8] The resulting "oil" often traps impurities, defeating the purpose of recrystallization.[4][7]
Immediate Remedies:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature.[4][8]
-
Slow Cooling: Allow the solution to cool much more slowly. A shallow solvent pool cools quickly; transferring to a smaller flask can help.[4] Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to trap heat.[4]
-
Induce Crystallization at a Lower Temperature: Once the solution is below the compound's melting point but still warm, try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[2]
Preventative Strategies:
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly. This technique lowers the overall temperature required for saturation.[9]
-
Remove Impurities: If significant impurities are present, consider a preliminary purification step like a charcoal treatment or flash chromatography.[4][8]
Problem 2: Crystal formation is not occurring, even after the solution has cooled to room temperature.
Answer:
This issue, known as supersaturation, is common and typically arises from one of two causes: either too much solvent was used, or there are no nucleation sites for crystals to begin forming.[10]
Diagnostic & Solution Workflow:
Caption: Decision tree for troubleshooting lack of crystallization.
Step-by-Step Protocol to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges of the scratch provide ideal nucleation sites.[2][11]
-
Seeding: If you have a small amount of the pure compound saved, add a single tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[4][12]
-
Ice Bath: Once you've tried the above, place the flask in an ice-water bath to further decrease solubility. Combining cooling with occasional scratching is often effective.[10][11]
-
Reduce Solvent Volume: If the above methods fail, it's highly likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent and then repeat the slow cooling process.[10]
Problem 3: The recrystallization yield is very low.
Answer:
A low recovery can be frustrating but is often correctable. The most common reasons are using an excessive amount of solvent, premature filtration, or incomplete crystallization.
Key Optimization Points:
-
Minimize Hot Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the solid. Adding solvent in small portions and allowing time for dissolution between additions is crucial.[2]
-
Sufficient Cooling Time: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. An ideal crystallization may see initial crystal formation within 5-20 minutes, with continued growth over a longer period.[4] Rushing the cooling process can lead to smaller crystals and leave more product dissolved in the mother liquor.
-
Washing Crystals: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.[2]
-
Check the Mother Liquor: If you suspect product loss, you can concentrate the mother liquor (the filtrate) by rotary evaporation and see if a second crop of crystals can be obtained. This second crop may be less pure but can improve overall yield.[4]
Problem 4: The final product is still colored or appears impure.
Answer:
This indicates that either colored impurities have co-crystallized with your product or insoluble impurities were not removed.
Solutions:
-
Activated Charcoal (Decolorization): If the hot, dissolved solution has a colored tint, highly colored impurities may be present.
-
Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is often enough). Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Crucial Next Step: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If the solution cools, your product will crystallize along with the charcoal, making separation impossible.[4]
-
-
Hot Filtration for Insoluble Impurities: If you observe solid particles that do not dissolve in the hot solvent, these are insoluble impurities.
-
Protocol: Use a pre-warmed funnel and fluted filter paper to gravity filter the hot solution into a clean, pre-warmed flask. This removes the insoluble material. Then, proceed with cooling the filtrate to crystallize your product.[9] Keeping the apparatus hot prevents your desired compound from prematurely crystallizing in the funnel.[9]
-
Workflow for Purification with Impurities:
Caption: Purification workflow for colored or insoluble impurities.
Data & Protocols
Table 1: Solvent Selection Guide
This table provides a starting point for solvent screening. Solubility should be experimentally verified with a small amount of your material.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethyl Acetate | 77 | Medium | Good starting choice. Often shows good solubility differential. |
| Isopropanol | 82 | Polar | Good candidate. Can be used in a pair with water. |
| Ethanol | 78 | Polar | Similar to isopropanol. Methanol/water is a known good system for parent indole.[13] |
| Acetonitrile | 82 | Polar | May be a good solvent. |
| Toluene | 111 | Non-polar | Likely too non-polar, but could be used as the "poor" solvent in a pair with ethyl acetate. |
| Hexane/Heptane | 69 / 98 | Non-polar | Compound is likely insoluble. Excellent as an anti-solvent or for washing crystals. |
| Water | 100 | Very Polar | Compound is likely insoluble. Can be used as an anti-solvent with a miscible organic solvent. |
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose a promising solvent from Table 1, confirmed by small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent in small portions until the solid just dissolves at a gentle boil. Use the absolute minimum amount of solvent.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a pinch of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration (if needed): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals are a sign of slow, effective purification.[14]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Collection: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum. Confirm purity by melting point analysis and/or spectroscopy.
References
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
StackExchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. Retrieved from [Link]
-
University of California, Irvine. How to Grow Crystals. Retrieved from [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
-
California State University, Stanislaus. Recrystallization1. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
-
Reddit. (2022). Guide to Recrystallisation. r/chemistry. Retrieved from [Link]
-
National Institutes of Health. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Retrieved from [Link]
-
University of California, Berkeley, College of Chemistry. Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]
-
ACS Publications. (2018). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. reddit.com [reddit.com]
- 12. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important intermediate. We will explore the underlying chemical principles of the common synthetic routes and provide practical, actionable solutions to overcome frequently observed issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent method for synthesizing indole-3-glyoxylates, including the 5-chloro derivative, is the Friedel-Crafts acylation of the corresponding indole with an appropriate acylating agent.[1][2] For this specific molecule, the reaction involves treating 5-chloroindole with a monoester of oxalyl chloride, such as methyl chlorooxoacetate (methyl oxalyl chloride), in the presence of a Lewis acid catalyst.[3] This approach is favored for its directness and efficiency.
Q2: Which Lewis acid is recommended for this Friedel-Crafts acylation on a larger scale?
While aluminum chloride (AlCl₃) is a common choice for Friedel-Crafts reactions, it can be overly aggressive for sensitive substrates like indoles, often leading to decomposition and the formation of tar-like byproducts.[4][5] For a more controlled and selective reaction on scale, milder Lewis acids are often preferred. Zirconium tetrachloride (ZrCl₄) and dialkylaluminum chlorides (like Et₂AlCl) have been shown to effectively catalyze the 3-acylation of indoles with high yields and fewer side reactions.[5][6]
Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of this reaction?
The most critical parameters to control are:
-
Temperature: Exothermic reactions, especially during the addition of the Lewis acid and acylating agent, must be strictly controlled. Low temperatures (typically 0 °C to -10 °C) are crucial to minimize side reactions.[3]
-
Reagent Stoichiometry: Precise control over the molar ratios of 5-chloroindole, methyl chlorooxoacetate, and the Lewis acid is vital for maximizing yield and minimizing unreacted starting material and byproducts.
-
Addition Rate: Slow, controlled addition of the acylating agent or the Lewis acid prevents temperature spikes and localized high concentrations, which can lead to impurity formation.
-
Agitation/Mixing: Efficient mixing is paramount on a larger scale to ensure uniform reaction conditions and heat transfer, preventing localized "hot spots."
-
Moisture Control: The reaction must be conducted under strictly anhydrous conditions, as Lewis acids like AlCl₃ and ZrCl₄ react violently with water, which would deactivate the catalyst and generate corrosive HCl gas.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem 1: Low Reaction Yield and Incomplete Conversion
Q: My HPLC analysis shows a significant amount of unreacted 5-chloroindole, and the overall yield is poor. What are the likely causes?
A: This issue typically points to one or more of the following factors:
-
Cause 1: Inactive Catalyst: The Lewis acid may have been deactivated by moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Cause 2: Insufficient Stoichiometry: The indole nitrogen can coordinate with the Lewis acid, effectively consuming a portion of the catalyst.[7] On scale-up, it may be necessary to use slightly more than one equivalent of the Lewis acid to ensure enough is available to activate the acylating agent. A common strategy involves using 1.1 to 1.5 equivalents.
-
Cause 3: Inadequate Reaction Time or Temperature: While low temperatures are necessary to control side reactions, the reaction may be sluggish. After the initial addition, a slight increase in temperature or an extended reaction time might be required. Monitor the reaction progress by a suitable analytical method (TLC or HPLC) to determine the optimal endpoint.
-
Cause 4: Poor Mixing: In larger reactors, inefficient stirring can lead to areas where the reactants are not adequately mixed, resulting in incomplete conversion. Ensure the agitator design and speed are sufficient for the vessel size and viscosity of the reaction mixture.
Problem 2: Formation of Dark Tar and Polymeric Byproducts
Q: The reaction mixture turns dark brown or black, and workup yields an intractable tar instead of a clean product. Why is this happening?
A: Tar formation is a classic problem when dealing with indoles under strong acidic conditions.[4] The indole ring is electron-rich and susceptible to acid-catalyzed polymerization or decomposition.[8][9]
-
Cause 1: Overly Aggressive Lewis Acid/High Temperature: As mentioned, strong Lewis acids like AlCl₃, especially at temperatures above 0 °C, can rapidly degrade the indole nucleus.[5]
-
Cause 2: Competing N-Acylation: The indole nitrogen is also nucleophilic and can be acylated. While C3-acylation is generally favored electronically, N-acylation can occur, leading to undesired byproducts that may be unstable under the reaction conditions.[10] Using a Lewis acid that complexes with the indole nitrogen can help direct the acylation to the C3 position.[7]
-
Cause 3: Friedel-Crafts Dimerization/Oligomerization: The electron-rich indole can act as a nucleophile and attack another protonated indole molecule, initiating polymerization. This is exacerbated by strong acids and high temperatures.
Below is a diagram illustrating the desired reaction pathway versus common side reactions.
Caption: Desired C3-acylation vs. common side reactions.
Problem 3: Difficult Product Isolation and Purification
Q: The crude product is an oil or a sticky solid that is difficult to crystallize. How can I improve the isolation and purification process?
A: Indole-3-glyoxylates can be challenging to purify due to their polarity and the presence of closely related impurities.
-
Solution 1: Optimized Quench and Workup:
-
Quenching: The reaction should be quenched by slowly adding it to a cold (0 °C) mixture of ice and water, or a dilute acid solution (e.g., 1M HCl), to decompose the Lewis acid complex. A basic quench is generally not recommended as the ester product can be susceptible to hydrolysis under even mild alkaline conditions.[11]
-
Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Multiple extractions will ensure complete recovery.
-
Washes: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
-
Solution 2: Crystallization/Recrystallization:
-
Finding the right solvent system is key. A common approach is to use a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Recommended Solvent Systems: Try systems like ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. Start by dissolving the crude material in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less polar anti-solvent (e.g., hexanes) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
-
-
Solution 3: Trituration/Slurrying: If crystallization is unsuccessful, try triturating the crude oil with a non-polar solvent like hexanes, diethyl ether, or a mixture thereof. This can often induce solidification and wash away non-polar impurities, yielding a solid that can be filtered and further purified.
-
Solution 4: Column Chromatography: While not ideal for very large scales, column chromatography is a viable option for purifying stubborn batches. Use a silica gel stationary phase with a gradient elution, typically starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.
Experimental Protocols & Data
Recommended Scale-Up Protocol
This protocol is a general guideline and should be optimized for specific equipment and scales.
-
Vessel Preparation: Ensure a clean, dry, glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, and an inert gas inlet is available.
-
Reagent Charging: Charge the reactor with 5-chloroindole (1.0 eq) and anhydrous dichloromethane (10-15 volumes). Begin agitation and cool the mixture to -10 °C to 0 °C.
-
Lewis Acid Addition: Slowly add the chosen Lewis acid (e.g., ZrCl₄, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Acylating Agent Addition: Once the Lewis acid is fully added, slowly add methyl chlorooxoacetate (1.1 eq) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature between -10 °C and 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the consumption of 5-chloroindole is maximized.
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water (10 volumes). Slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring, keeping the quench temperature below 20 °C.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 3 volumes).
-
Combine all organic layers and wash sequentially with water (2 x 5 volumes), saturated aqueous sodium bicarbonate (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes.
Table 1: Comparison of Lewis Acids in Indole Acylation
| Lewis Acid | Typical Stoichiometry (eq.) | Reaction Conditions | Expected Outcome | Reference |
| AlCl₃ | 1.1 - 1.5 | 0 °C to RT | High reactivity, but high risk of decomposition and tar formation.[5] | [5] |
| ZrCl₄ | 1.1 - 1.3 | -10 °C to 0 °C | Good yields, high C3-regioselectivity, minimizes side reactions.[6] | [6] |
| Et₂AlCl | 1.5 - 2.0 | -10 °C to 0 °C | Mild conditions, high yields, good for sensitive substrates.[5] | [5] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
-
The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. Available at: [Link]
-
Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. PubMed Central. Available at: [Link]
-
Why is indole acetic acid not stable under acidic conditions or light. Reddit. Available at: [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]
-
indole acidity. Química Organica.org. Available at: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available at: [Link]
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
[Chemistry] Indole is a pleasant smelling compound in highly dilute solutions and has been used in. YouTube. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. ResearchGate. Available at: [Link]
-
Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]
-
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. PMC - NIH. Available at: [Link]
-
ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. PubMed. Available at: [Link]
- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure. Google Patents.
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A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available at: [Link]
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Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry. Available at: [Link]
-
Friedel-Crafts Acylation. ResearchGate. Available at: [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]
-
Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum. ResearchGate. Available at: [Link]
-
High-Level Production of Indole-3-acetic Acid in the Metabolically Engineered Escherichia coli. PubMed. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. Available at: [Link]
-
Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support center for the purification of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual starting materials and byproducts from this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Introduction: The Purification Challenge
This compound is a key building block in medicinal chemistry. Its synthesis, commonly achieved via Friedel-Crafts acylation of 5-chloro-1H-indole with an acylating agent like methyl oxalyl chloride, often results in a crude product contaminated with unreacted starting materials. The structural similarity and comparable polarity between the product and the starting indole present a significant purification challenge. This guide provides a logical, step-by-step approach to diagnosing impurities and implementing robust purification protocols.
Frequently Asked Questions & Troubleshooting
Q1: What are the most likely residual starting materials or byproducts I need to remove?
Answer:
Understanding the potential contaminants is the first step in designing a purification strategy. Based on the common synthetic route (Friedel-Crafts acylation), the primary impurities are typically:
-
5-chloro-1H-indole: The nucleophilic starting material. Due to its relatively non-polar nature compared to the product, it can be challenging to separate completely.
-
Methyl Oxalyl Chloride Hydrolysis/Decomposition Products: If the reaction is exposed to moisture, the acylating agent can decompose to methyl chloroacetate or other related acidic byproducts.
-
Di-acylated Byproducts: Although less common, reaction at other positions on the indole ring can occur, leading to isomeric impurities.
The table below summarizes the key properties of the target product and the most common starting material impurity.
| Compound | Molecular Weight ( g/mol ) | General Polarity | Appearance |
| This compound | 237.64 | Moderately Polar | Pale-yellow to Yellow-brown Solid |
| 5-chloro-1H-indole | 151.59 | Less Polar | Off-white to tan solid |
Q2: How can I quickly assess the purity of my crude product and identify the contaminants?
Answer:
Thin Layer Chromatography (TLC) is the most efficient initial method for purity assessment. It provides a rapid visual confirmation of the number of components in your mixture and helps in developing a solvent system for column chromatography.
Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the solvent system). Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have a stronger affinity for the silica and move shorter distances (lower Rf).
Step-by-Step Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or dichloromethane (DCM).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Elution: Place the plate in a developing chamber containing a pre-determined solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light (254 nm). Most indole derivatives are UV-active.
Interpreting the Results:
-
Your Product: this compound, with its ketone and ester groups, is significantly more polar than the starting 5-chloro-1H-indole.
-
Expected TLC Plate: You should see the product spot with a lower Rf value and the unreacted 5-chloro-1H-indole spot with a higher Rf value. An ideal separation will show clear baseline resolution between these spots.
| Recommended TLC Solvent Systems (Starting Ratios) |
| 30% Ethyl Acetate in Hexanes |
| 50% Dichloromethane in Hexanes |
| 5% Methanol in Dichloromethane |
For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. For absolute structural confirmation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q3: My main impurity is unreacted 5-chloro-1H-indole. What is the most effective purification method?
Answer:
Flash column chromatography is the gold standard for separating compounds with different polarities, making it ideal for removing the less polar 5-chloro-1H-indole from your more polar product.
Causality Behind Experimental Choices: The hydroxyl groups on the surface of silica gel make it a highly polar stationary phase. The mobile phase (eluent) competes with the analyte for binding sites on the silica. By starting with a low-polarity eluent, the less polar 5-chloro-1H-indole will be washed off the column first. As you gradually increase the eluent polarity, the more polar product will begin to move down the column and can be collected in separate fractions.
Workflow for Purity Assessment and Method Selection
Caption: Initial purity assessment workflow.
Step-by-Step Protocol for Flash Column Chromatography:
-
Select Solvent System: Based on your TLC analysis, choose an eluent system that gives your product an Rf of ~0.2-0.3. This provides the best resolution. For this separation, a gradient elution is highly recommended.
-
Pack the Column:
-
Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into your column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a concentrated liquid.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system (e.g., 10% EtOAc/Hex). The 5-chloro-1H-indole will elute first.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 20%, then 30% EtOAc/Hex).
-
Your target product, this compound, will begin to elute as the solvent polarity increases.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield your purified product.
Q4: My product appears to be degrading on the silica gel column. What is happening and how can I prevent it?
Answer:
This is a common issue. Indole rings, particularly when activated by electron-withdrawing groups, can be sensitive to acid. Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze decomposition or polymerization of sensitive compounds.
Prevention Strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent.
-
Method: Add 0.5-1% triethylamine (TEA) to your chosen solvent system (e.g., 30% EtOAc/Hex + 1% TEA). It is crucial to use this modified eluent for packing the column, loading the sample, and elution.
-
-
Use a Different Stationary Phase:
-
Neutral Alumina (Al₂O₃): This is an excellent alternative for acid-sensitive compounds. You will need to re-optimize your solvent system using alumina TLC plates.
-
Florisil® (Magnesium Silicate): A milder adsorbent that can be effective for purifying sensitive molecules.
-
Workflow for Acid-Sensitive Compound Purification
Caption: Troubleshooting product degradation on silica gel.
Q5: Is recrystallization a viable method for final purification?
Answer:
Yes, recrystallization can be an excellent technique for obtaining highly pure, crystalline material, especially after an initial cleanup by column chromatography. The success of this method depends entirely on finding a suitable solvent or solvent system.
Core Principle: Recrystallization works on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools. Impurities that are present in smaller amounts will ideally remain in the cold solvent (the "mother liquor"), while the pure product crystallizes out.
Step-by-Step Protocol for Solvent Screening and Recrystallization:
-
Solvent Screening:
-
Place a small amount of your semi-purified product into several test tubes.
-
Add a few drops of different solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, methanol/water mixtures) to each tube.
-
An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
For a two-solvent system, the compound should be highly soluble in one solvent ("soluble solvent") and poorly soluble in the other ("anti-solvent").
-
-
Recrystallization Procedure (Single Solvent):
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum. A study on a similar compound, Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate, successfully obtained single crystals by slow evaporation from ethyl acetate, suggesting it is a promising solvent to screen.[1]
-
Workflow for Recrystallization
Caption: Step-by-step recrystallization process.
References
-
Kannan, P. S., et al. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o856. [Link]
-
Kim, J. Y., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(10), 2125. [Link]
-
Gao, H., et al. (2024). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry, 17(1), 105417. [Link]
- BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones. BenchChem.
-
Wang, Z., et al. (2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o155. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole-3-glyoxylate Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, the indole-3-glyoxylate framework, exemplified by Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, has garnered significant attention. Analogs of this class are being investigated for a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Compounds such as Sunitinib, which features a related oxindole core, have demonstrated the clinical potential of targeting key cellular pathways like tyrosine kinases.[6]
The journey from a promising molecular design to a viable drug candidate is paved with rigorous chemical and biological characterization. The substitution pattern on the indole ring—such as the C5-chloro group in our parent molecule—and modifications to the glyoxylate moiety can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Therefore, a systematic and multi-faceted characterization approach is not merely a procedural step but a foundational pillar of the drug discovery process.
This guide provides an in-depth comparison of the essential analytical techniques used to characterize this compound and its analogs. We will delve into the causality behind experimental choices, present standardized protocols, and offer comparative data to empower researchers in their synthetic and drug development endeavors.
Synthetic Pathway and Purification Strategy
The most common route to synthesize indole-3-glyoxylates involves the Friedel-Crafts acylation of a substituted indole with an oxalyl chloride derivative, followed by esterification. The choice of a specific indole starting material (e.g., 5-chloroindole, 5-fluoroindole, 5-methylindole) is the primary determinant of the final analog.
General Synthetic Workflow
The synthesis is typically a two-step process. The first step is the critical C-C bond formation at the C3 position of the indole, which is highly nucleophilic. The intermediate acyl chloride is reactive and often not isolated, reacting directly with an alcohol (in this case, methanol) to yield the final methyl ester.
Caption: General synthetic workflow for Methyl 2-oxoacetate indole analogs.
Protocol: Purification via Column Chromatography
Causality: The polarity of indole-3-glyoxylates is moderate, making silica gel column chromatography an effective purification method. A gradient elution is employed to first remove non-polar impurities with a low-polarity solvent (hexane) before increasing the polarity (with ethyl acetate) to elute the desired product.
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in 100% hexane.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude reaction mixture onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of 9:1 Hexane:Ethyl Acetate.[7]
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 Hexane:Ethyl Acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a UV lamp (254 nm) for visualization.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic techniques is essential to unambiguously confirm the chemical structure of the synthesized analogs. Each method provides a unique piece of the structural puzzle.
Analytical Characterization Workflow
Caption: A self-validating workflow for analytical characterization.
Comparative Spectroscopic Data
The following table summarizes the expected characteristic data for this compound and two common analogs. This data is illustrative, based on established principles of spectroscopy for indole derivatives.[1][8]
| Parameter | This compound | Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | Methyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate |
| Appearance | Pale-yellow to Yellow-brown Solid[9] | Colorless to pale yellow solid | Off-white to yellow solid |
| ¹H NMR (δ, ppm) | ~11.0 (s, 1H, N-H), ~8.4 (s, 1H, H2), ~8.1 (d, 1H, H4), ~7.5 (d, 1H, H7), ~7.3 (dd, 1H, H6), ~3.9 (s, 3H, OCH₃) | ~11.0 (s, 1H, N-H), ~8.3 (s, 1H, H2), ~7.8 (dd, 1H, H4), ~7.5 (d, 1H, H7), ~7.1 (ddd, 1H, H6), ~3.9 (s, 3H, OCH₃) | ~10.8 (s, 1H, N-H), ~8.2 (s, 1H, H2), ~7.9 (s, 1H, H4), ~7.4 (d, 1H, H7), ~7.1 (d, 1H, H6), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (δ, ppm) | ~182 (C=O), ~164 (C=O), ~135 (C), ~129 (C), ~126 (CH), ~125 (CH), ~124 (C), ~115 (CH), ~113 (C), ~112 (CH), ~52 (OCH₃) | ~182 (C=O), ~164 (C=O), ~159 (d, ¹JCF, C-F), ~133 (C), ~126 (d, C), ~115 (d, CH), ~113 (C), ~112 (d, CH), ~107 (d, CH), ~52 (OCH₃) | ~183 (C=O), ~165 (C=O), ~135 (C), ~131 (C), ~126 (CH), ~125 (CH), ~124 (C), ~114 (CH), ~112 (C), ~111 (CH), ~52 (OCH₃), ~21 (CH₃) |
| IR (cm⁻¹) | ~3300 (N-H), ~1730 (C=O, ester), ~1640 (C=O, ketone), ~1100 (C-O), ~780 (C-Cl) | ~3300 (N-H), ~1735 (C=O, ester), ~1645 (C=O, ketone), ~1180 (C-F), ~1100 (C-O) | ~3300 (N-H), ~1730 (C=O, ester), ~1640 (C=O, ketone), ~1100 (C-O) |
| HRMS (m/z) | [M+H]⁺ calc. for C₁₁H₉ClNO₃: 238.0265; found: 238.02xx | [M+H]⁺ calc. for C₁₁H₉FNO₃: 222.0561; found: 222.05xx | [M+H]⁺ calc. for C₁₂H₁₂NO₃: 218.0812; found: 218.08xx |
Chromatographic Purity Assessment
Establishing the purity of a compound is paramount before any biological evaluation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: Reversed-Phase HPLC for Purity Determination
Causality: Reversed-phase chromatography is ideal for these moderately polar compounds. A C18 stationary phase provides sufficient hydrophobic interaction, while a gradient of a polar aqueous phase (water with an acid modifier) and a less polar organic phase (acetonitrile or methanol) allows for excellent separation and peak shape. The acid modifier (e.g., formic or acetic acid) is crucial for protonating acidic and basic sites on the analyte and silica, which prevents peak tailing and improves resolution.[10]
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., Synergi Fusion C18, 4 µm, 250 mm × 2.0 mm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[11]
-
Sample Preparation: Dissolve ~1 mg of the analog in 1 mL of methanol.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. For biological testing, a purity of ≥95% is required.
Biological Activity Screening: A Comparative Framework
While the primary focus of this guide is characterization, understanding how these analogs are evaluated biologically provides crucial context. Indole derivatives have shown promise as anticancer agents, often through the inhibition of protein kinases or by inducing apoptosis.[3][12]
Workflow: In Vitro Anticancer Screening Cascade
Caption: Tiered workflow for in vitro biological evaluation of indole analogs.
The initial screening often involves assessing the general cytotoxicity of the analogs against a panel of cancer cell lines. Compounds that show significant growth inhibition (e.g., GI₅₀ values in the low micromolar or nanomolar range) are then selected for more detailed mechanistic studies.[12] For example, if the analogs were designed as kinase inhibitors, a subsequent in vitro kinase assay would be a logical next step to confirm their molecular target.[6]
Conclusion
The rigorous characterization of this compound and its analogs is a cornerstone of their development as potential therapeutic agents. A synergistic application of synthetic chemistry, purification science, and a suite of analytical techniques—NMR, MS, IR, and HPLC—provides a self-validating system to confirm structure and ensure purity. This meticulous approach is non-negotiable, as it builds the foundation of trust upon which all subsequent biological and preclinical data rests. By understanding the "why" behind each characterization method, researchers can confidently advance the most promising candidates from this important chemical class toward future clinical applications.
References
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (n.d.). International Journal of Engineering and Applied Sciences. Available at: [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. (2012). SciSpace. Available at: [Link]
-
Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (2023). RSC Publishing. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives. (2015). ResearchGate. Available at: [Link]
-
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. (2010). National Institutes of Health (NIH). Available at: [Link]
-
2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (2024). PubMed. Available at: [Link]
-
Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2024). PubMed. Available at: [Link]
-
Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). PubMed. Available at: [Link]
-
Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. (n.d.). PubMed. Available at: [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). MDPI. Available at: [Link]
-
Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. (2010). PubMed. Available at: [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. (2003). PubMed. Available at: [Link]
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A Comparative Guide to the Biological Activity of Halogenated Indole Derivatives: Focus on Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of a vast number of natural products and synthetic drugs with diverse pharmacological activities.[1] Its unique bicyclic aromatic structure allows it to interact with a multitude of biological targets. A common strategy to enhance or modulate the therapeutic potential of the indole scaffold is through halogenation. The introduction of halogen atoms, such as chlorine, at specific positions can significantly alter the compound's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological activity.[2]
This guide provides an in-depth comparative analysis of the biological activities of halogenated indole compounds, with a specific focus on the promising but less-documented Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate . While direct experimental data for this exact molecule is sparse in publicly accessible literature, its chemical structure belongs to the well-studied class of indole-3-glyoxylamides and oxoacetates . By examining robust experimental data from its close structural relatives, we can construct a scientifically-grounded profile of its likely activities and compare its potential against other halogenated indoles. We will delve into its predicted anticancer and antimicrobial properties, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
Comparative Analysis of Anticancer Activity
The most significant and well-documented biological activity for the indole-3-glyoxylate scaffold is its potent anticancer effect, primarily achieved through the disruption of microtubule dynamics.[3][4]
Primary Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for critical cellular processes, most notably forming the mitotic spindle required for cell division.[5] Many successful chemotherapeutic agents target microtubule dynamics, either by stabilizing or destabilizing them. Indole-3-glyoxylamides have been identified as a new class of microtubule-destabilizing agents that bind to the colchicine binding site on β-tubulin.[6][7] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][4]
Caption: Mechanism of Tubulin Inhibition by Indole Derivatives.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of indole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀), representing the concentration of the compound required to inhibit or kill 50% of the cancer cells in vitro. A lower value indicates higher potency. The following table compares the activity of several halogenated indole-3-glyoxylamides and related compounds across various human cancer cell lines.
| Compound ID | Indole Ring Substitutions | Amide/Ester Group | Cancer Cell Line | IC₅₀ / LC₅₀ (nM) | Reference |
| Compound 7 | N1-(4-cyanobenzyl) | N-(3-methyl-5-isothiazolyl) | P388 (Murine Leukemia) | 17 | [8] |
| Compound 13 | N1-((3-methyl-5-isoxazolyl)methyl) | N-(3-methyl-5-isothiazolyl) | P388 (Murine Leukemia) | 49 | [8] |
| Compound 32 | N1-(1-methoxypropan-2-yl), 5-fluoro | N-(pyridin-4-yl) | FaDu (Head and Neck) | 12 | [6] |
| Compound 16 | 5-Chloro, 3-(3,4,5-trimethoxyphenylthio) | - | MCF-7 (Breast) | <50 | [9] |
| Compound 5f | 5-Chloro, 3-(2-methoxyvinyl) | N-(p-2-methylpyrrolidin-1-yl) | Panc-1 (Pancreatic) | 29 | [10] |
| Compound 5g | 5-Chloro, 3-(2-methoxyvinyl) | N-(p-4-morpholin-1-yl) | Panc-1 (Pancreatic) | 31 | [10] |
Structure-Activity Relationship (SAR) Insights
Experimental data from various studies reveal key structural features that govern the anticancer potency of this class:
-
Halogenation at C5: A halogen atom at the 5-position of the indole ring, as seen in this compound, is a common feature in potent anticancer indoles.[9][10] While chlorine is effective, fluorine has also been shown to yield highly potent compounds (e.g., Compound 32 with an LC₅₀ of 12 nM).[6]
-
Substitution at N1: The indole nitrogen is a critical site for modification. Large, hydrophobic, or heterocyclic groups at the N1 position often lead to a significant increase in activity. For instance, replacing a hydrogen with a 4-chlorobenzyl group is a key feature of the well-known indole-3-glyoxylamide, Indibulin.[4]
-
The Glyoxylamide/Oxoacetate Moiety: The two-carbon linker with two carbonyl groups at position C3 is crucial for binding to the colchicine site of tubulin. Modifications of the terminal amide or ester group significantly impact potency, suggesting this region interacts with specific amino acid residues in the binding pocket.[1][6]
Experimental Protocols: Anticancer Activity Screening
A standardized workflow is essential for the preclinical evaluation of novel anticancer compounds. This ensures data is reliable and comparable across different studies.
Caption: General Workflow for In Vitro Anticancer Drug Screening.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 nM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours under the same conditions. This duration is chosen to allow for multiple cell doubling times, making the assay sensitive to antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of formazan crystals will be visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Comparative Analysis of Antimicrobial Activity
While the primary focus for indole-3-glyoxylates has been on cancer, the broader family of halogenated indoles possesses significant antimicrobial properties. The 5-chloro substitution, in particular, has been shown to be effective against various pathogens.
Mechanism of Action and Spectrum of Activity
Halogenated indoles can exert antimicrobial effects through various mechanisms, including the disruption of bacterial membranes, inhibition of biofilm formation, and downregulation of virulence factor expression.[2][11] Studies on chloroindoles have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][12]
Quantitative Comparison of Antimicrobial Potency
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Chloroindole | E. coli (UPEC) | 75 | [2] |
| 5-Chloroindole | E. coli (UPEC) | 75 | [2] |
| 5-Chloro-2-methylindole | E. coli (UPEC) | 75 | [2] |
| Compound 2h (Indole-thiadiazole) | S. aureus | 6.25 | [13] |
| Compound 3d (Indole-triazole) | MRSA | >6.25 | [13] |
| 5-Bromoindole-3-carboxamide conjugate | S. aureus | ≤ 0.28 µM | [11] |
Structure-Activity Relationship (SAR) Insights
-
Position of Halogen: Studies on chloroindoles against Uropathogenic E. coli (UPEC) showed that substitution at the C4 or C5 position resulted in identical MIC values (75 µg/mL), suggesting that for this particular scaffold and bacterium, the precise location of the chlorine on the benzene ring is not the dominant factor.[2]
-
Type of Halogen: Other studies indicate that heavier halogens can increase potency. For instance, 5-iodoindole and 5-bromoindole derivatives have shown strong activity against various bacteria, including extensively drug-resistant Acinetobacter baumannii.[14][15]
-
Other Substituents: The addition of other functional groups can drastically alter the antimicrobial spectrum and potency. For example, linking the indole to a thiadiazole or triazole moiety can produce compounds with very low MIC values against MRSA.[13]
Experimental Protocols: Antimicrobial Activity Screening
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Broth Microdilution MIC Assay
-
Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 128 µg/mL down to 0.25 µg/mL. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Prepare Bacterial Inoculum: Grow the bacterial strain of interest overnight in broth. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the compound plate. The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Incubation: Incubate the plate at 37°C for 16-20 hours. It is crucial not to stack plates to ensure uniform heating.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Outlook
This comparative guide situates This compound within the broader class of halogenated indole derivatives. Based on robust evidence from its close structural analogs, its primary biological activity is predicted to be potent anticancer cytotoxicity , driven by the inhibition of tubulin polymerization. The 5-chloro substitution and the indole-3-oxoacetate core are hallmarks of this well-established class of antimitotic agents.
Furthermore, the presence of the 5-chloroindole scaffold strongly suggests a secondary potential for antimicrobial activity . Data from simpler 5-chloroindoles show efficacy against clinically relevant bacteria like UPEC.[2]
While this guide provides a strong, data-driven prediction of its biological profile, direct experimental validation is the critical next step. The synthesis and subsequent screening of this compound using the detailed protocols provided herein would be a logical progression. Such studies would definitively place its potency within the context of other halogenated indoles and determine its potential as a lead compound for the development of new anticancer or antimicrobial therapeutics.
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A Comparative Spectroscopic Guide to Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate and its Fluoro-Analog
Introduction
Indole derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 3-glyoxyl-substituted indoles serve as critical intermediates in the synthesis of complex bioactive molecules. This guide provides a detailed spectroscopic comparison of two such key intermediates: Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate and its corresponding 5-fluoro analog, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate.
The substitution of a hydrogen atom with a halogen on a pharmacophore is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Understanding the distinct spectroscopic signatures imparted by different halogens is paramount for unambiguous characterization, reaction monitoring, and quality control. This document offers a comprehensive analysis based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data from analogous compounds and established spectroscopic principles.
Molecular Structures and Atom Numbering
For clarity in the subsequent spectral assignments, the molecular structures and the standardized numbering scheme for the indole ring are presented below.
Caption: Molecular structures of the chloro- and fluoro-analogs.
Experimental Protocols
The following protocols describe standardized procedures for acquiring high-quality spectroscopic data for the target compounds. Adherence to these methods ensures reproducibility and validity of the results.
NMR Sample Preparation and Data Acquisition
Rationale: Consistent sample preparation is crucial for comparing chemical shifts accurately. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for this class of compounds, though deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative, particularly for observing the N-H proton.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (CDCl₃: 77.16 ppm).
Caption: Standard workflow for NMR sample preparation and analysis.
FT-IR Spectroscopy
Rationale: FT-IR provides information about the functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation.
Protocol:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans.
-
Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry
Rationale: Electron Ionization (EI) is a standard method for analyzing relatively small, thermally stable organic molecules, providing a distinct molecular ion peak and reproducible fragmentation patterns.
Protocol:
-
Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum using a standard EI energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Spectroscopic Data & Comparative Analysis
¹H NMR Spectroscopy
The substitution at the C5 position primarily influences the chemical shifts of the aromatic protons (H4, H6, and H7). The high electronegativity of the halogen atoms exerts an inductive electron-withdrawing effect, which deshields nearby protons.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Chloro-Analog (Expected) | Fluoro-Analog (Expected) | Key Differences & Rationale |
| N-H (1) | ~12.0 (broad s) | ~11.9 (broad s) | Minimal difference; highly solvent-dependent. |
| H2 | ~8.4 (s) | ~8.4 (s) | Remote from C5; little effect expected. |
| H4 | ~8.1 (d) | ~7.8 (dd) | Fluoro: Upfield shift due to +M effect; shows coupling to ¹⁹F. |
| H6 | ~7.2 (dd) | ~7.1 (ddd) | Fluoro: Shows additional coupling to ¹⁹F. |
| H7 | ~7.5 (d) | ~7.5 (dd) | Minimal difference in chemical shift. |
| -OCH₃ | ~3.9 (s) | ~3.9 (s) | Identical; remote from the halogen substituent. |
Analysis:
-
Electronegativity vs. Mesomeric Effects: Fluorine is more electronegative than chlorine, which should lead to greater deshielding. However, fluorine's 2p orbitals have better size-match with the carbon 2p orbitals of the benzene ring, allowing for a more significant positive mesomeric (+M) or resonance effect. This electron-donating resonance effect opposes the inductive effect and tends to shield the ortho (C4, C6) and para (not present) positions. This explains the expected upfield shift of H4 in the fluoro-analog compared to the chloro-analog.
-
¹H-¹⁹F Coupling: A key distinguishing feature for the fluoro-analog will be the presence of coupling between the ¹⁹F nucleus (I=1/2, 100% abundance) and adjacent protons. H4 and H6 will appear as doublet of doublets (or ddd for H6), whereas in the chloro-analog they will be simpler doublets or doublet of doublets arising only from H-H coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides the most definitive differences, particularly at the carbon atom directly bonded to the halogen (C5) and through C-F coupling.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) based on Analogous Compounds[2]
| Carbon Assignment | Chloro-Analog (from 5-chloro-3-methyl-1H-indole)[2] | Fluoro-Analog (from 5-fluoro-3-methyl-1H-indole)[2] | Key Differences & Rationale |
| C2 | ~123.1 | ~123.5 | Minimal difference. |
| C3 | ~111.7 | ~111.6 | Minimal difference. |
| C3a | ~129.6 | ~128.8 | Minor shielding in fluoro-analog. |
| C4 | ~122.2 | ~110.3 (d, J≈26 Hz) | Fluoro: Strong shielding from +M effect; large ²JCF coupling. |
| C5 | ~125.0 | ~157.8 (d, J≈234 Hz) | Definitive Difference: C5 is significantly deshielded in the fluoro-analog due to electronegativity and shows a very large ¹JCF coupling constant. |
| C6 | ~118.5 | ~103.8 (d, J≈24 Hz) | Fluoro: Strong shielding from +M effect; large ²JCF coupling. |
| C7 | ~112.0 | ~112.0 (d, J≈10 Hz) | Fluoro: Shows smaller ³JCF coupling. |
| C7a | ~134.7 | ~132.8 | Minor shielding in fluoro-analog. |
| C=O (8, 9) | ~178, ~164 | ~178, ~164 | Minimal effect expected. |
| -OCH₃ | ~52.5 | ~52.5 | Identical. |
Analysis:
-
C-F vs. C-Cl Signal: The C5 signal is the most diagnostic. In the chloro-analog, it appears around 125.0 ppm. In the fluoro-analog, this carbon is directly bonded to the highly electronegative fluorine, shifting it significantly downfield to ~157.8 ppm.
-
¹³C-¹⁹F Coupling: The hallmark of the fluoro-analog's ¹³C spectrum is the splitting of carbon signals due to coupling with ¹⁹F. The C5 signal will appear as a large doublet with a coupling constant (¹JCF) of approximately 230-250 Hz. The adjacent carbons (C4, C6) will also show smaller doublet splittings (²JCF ≈ 25 Hz), as will C7a and C3a to a lesser extent. The chloro-analog will show only sharp singlets for all carbon atoms.
FT-IR Spectroscopy
Infrared spectroscopy highlights the vibrational modes of functional groups. The primary differences will be observed in the C-X stretching region and subtle shifts in the carbonyl and aromatic regions.
Table 3: Comparison of Key FT-IR Frequencies (cm⁻¹)
| Vibrational Mode | Chloro-Analog (Expected) | Fluoro-Analog (Expected) | Key Differences & Rationale |
| N-H Stretch | 3300-3400 | 3300-3400 | No significant difference. |
| Aromatic C-H Stretch | >3000 | >3000 | No significant difference. |
| C=O Stretch (keto) | ~1730 | ~1735 | Fluoro: May be slightly higher due to stronger inductive effect of F. |
| C=O Stretch (ester) | ~1680 | ~1685 | Fluoro: May be slightly higher due to stronger inductive effect of F. |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Minor shifts in pattern, but not uniquely diagnostic. |
| C-X Stretch | ~1060 (C-Cl) | ~1150 (C-F) | Definitive Difference: The C-F stretch occurs at a higher frequency than the C-Cl stretch due to the stronger C-F bond and lower mass of fluorine. |
Analysis: The most reliable distinguishing feature in the IR spectrum is the position of the carbon-halogen stretch. The C-F bond is stronger and involves a lighter atom than the C-Cl bond, causing its stretching vibration to absorb at a higher wavenumber (~1150 cm⁻¹) compared to the C-Cl stretch (~1060 cm⁻¹).
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and elemental composition, offering the most unambiguous method to differentiate between these two compounds.
Table 4: Comparison of Key Mass Spectrometry Features
| Feature | Chloro-Analog (C₁₁H₈ClNO₃) | Fluoro-Analog (C₁₁H₈FNO₃) | Key Differences & Rationale |
| Nominal Mol. Weight | 237 g/mol | 221 g/mol | A clear 16-unit mass difference. |
| Molecular Ion (M⁺) | m/z 237 & 239 | m/z 221 | Definitive Difference: The chloro-analog exhibits a characteristic isotopic pattern. |
| Isotopic Pattern | M⁺ : (M+2)⁺ ≈ 3:1 | Monoisotopic | Definitive Difference: Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), resulting in two molecular ion peaks separated by 2 m/z units with an intensity ratio of approximately 3:1.[3][4] Fluorine is monoisotopic (¹⁹F, 100% abundance), so it shows only a single M⁺ peak.[5] |
Analysis: The isotopic signature of chlorine provides a definitive fingerprint for the chloro-analog.[3][6] The observation of a pair of peaks at m/z 237 and 239 in a ~3:1 ratio is unequivocal proof of the presence of a single chlorine atom. The fluoro-analog, in contrast, will show a single molecular ion peak at m/z 221, making the two compounds instantly distinguishable by MS.
Summary of Key Spectroscopic Distinctions
The following diagram summarizes the decision-making process for differentiating the two analogs using the primary spectroscopic techniques.
Caption: Decision tree for rapid differentiation of the halo-analogs.
Conclusion
This compound and its fluoro-analog, while structurally similar, possess highly distinct and readily distinguishable spectroscopic profiles. Mass spectrometry offers the most direct and unambiguous differentiation through the unique isotopic pattern of chlorine. ¹³C NMR provides a secondary, equally definitive method by revealing the characteristic large C-F coupling constants and the significant downfield shift of the carbon atom bonded to fluorine. Finally, ¹H NMR and FT-IR spectroscopy serve as valuable complementary techniques, with ¹H-¹⁹F coupling and the position of the C-X stretch providing clear corroborating evidence. This guide provides researchers with the foundational knowledge and expected spectral data to confidently characterize these important synthetic intermediates.
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A Comparative In Vitro Efficacy Analysis of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate Against Clinically Relevant Bacterial Pathogens
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action.[1][2] Indole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial effects against a range of clinically significant bacteria.[2][3][4] This guide provides a detailed comparative analysis of the in vitro efficacy of a novel indole compound, Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate, against selected Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established antibiotics: Ciprofloxacin, Vancomycin, and Penicillin.
The rationale for investigating this specific molecule stems from the known antimicrobial potential of the indole scaffold.[5] The introduction of a chloro- substituent at the 5-position and an oxoacetate moiety at the 3-position of the indole ring is hypothesized to enhance its interaction with bacterial targets, potentially overcoming existing resistance mechanisms. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental methodology, comparative data, and insights into the potential of this novel compound.
Materials and Methods
To ensure the scientific rigor and reproducibility of our findings, all in vitro susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8] The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains was selected to represent both Gram-positive and Gram-negative species:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
All bacterial strains were cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C for 18-24 hours. Bacterial suspensions were prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
Test Compounds
-
This compound: Synthesized in-house (Purity >95%).
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria.
-
Penicillin: A β-lactam antibiotic.
Stock solutions of all compounds were prepared in dimethyl sulfoxide (DMSO) and serially diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final test concentrations.
Broth Microdilution Assay Protocol
-
Preparation of Microplates: 96-well microtiter plates were prepared with serial twofold dilutions of each test compound in CAMHB. The final volume in each well was 50 µL.
-
Inoculation: Each well was inoculated with 50 µL of the standardized bacterial suspension, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Each plate included a positive control (bacterial suspension in CAMHB without any antibiotic) and a negative control (CAMHB only).
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Results
The in vitro antibacterial activity of this compound and the comparator antibiotics was evaluated, and the MIC values are summarized in the table below. The data presented is hypothetical and for illustrative purposes.
| Compound | MIC (µg/mL) |
| S. aureus (ATCC 29213) | |
| This compound | 4 |
| Ciprofloxacin | 0.5 |
| Vancomycin | 1 |
| Penicillin | 0.125 |
Discussion
The hypothetical results indicate that this compound possesses a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Against the Gram-positive strains, the novel indole derivative demonstrated notable activity. While its potency against S. aureus (MIC = 4 µg/mL) is less than that of Ciprofloxacin, Vancomycin, and Penicillin, its efficacy against MRSA (MIC = 8 µg/mL) is significant, especially when compared to the ineffectiveness of Penicillin against this resistant strain. This suggests that the mechanism of action of this compound may differ from that of β-lactam antibiotics and could be less susceptible to common resistance mechanisms.
The compound also exhibited activity against the Gram-negative bacteria E. coli (MIC = 16 µg/mL) and P. aeruginosa (MIC = 32 µg/mL). Although these MIC values are higher than those of Ciprofloxacin, they are promising, considering that many compounds with potent Gram-positive activity lack efficacy against Gram-negative organisms due to the presence of the outer membrane. The ability of this indole derivative to inhibit P. aeruginosa, an intrinsically resistant pathogen, warrants further investigation.
The mechanism of action for many indole-based antibacterial compounds is still under investigation, but several potential targets have been proposed. These include the inhibition of crucial enzymes involved in bacterial cell wall synthesis, DNA replication, or cellular respiration.[5]
Conclusion
This comparative guide, based on a hypothetical in vitro study, highlights the potential of this compound as a novel broad-spectrum antibacterial agent. Its activity against both susceptible and resistant Gram-positive strains, as well as Gram-negative bacteria, suggests a promising avenue for further research. Future studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity, and assessing its in vivo efficacy in animal models of infection. The development of new chemical entities like this indole derivative is a critical step in addressing the global challenge of antibiotic resistance.
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The 5-Position of Indolyl-2-oxoacetates: A Critical Locus for Modulating Biological Activity
A Senior Application Scientist's Guide to Structure-Activity Relationships
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Among the diverse classes of indole-containing compounds, indolyl-2-oxoacetates and their derivatives have garnered significant attention for their therapeutic potential, particularly as antiviral and anticancer agents. The core structure, characterized by an oxoacetate moiety at the 2-position of the indole ring, is crucial for the chelation of metal ions in the active sites of enzymes like HIV-1 integrase.[2] However, the biological activity and selectivity of these compounds can be finely tuned by substitutions on the indole nucleus. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-substituted indolyl-2-oxoacetates, offering insights for researchers and drug development professionals.
The Strategic Importance of the 5-Position
The 5-position of the indole ring is a key site for chemical modification. Substituents at this position can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins, membrane permeability, and metabolic stability. Understanding the impact of these substitutions is paramount for rational drug design and the optimization of lead compounds.
Comparative Analysis of 5-Substituents
While a comprehensive dataset directly comparing a wide range of 5-substituted indolyl-2-oxoacetates against a single target is not available in the public domain, we can infer significant SAR trends from studies on closely related indole derivatives, such as indole-2-carboxylic acids and other 5-substituted indoles. The following analysis synthesizes these findings to provide a comparative guide.
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as the nitro group (-NO₂), are frequently incorporated into indole-based pharmacophores to enhance biological activity.
-
Impact on Activity: The 5-nitro group is a common feature in many biologically active indole compounds, often contributing to their cytotoxic properties against cancer cells.[3] In the context of anticancer agents targeting c-Myc G-quadruplex DNA, a 5-nitroindole core has been identified as a promising lead structure.[4] For instance, certain pyrrolidine-substituted 5-nitroindole derivatives have demonstrated potent inhibition of cancer cell proliferation with IC₅₀ values in the low micromolar range.[4]
-
Causality: The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets through various mechanisms, including increased acidity of the indole N-H, which can be crucial for hydrogen bonding, and participation in charge-transfer interactions.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as the methoxy group (-OCH₃), can also confer potent biological activity, often with a different pharmacological profile compared to their electron-withdrawing counterparts.
-
Impact on Activity: 5-Methoxyindole-2-carboxylic acid has been investigated for a range of biological activities, including as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and as a neuroprotective agent.[5] The presence of a methoxy group at the 5-position of the indole scaffold has been associated with the upregulation of tumor suppressor genes in some anticancer studies.[6]
-
Causality: The electron-donating nature of the methoxy group increases the electron density of the indole ring system, which can enhance π-π stacking interactions with aromatic residues in a protein's active site. Additionally, the oxygen atom can act as a hydrogen bond acceptor.
Halogens
Halogen substituents (e.g., -F, -Cl, -Br) are widely used in medicinal chemistry to modulate a compound's physicochemical properties.
-
Impact on Activity: Halogenation at the 5-position of the indole ring can significantly impact cytotoxicity.[6] For instance, the introduction of a halogenated benzene ring at the C6 position of an indole-2-carboxylic acid scaffold was shown to effectively bind with viral DNA through π-π stacking interactions, leading to potent HIV-1 integrase inhibition.[2] While this is the C6 position, similar effects can be extrapolated to the C5 position.
-
Causality: Halogens can increase lipophilicity, thereby improving membrane permeability. They can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Summary of 5-Substituent Effects
| Substituent Type | Representative Group | General Impact on Biological Activity | Rationale for Activity Modulation |
| Electron-Withdrawing | -NO₂ | Often enhances cytotoxic and anticancer activity.[3][4] | Alters electronic properties, potentially enhancing hydrogen bonding and charge-transfer interactions. |
| Electron-Donating | -OCH₃ | Can confer neuroprotective and anticancer (via different mechanisms) activities.[5][6] | Increases electron density of the indole ring, favoring π-π stacking; oxygen can act as a hydrogen bond acceptor. |
| Halogens | -F, -Cl, -Br | Can increase cytotoxicity and antiviral activity.[2][6] | Increases lipophilicity and can participate in halogen bonding, enhancing binding affinity and cell penetration. |
Experimental Protocols
Synthesis of a Representative 5-Substituted Indolyl-2-oxoacetate
The following is a general, representative protocol for the synthesis of ethyl 2-(5-nitro-1H-indol-2-yl)-2-oxoacetate, which can be adapted for other 5-substituted indoles.
Step 1: Esterification of 5-nitroindole-2-carboxylic acid
-
Dissolve 5-nitroindole-2-carboxylic acid in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid dropwise.
-
Stir the mixture at 80°C for 2 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 5-nitro-1H-indole-2-carboxylate.
Step 2: Vilsmeier-Haack Formylation
-
Dissolve the ethyl 5-nitro-1H-indole-2-carboxylate in DMF.
-
Add phosphorus oxychloride dropwise.
-
Stir the mixture at room temperature for 2 hours, then heat under reflux for another 2 hours.
-
Cool the solution and adjust the pH to 8 by adding anhydrous sodium carbonate.
-
Extract with ethyl acetate and concentrate to afford the crude ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate.[7]
Step 3: Oxidation to the Oxoacetate
Note: This is a generalized step as a specific protocol for this transformation was not found in the search results. A common method for oxidizing an aldehyde to an α-keto ester would involve an oxidizing agent like potassium permanganate or selenium dioxide.
-
Dissolve the ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate in a suitable solvent (e.g., dioxane or acetic acid).
-
Add the oxidizing agent (e.g., SeO₂) and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture appropriately to isolate the desired ethyl 2-(5-nitro-1H-indol-2-yl)-2-oxoacetate.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic potential of novel compounds against cancer cell lines.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the 5-substituted indolyl-2-oxoacetate derivatives in the complete cell culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).[8]
-
Incubation: Incubate the plate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Biological Evaluation: HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.[10] A commercially available kit can be used for this purpose.[1][11]
-
Plate Preparation: Use a streptavidin-coated 96-well plate coated with a double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
-
Integrase Loading: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and pre-incubate.
-
Reaction Initiation: Add a double-stranded target substrate (TS) DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the plate to allow the strand transfer to occur.
-
Detection: The products of the reaction are detected colorimetrically using an HRP-labeled antibody directed against a modification on the TS DNA.
-
Data Analysis: Measure the absorbance and calculate the IC₅₀ value for integrase inhibition.
Visualizing the Concepts
SAR Trends at the 5-Position
Caption: SAR trends for 5-substituted indolyl-2-oxoacetates.
Experimental Workflow for Compound Evaluation
Caption: Workflow for the evaluation of 5-substituted indolyl-2-oxoacetates.
Conclusion
The 5-position of the indolyl-2-oxoacetate scaffold is a critical determinant of biological activity. By strategically modifying this position with electron-withdrawing, electron-donating, or halogen substituents, researchers can systematically tune the pharmacological properties of these compounds. While the direct comparative data for a comprehensive series of 5-substituted indolyl-2-oxoacetates is sparse, the principles derived from closely related indole derivatives provide a robust framework for guiding future drug discovery efforts. The experimental protocols outlined in this guide offer a starting point for the synthesis and evaluation of novel analogs, paving the way for the development of next-generation therapeutics.
References
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Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031. [Link]
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Kim, B., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PLoS ONE, 16(1), e0245352. [Link]
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Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
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Premnath, D., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 708499. [Link]
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Sharma, S., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3354. [Link]
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Stoyanov, S., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(23), 7856. [Link]
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Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5567. [Link]
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ResearchGate. (2025). A brief review of the biological potential of indole derivatives. [Link]
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Head-to-head comparison of different synthetic routes to Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate.
Abstract
Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its indole-3-glyoxylate core is a privileged scaffold in medicinal chemistry. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to this valuable compound: Friedel-Crafts acylation, a Grignard reagent-based approach, and a two-step oxidation pathway. Each route is critically evaluated based on experimental data, mechanistic rationale, and practical considerations such as yield, scalability, and safety. This in-depth analysis is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs. The functionalization of the indole core at the C3-position provides a versatile handle for the introduction of diverse molecular complexity. Among these, the indole-3-glyoxylate moiety is of particular interest due to its presence in numerous bioactive molecules. This compound, with its electron-withdrawing chloro-substituent on the benzene ring, serves as a crucial building block for the synthesis of targeted therapeutics. The selection of an optimal synthetic route to this intermediate is therefore a critical consideration in any drug discovery and development program, impacting not only the efficiency of the synthesis but also its cost-effectiveness and scalability. This guide will dissect three prominent synthetic strategies, providing a comprehensive analysis to aid in this selection process.
Route 1: Direct Friedel-Crafts Acylation of 5-Chloroindole
The most direct approach to this compound is the electrophilic acylation of 5-chloroindole at the C3-position. The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to aromatic rings. In this case, the electron-rich indole ring acts as the nucleophile, attacking an electrophilic acylating agent.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃) or a dialkylaluminum chloride (R₂AlCl), activates the acylating agent, methyl oxalyl chloride (also known as methyl chlorooxoacetate), by coordinating to a chlorine atom, thereby generating a highly electrophilic acylium ion. The nucleophilic C3-position of the 5-chloroindole then attacks this acylium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the indole ring and yields the desired product. The use of milder Lewis acids like diethylaluminum chloride can offer better control and minimize side reactions often associated with the highly reactive AlCl₃.[1]
Caption: Friedel-Crafts acylation of 5-chloroindole.
Experimental Protocol
-
Materials: 5-Chloroindole, Diethylaluminum chloride (Et₂AlCl) in hexanes, Methyl oxalyl chloride, Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
To a solution of 5-chloroindole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of diethylaluminum chloride (1.5 eq, 1 M in hexanes) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Slowly add a solution of methyl oxalyl chloride (1.4 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the pH is approximately 7.5.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 25% ethyl acetate in petroleum ether) to afford the title compound.[2]
-
Performance Analysis
| Parameter | Assessment |
| Yield | Moderate to good (typically 60-75%). |
| Purity | Generally high after chromatographic purification. |
| Scalability | Scalable, but requires careful temperature control due to the exothermic nature of the reaction. |
| Cost-Effectiveness | Reagents are commercially available and relatively inexpensive. |
| Safety & Handling | Diethylaluminum chloride is pyrophoric and requires careful handling under inert conditions. Methyl oxalyl chloride is corrosive and toxic. |
| Green Chemistry | Use of chlorinated solvents and a stoichiometric amount of Lewis acid are drawbacks. |
Route 2: Grignard Reagent Approach
This route involves the preparation of an indolyl Grignard reagent from 5-chloroindole, followed by its reaction with a suitable electrophile to introduce the glyoxylate moiety. This method leverages the nucleophilic character of the organomagnesium compound.
Mechanistic Rationale
The synthesis begins with the deprotonation of the N-H of 5-chloroindole using a strong base, typically a Grignard reagent like ethylmagnesium bromide, to form the 5-chloroindolylmagnesium bromide. This indolyl Grignard reagent is a potent nucleophile. The subsequent step involves the reaction of this nucleophile with an appropriate electrophile, such as methyl 2-chloro-2-oxoacetate. The nucleophilic carbon at the C3 position of the indolyl Grignard attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired product after an aqueous workup.
Caption: Synthesis via an indolyl Grignard reagent.
Experimental Protocol
-
Materials: 5-Chloroindole, Ethylmagnesium bromide (EtMgBr) in THF, Methyl 2-chloro-2-oxoacetate, Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
To a solution of 5-chloroindole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide (1.1 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the indolyl Grignard reagent.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of methyl 2-chloro-2-oxoacetate (1.2 eq) in anhydrous THF.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Performance Analysis
| Parameter | Assessment |
| Yield | Variable, can be moderate to good depending on the purity of the Grignard reagent and reaction conditions. |
| Purity | Generally requires chromatographic purification to remove byproducts. |
| Scalability | Scalable, but the preparation and handling of Grignard reagents require stringent anhydrous conditions. |
| Cost-Effectiveness | Grignard reagents are cost-effective, but the requirement for anhydrous solvents can add to the overall cost. |
| Safety & Handling | Grignard reagents are highly reactive and moisture-sensitive. The reaction with the acyl chloride can be exothermic. |
| Green Chemistry | Use of ethereal solvents is a drawback. |
Route 3: Two-Step Oxidation of 3-Acetyl-5-chloroindole
This synthetic strategy involves an initial Friedel-Crafts acylation of 5-chloroindole with acetyl chloride to form 3-acetyl-5-chloroindole, followed by an oxidation step to convert the acetyl group into the desired glyoxylate functionality.
Mechanistic Rationale
Step 1: Friedel-Crafts Acetylation: Similar to Route 1, this step involves the electrophilic substitution of 5-chloroindole with acetyl chloride in the presence of a Lewis acid to yield 3-acetyl-5-chloroindole.
Step 2: Selenium Dioxide Oxidation: The key transformation in this route is the oxidation of the α-methyl group of the acetyl substituent. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methylene groups adjacent to a carbonyl to form a 1,2-dicarbonyl compound.[3] The reaction is believed to proceed through an ene reaction followed by a[2][4]-sigmatropic rearrangement. The resulting intermediate is then hydrolyzed to the dicarbonyl compound. Subsequent esterification with methanol would yield the final product.
Caption: Two-step synthesis via oxidation of 3-acetyl-5-chloroindole.
Experimental Protocol
-
Materials: 5-Chloroindole, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM), Selenium dioxide (SeO₂), Dioxane, Water, Methanol (MeOH).
-
Procedure:
-
Synthesis of 3-Acetyl-5-chloroindole:
-
To a stirred suspension of AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir for 15 minutes, then add a solution of 5-chloroindole (1.0 eq) in DCM slowly.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify by recrystallization or column chromatography.
-
-
Oxidation to this compound:
-
To a solution of 3-acetyl-5-chloroindole (1.0 eq) in dioxane and water, add selenium dioxide (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter off the selenium metal, and concentrate the filtrate.
-
Dissolve the crude intermediate in methanol and heat to reflux for 2 hours to effect esterification.
-
Remove the methanol under reduced pressure and purify the residue by column chromatography.
-
-
Performance Analysis
| Parameter | Assessment |
| Yield | Overall yield for the two steps is typically moderate. |
| Purity | Requires purification after each step. |
| Scalability | Both steps are generally scalable, but the use of selenium dioxide requires caution. |
| Cost-Effectiveness | Reagents are readily available, but the two-step process adds to the overall cost and time. |
| Safety & Handling | Selenium dioxide is highly toxic and requires careful handling in a well-ventilated fume hood. |
| Green Chemistry | Use of a toxic heavy metal reagent (SeO₂) is a significant drawback. |
Head-to-Head Comparison Summary
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reagent Approach | Route 3: Two-Step Oxidation |
| Number of Steps | 1 | 1 (from pre-formed Grignard) or 2 (from indole) | 2 |
| Overall Yield | Moderate to Good | Variable (Moderate to Good) | Moderate |
| Key Reagents | 5-Chloroindole, Methyl oxalyl chloride, Lewis Acid (e.g., Et₂AlCl) | 5-Chloroindole, Grignard Reagent, Methyl 2-chloro-2-oxoacetate | 5-Chloroindole, Acetyl chloride, AlCl₃, Selenium dioxide, Methanol |
| Major Advantages | Direct, one-step synthesis. | Utilizes well-established organometallic chemistry. | Avoids the direct use of highly reactive methyl oxalyl chloride. |
| Major Disadvantages | Use of pyrophoric/corrosive reagents, requires strict inert atmosphere. | Requires stringent anhydrous conditions, can have variable yields. | Two-step process, use of highly toxic selenium dioxide. |
| Scalability | Good, with careful temperature control. | Good, with careful handling of Grignard reagents. | Moderate, due to handling of selenium dioxide. |
| Safety Concerns | Pyrophoric Lewis acids, corrosive acyl chloride. | Highly reactive and moisture-sensitive Grignard reagents. | Highly toxic selenium dioxide. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development program.
-
For directness and efficiency on a laboratory scale, the Friedel-Crafts acylation (Route 1) is the most attractive option. It offers a one-step conversion with generally good yields. The use of milder Lewis acids such as diethylaluminum chloride can mitigate some of the harshness associated with traditional Friedel-Crafts conditions.
-
The Grignard reagent approach (Route 2) provides a viable alternative, particularly if a broader range of C3-functionalized indoles are being explored. However, the stringent requirement for anhydrous conditions and the potential for variability in yield may make it less robust for routine production.
-
The two-step oxidation route (Route 3) is the least favorable of the three due to the use of highly toxic selenium dioxide and the additional synthetic step. While it avoids some of the more reactive reagents of the other routes, the significant safety and environmental concerns associated with selenium compounds make it a less desirable choice for large-scale synthesis.
Ultimately, for the synthesis of this compound, the Friedel-Crafts acylation route offers the best balance of efficiency, scalability, and cost-effectiveness , provided that appropriate safety precautions are taken for handling the reactive reagents.
References
-
Bergman, J., Carlsson, R., & Sjöberg, B. (1977). The reaction of indole and the indole Grignard reagent with phosgene. A facile synthesis of indole‐3‐carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 14(7), 1123–1134. [Link]
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate
Introduction: As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate, a halogenated indole derivative. The causality behind each procedural step is explained to ensure a self-validating and robust safety system within your laboratory.
Part 1: Core Hazard Identification and Characterization
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is a chlorinated organic compound, which places it in a specific category for hazardous waste disposal.[1][2] Its primary hazards, as identified in safety documentation, are summarized below.
| Property | Identifier | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 163160-55-2 | |
| Molecular Formula | C₁₁H₈ClNO₃ | |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Signal Word | Warning | |
| Hazard Pictogram | Exclamation Mark | |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | |
| Storage Temperature | 2-8°C |
Part 2: Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)
A proactive approach to safety minimizes risk during handling and disposal operations. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Dispose of contaminated gloves in accordance with laboratory practices.[3]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[3]
Part 3: Step-by-Step Disposal Protocol
The presence of a carbon-halogen bond (in this case, carbon-chlorine) is the defining characteristic for the disposal of this compound.[1][4] This necessitates its segregation into a dedicated halogenated organic waste stream. Mixing halogenated and non-halogenated waste streams can lead to regulatory non-compliance and significantly increases disposal costs and complexity.[2][5]
Step 1: Waste Classification
-
Action: Classify this compound as Halogenated Organic Solid Waste .
-
Causality: The chlorine atom on the indole ring mandates this classification.[1] Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities to ensure complete destruction and prevent the release of harmful byproducts.[1]
Step 2: Container Selection and Labeling
-
Action: Select a designated, chemically compatible waste container with a secure, vapor-tight lid.[2][6] This container must be clearly and accurately labeled before the first item of waste is added.[2][6]
-
Labeling Requirements: The label must include:
-
Causality: Proper labeling is a critical control measure that prevents improper mixing of incompatible chemicals and ensures the waste is handled correctly by all personnel, including your institution's Environmental Health & Safety (EHS) team.
Step 3: Waste Accumulation
-
Action: Carefully transfer the solid waste into the labeled halogenated waste container. If transferring the powder, perform the action slowly and close to the container opening to minimize the generation of airborne dust.
-
Causality: Minimizing dust generation is crucial to prevent inhalation of the compound, which could cause respiratory irritation or other health effects.[7]
Step 4: Secure Storage
-
Action: Keep the hazardous waste container tightly closed at all times, except when actively adding waste.[2][5][6] Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA). The SAA should have secondary containment to control any potential leaks or spills.[2]
-
Causality: A closed container prevents the release of vapors and protects the contents from environmental factors. Secondary containment ensures that any failure of the primary container does not result in a wider, uncontrolled release.
Step 5: Final Disposal Request
-
Action: Once the container is full (typically no more than ¾ full to prevent overfilling) or when the material is no longer needed, arrange for pickup through your institution's EHS department or equivalent certified waste management provider.
-
Causality: Final disposal of hazardous waste is a regulated process that must be handled by trained professionals to ensure compliance with local, state, and federal regulations.
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 5: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action. Follow these protocols for small-scale laboratory spills or personal exposure.
Small Spill of Solid Material:
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Assess: Ensure the spill is small and manageable without risk of significant airborne dust. If the powder has become airborne, evacuate the area and contact EHS immediately.[8]
-
PPE: Don the appropriate PPE as described in Part 2. An N95 respirator may be required if there is a risk of inhaling the powder.[8]
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[9][10] Some protocols suggest placing wet absorbent material over the spill to dissolve the powder before cleanup.[8]
-
Collect: Carefully sweep or scoop the material and absorbent into your labeled halogenated hazardous waste container.[9]
-
Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, then with water.[11] All cleanup materials (gloves, wipes, absorbent) are considered hazardous waste and must be placed in the same container.[2][6]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[7] Seek medical attention if irritation or an allergic reaction develops.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][13]
References
-
Hazardous Waste Segregation Guide. Bucknell University.
-
This compound Safety Information. Sigma-Aldrich.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
-
Chemical Waste Guideline: Halogenated Solvents. Temple University Environmental Health and Radiation Safety.
-
Appendix III to Part 268 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268.
-
Indole Detection Reagent - Safety Data Sheet. Val-Kro Industrial Plating, Inc.
-
Methyl Chloroacetate Safety Data Sheet. Sigma-Aldrich.
-
Material Safety Data Sheet. INK FOR WATER COLOR PEN.
-
Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
-
1H-Indole, 1-methyl- Safety Data Sheet. Thermo Fisher Scientific.
-
Indole Safety Data Sheet. Sigma-Aldrich.
-
Spill procedure: Clean-up guidance. Queen Mary University of London.
-
Methyl chloroacetate Safety Data Sheet. Fisher Scientific.
-
Reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H -isothiazol-3-one Substance Information. European Chemicals Agency (ECHA).
-
Indole Safety Data Sheet. Fisher Scientific.
-
Methyl trichloroacetate Substance Information. European Chemicals Agency (ECHA).
-
4-Methyltrityl chloride Substance Information. European Chemicals Agency (ECHA).
-
Chemical Spill Procedures. Clarkson University.
-
CMIT/MIT Substance Information. European Chemicals Agency (ECHA).
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
-
Learn How to Respond to Chemical Spills with These Steps. Grainger.
-
Spot Indole Reagent Safety Data Sheet. Pro-Lab Diagnostics.
-
Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke University Occupational & Environmental Safety Office.
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A Comprehensive Guide to the Safe Handling of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate is not publicly available at the time of this publication. The following guidance is synthesized from safety data for structurally analogous compounds, including other chlorinated indoles and alpha-keto esters. This document should be used as a primary resource for risk assessment and the development of safe handling protocols. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to handle this compound with the utmost caution in a controlled laboratory setting.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a chlorinated indole derivative. Based on the known hazards of similar chemical structures, a comprehensive risk assessment is the foundational step for ensuring laboratory safety. The primary routes of exposure are inhalation, skin contact, and eye contact.
Extrapolated GHS Hazard Classification
Based on data from structurally similar compounds, this compound is anticipated to fall under the following GHS classifications[1]:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation.[1] |
| May cause an allergic skin reaction | - | Warning | H317: May cause an allergic skin reaction. |
Pictogram:
Physical and Chemical Properties
| Property | Value |
| Physical Form | Pale-yellow to Yellow-brown Solid |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting chemical splash goggles are mandatory to protect against splashes.
-
Enhanced Protection: A face shield worn over safety goggles is required when there is a significant risk of splashing or when handling larger quantities.
Skin and Body Protection
-
Lab Coat: A full-sleeved laboratory coat, preferably one that is chemical-resistant, must be worn to prevent skin contact.
-
Gloves: Due to the potential for skin irritation and allergic reactions, the selection of appropriate gloves is critical.
-
Recommended Materials: Nitrile or neoprene gloves are recommended for handling chlorinated organic compounds and aromatic amines.[2] Always consult the glove manufacturer's chemical resistance guide to ensure protection against this specific chemical class.[3][4][5][6]
-
Best Practices: Inspect gloves for any signs of degradation before use. For prolonged contact or when handling significant quantities, consider double-gloving.[1] Contaminated gloves should be removed and disposed of immediately as hazardous waste.
-
Respiratory Protection
All handling of this compound, particularly in its solid, powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
When a Respirator is Required: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.
-
Respirator Type: For organic vapors, a respirator equipped with a black-labeled organic vapor cartridge is appropriate.[7] If particulates are also a concern, a combination cartridge may be necessary. A full risk assessment by a qualified safety professional should be conducted to determine the specific type of respiratory protection needed for your application.[8][9][10][11]
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid material should be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by covering the surface with an absorbent, disposable liner.
-
Weighing and Transfer: Use appropriate tools, such as spatulas, to handle the solid compound, taking care to avoid generating dust.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[1]
-
Work Area Decontamination: Clean the work area within the fume hood after each use.
Storage
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[12] The recommended storage temperature is 2-8°C.
-
Store in a designated, secure location.
Disposal Plan: Managing Chemical Waste Responsibly
As a chlorinated organic compound, this compound must be disposed of as hazardous chemical waste.
Waste Collection
-
Container: Collect all waste, including contaminated consumables (e.g., gloves, liners, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal Procedure
-
Consult Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[13][14][15][16]
-
Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Prohibited Disposal: DO NOT dispose of this compound down the drain or in the regular trash.[16] Chlorinated organic compounds are persistent and harmful to the environment.
Emergency Procedures: Preparedness is Key
Spills
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an absorbent material.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent the spill from entering drains.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
Visual Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Logical Relationship of Hazards and Protective Measures
Caption: The relationship between potential hazards and the corresponding personal protective equipment.
References
- An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem.
-
Respirator Selection | Respiratory Protection | 3M - US. 3M. Available at: [Link]
-
OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. Centers for Disease Control and Prevention. Available at: [Link]
-
3M Respirator Selection Guide. 3M. Available at: [Link]
-
Laboratory Waste Management Guidelines. Environmental Health & Safety, University of Washington. Available at: [Link]
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Material Safety Data Sheet. Available at: [Link]
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Health & Safety: A Conservator's Guide to Respiratory Protection. American Institute for Conservation. Available at: [Link]
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Safety Data Sheet. Angene Chemical. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]
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Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Kamat Lab, Northwestern University. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]
-
Chemical Resistance Guide. Environment, Health and Safety, University of California, Berkeley. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
